4-Methoxy-1H-indazol-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESHLNQIGLRLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646640 | |
| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-89-1 | |
| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxy-1H-indazol-3(2H)-one chemical structure and properties
An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6] This guide focuses on a specific, yet underexplored, member of this family: this compound. While direct literature on this exact molecule is sparse, its structural motifs suggest significant potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a synthesized overview of its chemical architecture, plausible synthetic routes based on established methodologies, and its potential as a scaffold for novel therapeutics. We will delve into the causality behind experimental design, ensuring a foundation built on scientific integrity and practical insight.
Molecular Architecture and Physicochemical Profile
The structure of this compound is characterized by a bicyclic indazole core, comprising a fused benzene and pyrazole ring system. The "-one" suffix indicates a carbonyl group at the 3-position, and the methoxy group is substituted at the 4-position of the benzene ring. The "(2H)" notation specifies the location of the hydrogen atom on the pyrazole ring, defining the tautomeric form. Indazoles can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H tautomer generally being the most thermodynamically stable.[1]
Chemical Structure
The canonical structure of this compound is presented below.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| IUPAC Name | 4-methoxy-1,2-dihydro-3H-indazol-3-one | IUPAC Nomenclature |
| Predicted XlogP | ~1.2 - 1.6 | Estimation based on analogs |
| Physical State | Likely a white to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform.[8] | Inferred from structural features |
| Hydrogen Bond Donors | 1 (from N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (from C=O and OCH₃) | Calculated |
Plausible Synthetic Methodologies
The synthesis of the indazolone core can be achieved through several established routes.[9][10] Given the substitution pattern of the target molecule, a reductive cyclization of a readily accessible ortho-nitroaromatic precursor presents a logical and efficient strategy.[11][12]
Proposed Synthesis: Reductive Cyclization of 2-Amino-6-methoxybenzoic Acid Derivative
This pathway is arguably the most direct. The core principle involves the intramolecular cyclization of an ortho-substituted aniline derivative. The key is the formation of the N-N bond to close the pyrazole ring. A plausible precursor is a derivative of 2-amino-6-methoxybenzoic acid.
Causality of Experimental Design: The choice of a reductive cyclization strategy is based on the high yields and tolerance for various functional groups often seen with this method. Starting from a benzoic acid derivative allows for the carbonyl group at the 3-position to be formed efficiently. The use of a low-valent titanium reagent is known to be mild and effective for such transformations.[11] Controlling the pH with a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions and promote the desired cyclization.[11]
Experimental Protocol (Hypothetical):
-
Step 1: Diazotization of 2-Amino-6-methoxybenzoic Acid.
-
Suspend 2-amino-6-methoxybenzoic acid (1.0 eq) in a solution of concentrated HCl and water at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Step 2: Reduction and Cyclization.
-
In a separate flask under an inert atmosphere (e.g., Argon), prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) (3.0 eq), in concentrated HCl.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the intermediate. The heating facilitates the intramolecular condensation and ring closure.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield pure this compound.
-
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazolone synthesis [organic-chemistry.org]
- 11. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Methoxy-1H-indazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The methodologies discussed herein are grounded in established chemical literature and are presented to empower researchers in the efficient and strategic synthesis of this valuable molecule.
Introduction: The Significance of the Indazolone Core
The indazolone nucleus is a privileged structure in drug discovery, prized for its ability to engage in diverse biological interactions. The inherent tautomerism and the presence of hydrogen bond donors and acceptors allow for a high degree of structural and electronic modulation. This versatility has led to the development of numerous indazolone-containing drugs and clinical candidates. The introduction of a methoxy group at the 4-position of the indazolone core, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the synthetic routes to this specific derivative is therefore of paramount importance for the advancement of drug development programs centered on this scaffold.
Strategic Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the pyrazole ring fused to the methoxy-substituted benzene ring. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Two of the most robust and widely applicable strategies are detailed below.
Pathway A: Reductive Cyclization of 2-Nitro-6-methoxybenzoic Acid Derivatives
This classical and highly effective approach leverages the intramolecular cyclization of a bifunctional aromatic precursor. The key steps involve the reduction of a nitro group to an amino or nitroso group, which then undergoes condensation with a neighboring carboxylic acid derivative to form the indazolone ring.
The selection of a 2-nitro-6-methoxy-substituted benzoic acid derivative as the starting material is strategic. The ortho-positioning of the nitro and carboxyl functionalities is essential for the final intramolecular cyclization. The methoxy group at the 6-position (which becomes the 4-position in the final indazolone) is introduced early in the synthetic sequence. The choice of reducing agent is critical; milder reducing agents can selectively reduce the nitro group without affecting the carboxylic acid moiety.
The reaction proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amino or hydroxylamino group on the carbonyl carbon of the carboxylic acid derivative, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered indazolone ring.
Caption: Reductive cyclization pathway for this compound synthesis.
Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid from 2-Nitro-6-methoxybenzoic acid
-
To a solution of 2-nitro-6-methoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride (SnCl₂, 3-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).
-
If using SnCl₂, the reaction is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-6-methoxybenzoic acid.
Step 2: Diazotization and Cyclization to this compound
-
Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time to ensure complete diazotization.
-
The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Pathway B: Photochemical Synthesis from 2-Nitro-6-methoxybenzyl Alcohol
This modern approach utilizes a photochemical rearrangement and cyclization, offering a milder alternative to traditional reductive methods. It is particularly useful for synthesizing N-substituted indazolones, but can be adapted for the parent N-H compound.
The o-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular redox reaction to form a nitrosobenzaldehyde intermediate. This highly reactive intermediate can then react with a nitrogen nucleophile to form the indazolone ring. Starting with 2-nitro-6-methoxybenzyl alcohol ensures the correct substitution pattern in the final product.
The photochemical reaction is initiated by the excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization to form an N-hydroxyindazolone, which can be subsequently reduced to the desired indazolone. To obtain the N-unsubstituted indazolone, a nitrogen source like ammonia or a protected hydrazine that can be deprotected later would be required. A more direct route to the N-unsubstituted product involves the in-situ generation of the nitroso intermediate which then undergoes cyclization.
Caption: Photochemical pathway for this compound synthesis.
-
A solution of 2-nitro-6-methoxybenzyl alcohol (1.0 eq) and a suitable nitrogen source (e.g., a protected hydrazine like tert-butyl carbazate, followed by a deprotection step) in an appropriate solvent (e.g., aqueous media or acetonitrile) is prepared in a quartz reaction vessel.[1][2]
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is then irradiated with a UV lamp (typically around 350-365 nm) at room temperature for a period determined by reaction monitoring (TLC or LC-MS).[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to the deprotection of the nitrogen (if a protected hydrazine was used). For example, if tert-butyl carbazate was used, the Boc group can be removed under acidic conditions (e.g., TFA in DCM).
-
The final product is purified by column chromatography on silica gel to afford pure this compound.
Data Presentation: Comparative Overview of Synthesis Pathways
| Parameter | Pathway A: Reductive Cyclization | Pathway B: Photochemical Synthesis |
| Starting Material | 2-Nitro-6-methoxybenzoic Acid | 2-Nitro-6-methoxybenzyl Alcohol |
| Key Reagents | Reducing agent (SnCl₂, H₂/Pd-C), NaNO₂ | UV light source, Nitrogen nucleophile |
| Number of Steps | 2 | 1-2 (depending on N-source) |
| Reaction Conditions | Acidic, potentially elevated temperatures | Mild, room temperature |
| Potential Yield | Moderate to High | Variable, often moderate |
| Scalability | Generally good | Can be limited by light penetration |
| Advantages | Well-established, reliable | Mild conditions, avoids harsh reagents |
| Disadvantages | Use of potentially hazardous reagents | May require specialized equipment |
Trustworthiness: Self-Validating Systems in Synthesis
The reliability of any synthetic protocol is paramount. The pathways described above incorporate self-validating checkpoints:
-
Spectroscopic Analysis: At each step, the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data for the target molecule would include characteristic peaks for the aromatic protons, the methoxy group, the N-H proton, and the carbonyl group.
-
Chromatographic Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and assessing the purity of the isolated products.
-
Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values, if available, as a confirmation of its identity and purity.
Conclusion: Empowering Future Drug Discovery
The synthesis of this compound is a critical enabling step in the exploration of new chemical space for drug discovery. This guide has detailed two robust and mechanistically distinct pathways for its preparation. The classical reductive cyclization offers a reliable and scalable route, while the photochemical approach provides a milder and more modern alternative. By understanding the underlying principles and practical considerations of these synthetic strategies, researchers are well-equipped to efficiently produce this valuable intermediate and accelerate the development of next-generation therapeutics based on the privileged indazolone scaffold.
References
-
Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]
-
Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. [Link]
-
Berkowitz, W. F., & Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indazol-3(2H)-one
Introduction: The Indazolone Core in Medicinal Chemistry
The indazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a methoxy group and a carbonyl function, as in 4-Methoxy-1H-indazol-3(2H)-one, can significantly influence its physicochemical properties and biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic techniques are the primary tools for achieving this, offering a non-destructive view into the molecular architecture.
A crucial aspect of the this compound structure is its potential for tautomerism, existing in equilibrium between the keto (indazolone) and enol (indazolol) forms. The predominant tautomer is highly dependent on the solvent and physical state. This guide will focus on the characterization of the indazolone form, which is often the major tautomer in the solid state and in many common NMR solvents.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including various substituted indazoles and indazolones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| NH (N1-H or N2-H) | 10.0 - 12.0 | Broad Singlet | - | The N-H proton of the indazolone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic system. Its signal is often broad due to quadrupole effects and potential chemical exchange. |
| H5 | 7.20 - 7.40 | Doublet of Doublets | J ≈ 8.0, 1.0 | This proton is part of the benzenoid ring and is expected to show coupling to both H6 and H7. |
| H6 | 6.80 - 7.00 | Triplet | J ≈ 8.0 | Coupled to H5 and H7, this proton should appear as a triplet. |
| H7 | 6.90 - 7.10 | Doublet of Doublets | J ≈ 8.0, 1.0 | Similar to H5, this proton will show coupling to H6 and H5. |
| OCH₃ | 3.80 - 4.00 | Singlet | - | The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. |
Causality in Chemical Shifts: The electron-donating methoxy group at the 4-position will influence the electron density of the aromatic ring, generally causing an upfield shift (to lower ppm values) of the aromatic protons compared to an unsubstituted indazolone. The carbonyl group at the 3-position will have a deshielding effect on the nearby protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (C3) | 160 - 170 | The carbonyl carbon is highly deshielded and will appear significantly downfield. This is a key diagnostic signal for the indazolone tautomer. |
| C4 | 145 - 155 | The carbon bearing the methoxy group will be deshielded due to the oxygen atom's electronegativity. |
| C7a | 135 - 145 | This is one of the bridgehead carbons of the bicyclic system. |
| C3a | 120 - 130 | The other bridgehead carbon, its chemical shift is influenced by the adjacent carbonyl and the aromatic ring. |
| C5 | 115 - 125 | Aromatic methine carbon. |
| C6 | 110 - 120 | Aromatic methine carbon. |
| C7 | 100 - 110 | Aromatic methine carbon, likely shifted upfield due to the influence of the methoxy group. |
| OCH₃ | 55 - 60 | The methoxy carbon appears in the typical range for such functional groups. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts and the observed tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range C-H correlations, which can confirm the connectivity of the entire molecule.
Diagram: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3100 - 3300 | Medium, Broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic, OCH₃) | 2850 - 3000 | Medium | Stretching |
| C=O (amide/lactam) | 1680 - 1720 | Strong | Stretching |
| C=C (aromatic) | 1500 - 1600 | Medium to Strong | Stretching |
| C-O (aryl ether) | 1200 - 1280 | Strong | Asymmetric Stretching |
| C-O (aryl ether) | 1000 - 1050 | Medium | Symmetric Stretching |
Trustworthiness of IR Data: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a highly reliable indicator of the carbonyl group and provides strong evidence for the indazolone tautomer. The broad N-H stretch is also a key feature.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Diagram: Key Functional Groups and their IR Regions
Caption: Characteristic IR absorption regions for key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
For this compound (C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) is expected at m/z 164.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₈H₈N₂O₂ is 164.0586.
-
Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indazolones may include:
-
Loss of CO (m/z 136)
-
Loss of a methyl radical from the methoxy group (m/z 149)
-
Loss of CH₂O from the methoxy group (m/z 134)
-
Cleavage of the indazole ring system.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for this molecule. The provided protocols and interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable roadmap for researchers in the field. The self-validating nature of combining these techniques, where the data from one method corroborates the others, ensures a high degree of confidence in the final structural assignment.
References
- While direct spectral data for the target compound was not found, the principles and comparative data are based on general knowledge in organic spectroscopy and data from related indazole derivatives found in various chemical databases and publications. For general principles of spectroscopy, standard organic chemistry textbooks are recommended. Data for related compounds can be found in sources such as: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. This article provides extensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for a variety of substituted indazoles, which can be used for comparative analysis. [Source: ACS Publications, URL: Not available in search results but can be found by title] PubChem. This database contains information on various chemical compounds, including some related indazole derivatives and their properties. [Source: National Center for Biotechnology Information, URL: https://pubchem.ncbi.nlm.nih.gov/] ChemicalBook. A resource for chemical information, including some spectroscopic data for related compounds like 4-Methoxy-1H-indazol-3-amine. [Source: ChemicalBook, URL: https://www.chemicalbook.com/]
The Diverse Biological Activities of Substituted Indazolones: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The indazolone scaffold, a versatile nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] This guide offers an in-depth exploration of the significant pharmacological properties of substituted indazolones, with a primary focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to accelerate the discovery and development of novel indazolone-based therapeutics.
The Indazolone Core: A Foundation for Diverse Bioactivity
Indazoles and their indazolone isomers are bicyclic heterocyclic compounds, typically featuring a benzene ring fused to a pyrazole ring.[2] This structural motif is rarely found in nature, but its synthetic derivatives have proven to be powerful pharmacological agents.[2][3] The ability to readily substitute various positions on the indazolone ring system allows for the fine-tuning of its physicochemical properties and biological targets. This chemical tractability is a key reason for its prevalence in drug discovery programs. Several synthetic routes have been developed for the construction of the indazolone skeleton, including photochemical cyclization and copper-mediated coupling reactions, enabling the generation of diverse chemical libraries for screening.[4][5][6]
General Synthetic Workflow
The synthesis of substituted indazolones is a critical first step in their biological evaluation. While numerous specific methods exist, a common strategy involves the cyclization of appropriately substituted precursors. The following diagram illustrates a high-level photochemical approach.
Caption: Apoptotic pathway induced by an anti-cancer indazolone derivative. [7][8]
Structure-Activity Relationship (SAR) & Quantitative Data
The anti-proliferative potency of indazolone derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are crucial for optimizing lead compounds. For example, various substitutions on the indazole ring and linked moieties have been shown to significantly impact inhibitory concentrations against different cancer cell lines. [2][9][10]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
|---|---|---|---|---|
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Indazole scaffold | [7][8] |
| 13j | A549 (Lung Cancer) | 0.010 ± 0.0042 | Novel indazole derivative | [9] |
| 6o | K562 (Leukemia) | 5.15 | Piperazine-indazole derivative | [10] |
| 107 | EGFR (T790M mutant) | 0.07 | 1H-indazole derivative | [2] |
| 127 (Entrectinib) | ALK | 0.012 | 3-aminoindazole derivative | [2][3]|
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines. [10]Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.
Protocol Steps:
-
Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test indazolone derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). [10]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve. [10]
Anti-Inflammatory Activity: Quelling the Inflammatory Cascade
Indazolone derivatives have demonstrated significant potential as anti-inflammatory agents. [11][12][13]Their mechanism of action often involves the modulation of key enzymatic pathways and signaling molecules that drive the inflammatory response.
Mechanism of Action: Inhibition of COX-2 and Pro-Inflammatory Cytokines
Inflammation is a complex biological response often mediated by prostaglandins and cytokines. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [11]Many indazolone derivatives function as potent inhibitors of COX-2. [11][14]Furthermore, these compounds can suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from inflammatory cells like macrophages. [11][13]By targeting both the enzymatic production of prostaglandins and the cytokine signaling cascade, indazolones can effectively mitigate the inflammatory response.
Caption: Anti-inflammatory mechanism of indazolone derivatives. [11][13]
Quantitative Data: In Vitro Enzyme Inhibition
The potency of indazolone derivatives as anti-inflammatory agents can be quantified by measuring their ability to inhibit key enzymes and cytokines.
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
| Indazole | COX-2 | 23.42 | In Vitro Enzyme Assay | [11] |
| 5-Aminoindazole | COX-2 | 12.32 | In Vitro Enzyme Assay | [11] |
| Indazole | TNF-α | 220.11 | In Vitro Cytokine Assay | [11] |
| 5-Aminoindazole | TNF-α | 230.19 | In Vitro Cytokine Assay | [11] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [11][14][15]The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).
Caption: Experimental workflow for the Carrageenan-induced paw edema model. [11][15] Protocol Steps:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac sodium), and Test compound groups at various doses (e.g., 25, 50, 100 mg/kg). [11][15]3. Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (intraperitoneal or oral) 30-60 minutes before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at time 0. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Antimicrobial Activity: Combating Pathogens
The indazolone scaffold has also been explored for its potential in developing new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. [12][16][17][18]
Spectrum of Activity
Screening of indazolone libraries has identified compounds with inhibitory effects against clinically relevant pathogens. The activity is often substituent-dependent, with different derivatives showing varying potency against different microbial species. [12][17]
| Pathogen | Class | Activity Noted | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Moderate to High | [12][18] |
| Escherichia coli | Gram-negative bacteria | Moderate | [12][17] |
| Klebsiella aerogenes | Gram-negative bacteria | High | [12] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Moderate | [17] |
| Aspergillus niger | Fungus | Moderate | [16][17]|
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)
The disc diffusion method is a widely used qualitative technique to screen for the antimicrobial activity of new compounds. [12]It relies on the diffusion of the compound from a paper disc into an agar medium seeded with the test microorganism.
Protocol Steps:
-
Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Disc Application: Prepare sterile filter paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test indazolone derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Incubation: Place the impregnated discs onto the surface of the inoculated agar plates. Also include a solvent control disc and a positive control disc with a standard antibiotic (e.g., Ofloxacin). [12]Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
Substituted indazolones represent a profoundly important and versatile class of heterocyclic compounds with a wide spectrum of validated biological activities. Their proven success in oncology is a testament to their potential as therapeutic agents. The continued exploration of their anti-inflammatory and antimicrobial properties holds significant promise for addressing unmet medical needs in these areas. Future research should focus on leveraging structure-based drug design and modern synthetic methodologies to develop next-generation indazolone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The robust experimental frameworks detailed in this guide provide a solid foundation for the continued evaluation and advancement of this remarkable chemical scaffold.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Publishing.
- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Publishing.
- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Straightforward synthesis of indazolones (1 and 2). Reaction conditions.
- Synthesis and biological study of some novel schiffs bases of indazolone deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
- The anti-inflammatory activity of N-substituted indazolones in mice. (1996). PubMed.
- Application Notes and Protocols for In Vivo Studies of Indazole Deriv
- Synthesis and antimicrobial activity of some new indazolone. (2012). TSI Journals.
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025).
- Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. (2012). IJPRS.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]
- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indazol-3(2H)-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] While a significant body of research exists on the diverse therapeutic applications of indazole derivatives, from oncology to neurobiology, the specific mechanism of action for many analogues, including 4-Methoxy-1H-indazol-3(2H)-one, remains to be fully elucidated. This guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, experience-driven framework for its discovery and validation. We will synthesize the current understanding of closely related methoxy-indazole and indazolone derivatives to propose a primary hypothesized mechanism centered on protein kinase inhibition. Subsequently, this document will lay out a robust, multi-faceted experimental plan designed to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals, offering both the strategic rationale and detailed protocols necessary to systematically unravel the molecular intricacies of this promising compound.
The Indazole Scaffold: A Proven Pharmacophore
The indazole core, a bicyclic heteroaromatic system, is a recurring motif in a number of FDA-approved therapeutics, particularly in oncology.[2][3] Drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole scaffold, underscoring its utility in targeting ATP-binding sites of various kinases.[1][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]
The introduction of a methoxy group, as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Several studies have reported that methoxy-substituted indazole derivatives exhibit potent inhibitory effects against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[4]
Hypothesized Mechanism of Action of this compound
Given the extensive precedent for indazole-based kinase inhibitors, the most probable mechanism of action for this compound is the direct inhibition of one or more protein kinases. The "one" suffix in the chemical name suggests an indazolone structure, which has also been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[6] However, the strong association of the broader indazole class with kinase inhibition makes this the most logical starting point for investigation.
We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of a specific protein kinase or a small family of kinases. This inhibition would disrupt downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and reduced proliferation in cancer cell lines. The 4-methoxy group may play a crucial role in forming key hydrogen bonds or hydrophobic interactions within the kinase's active site.[4]
The following sections will detail a comprehensive experimental strategy to test this hypothesis, from initial target identification to in-depth cellular characterization.
A Roadmap for Mechanism of Action Elucidation: An Experimental Blueprint
The following experimental plan is designed as a self-validating system, where each phase builds upon the findings of the previous one, ensuring a logical and rigorous investigation.
Phase 1: Target Identification and Validation
The primary objective of this phase is to identify the direct molecular target(s) of this compound.
3.1. Kinase Profiling
A broad kinase screen is the most efficient initial step to identify potential targets.
-
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred human kinases.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: Identify kinases where activity is inhibited by more than a predefined threshold (e.g., >80%).
-
Follow-up Screen: For the "hit" kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
-
3.2. Cellular Target Engagement
To confirm that the compound interacts with the identified kinase(s) in a cellular context, a Cellular Thermal Shift Assay (CETSA) is recommended.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant human cancer cell line (e.g., A549, MCF7) to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis and Heating: Harvest the cells, lyse them via freeze-thaw cycles, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, leading to a shift in its melting curve to higher temperatures.
-
Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating the molecular target(s).
Phase 2: In Vitro Characterization of Kinase Inhibition
Once a primary kinase target is validated, a more detailed in vitro characterization is necessary.
3.3. Enzyme Kinetics
To understand the nature of the inhibition, enzyme kinetic studies are performed.
-
Experimental Protocol: Michaelis-Menten Kinetics
-
Assay Setup: Perform the kinase assay with varying concentrations of both the ATP substrate and this compound.
-
Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.
-
Phase 3: Delineating the Cellular Signaling Pathway
This phase aims to connect the inhibition of the target kinase to a cellular phenotype.
3.4. Analysis of Downstream Signaling
Western blotting is a standard technique to probe the phosphorylation status of the target kinase's known substrates.
-
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat the selected cancer cell line with increasing concentrations of this compound for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream effectors. A dose-dependent decrease in the phosphorylation of a substrate is indicative of on-target pathway inhibition.
-
Hypothesized Signaling Pathway and Points of Intervention
Caption: Hypothesized signaling pathway inhibited by the compound.
3.5. Cellular Phenotypic Assays
These assays will determine the functional consequences of target inhibition.
-
Cell Viability Assay (MTT or CellTiter-Glo®) : To measure the anti-proliferative effects of the compound.
-
Apoptosis Assay (Annexin V/PI Staining) : To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) : To assess if the compound causes arrest at a specific phase of the cell cycle.
Quantitative Data Summary (Hypothetical)
| Assay Type | Cell Line | IC50 / EC50 (µM) |
| Kinase Inhibition (Target X) | - | 0.15 |
| Cell Viability | A549 | 1.2 |
| Cell Viability | MCF7 | 2.5 |
| Apoptosis Induction | A549 | 1.5 |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus to specific targets and pathways, researchers can confidently and efficiently characterize this and other novel chemical entities. The indazole scaffold continues to be a rich source of therapeutic innovation.[7] The systematic approach outlined herein, grounded in established methodologies and logical progression, will be instrumental in unlocking the full therapeutic potential of this compound and advancing the next generation of targeted therapies.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Discovery of indazoles as inhibitors of Tpl2 kinase. (URL: [Link])
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Synthesis and biological study of some novel schiffs bases of indazolone derivatives. (URL: [Link])
-
Synthesis and pharmacological evaluation of some substituted imidazoles. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])
-
Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. (URL: [Link])
-
A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (URL: [Link])
-
7-Nitro indazole enhances methohexital anesthesia. (URL: [Link])
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
Foreword: The Enduring Promise of the Indazole Scaffold
The indazole nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable combination of rigidity and functionality that has proven fertile ground for the discovery of numerous therapeutic agents.[2][3][4] From the potent anti-cancer activity of kinase inhibitors like Pazopanib to the antiemetic properties of Granisetron, the indazole core is a testament to the power of heterocyclic chemistry in addressing diverse medical needs.[1] This guide delves into the specifics of a lesser-explored derivative, 4-Methoxy-1H-indazol-3(2H)-one, offering a prospective analysis of its synthesis, chemical characteristics, and potential as a modulator of biological pathways. While direct research on this molecule is nascent, by examining its close chemical relatives and the broader indazolone class, we can construct a compelling hypothesis for its future role in drug discovery.
I. The Indazolone Core: A Gateway to Biological Activity
Indazolones, the oxo-derivatives of indazoles, represent a significant subclass with a distinct profile of biological activities. The introduction of a carbonyl group at the 3-position creates a lactam-like structure that can engage in different hydrogen bonding patterns compared to the parent indazole, opening up new avenues for molecular interactions with biological targets. Research has shown that substituted indazolones possess a range of pharmacological properties, most notably anti-inflammatory and anticancer effects.[5]
The strategic placement of substituents on the indazolone ring system is a key determinant of its biological activity. The methoxy group, in particular, is a common and highly effective modulator of pharmacokinetic and pharmacodynamic properties in drug design. Its ability to act as a hydrogen bond acceptor and its influence on metabolic stability make it a valuable functional group for fine-tuning the activity of a lead compound. The 4-position on the indazole ring is of particular interest as it allows for substitution that can project into solvent-exposed regions or specific sub-pockets of an enzyme's active site.
II. Synthetic Pathways to this compound: A Proposed Route
Proposed Synthesis Workflow
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Part 1: Synthesis of 4-Methoxy-1H-indazol-3-amine [6]
-
To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product.
-
Isolate the crude 4-Methoxy-1H-indazol-3-amine by filtration.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Part 2: Conversion to this compound
-
Dissolve the purified 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases, indicating the hydrolysis of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
III. Predicted Physicochemical and Spectroscopic Properties
Based on the structure of this compound and data from its 3-amino analog, we can predict its key analytical characteristics.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| Appearance | Likely a white to off-white solid |
| 1H NMR | Aromatic protons (d, t, d), a singlet for the methoxy group, and a broad singlet for the N-H proton. |
| 13C NMR | Signals for the carbonyl carbon, aromatic carbons (including the methoxy-substituted carbon), and the methoxy carbon. |
| Mass Spectrometry | [M+H]+ at m/z 165.06 |
The 1H NMR spectrum of the closely related 4-Methoxy-1H-indazol-3-amine shows signals at δ 11.35 (1H, s, NH), 7.10 (1H, t), 6.76 (1H, d), 6.29 (1H, d), and 3.85 (3H, s, OCH3).[6] For this compound, we would expect a similar pattern for the aromatic protons and the methoxy group, with the absence of the amine protons and the presence of a downfield shifted N-H proton of the indazolone ring.
IV. Potential Biological Activities and Therapeutic Applications
The indazolone scaffold is a well-established pharmacophore, and the introduction of a 4-methoxy group can modulate its activity in several ways. Based on the known biological activities of related compounds, this compound could be a promising candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Many indazolone derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory mediators.
-
Anticancer Activity: The indazole core is present in several approved anticancer drugs.[2] Substituted indazoles and indazolones have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: The indazolone structure can serve as a scaffold for the design of inhibitors of various kinases, including those involved in cell signaling pathways implicated in cancer and inflammatory diseases.
Hypothetical Mechanism of Action: Kinase Inhibition
Caption: Hypothetical binding mode of this compound in a kinase active site.
V. Future Directions and Research Perspectives
The exploration of this compound presents an exciting opportunity in medicinal chemistry. The immediate next steps should focus on the validation of the proposed synthetic route and the full characterization of the molecule. Following this, a comprehensive biological screening program is warranted.
Proposed Research Workflow
Caption: A proposed workflow for the investigation of this compound.
VI. Conclusion
While direct experimental data on this compound is currently limited, a thorough analysis of the indazolone scaffold and related methoxy-substituted analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted biological activities, particularly in the areas of inflammation and oncology, are grounded in the extensive body of research on the indazole privileged scaffold. This technical guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, molecule.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL will be provided from the search results][2]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. [URL will be provided from the search results][3]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [URL will be provided from the search results][7]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [URL will be provided from the search results][4]
-
Synthesis and antiinflammatory activity of novel indazolones. [URL will be provided from the search results][5]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [URL will be provided from the search results][8]
-
Supporting Information - AWS. [URL will be provided from the search results][9]
-
Wiley-VCH 2007 - Supporting Information. [URL will be provided from the search results][10]
-
4-methoxy-1h-indazol-3-amine(886362-07-8) 1 h nmr - ChemicalBook. [URL will be provided from the search results][11]
-
4-METHOXY-1H-INDAZOL-3-AMINE synthesis - ChemicalBook. [URL will be provided from the search results][6]
-
4-Methoxy-1H-indazole-3-carboxylic acid - CymitQuimica. [URL will be provided from the search results][12]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. [URL will be provided from the search results][13]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. [URL will be provided from the search results][14]
-
Indazolone synthesis - Organic Chemistry Portal. [URL will be provided from the search results][15]
-
Indazole synthesis - Organic Chemistry Portal. [URL will be provided from the search results][16]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). [URL will be provided from the search results][17]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [URL will be provided from the search results][18]
-
Discovery and synthesis of novel indazole derivatives - Benchchem. [URL will be provided from the search results][1]
-
The Role of Indazole Derivatives in Modern Drug Discovery. [URL will be provided from the search results][19]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [URL will be provided from the search results][20]
-
Records of Natural Products Articles - ACG Publications. [URL will be provided from the search results][21]
-
Erylivingstone A-C with antioxidant and antibacterial activities from Erythrina livingstoniana. [URL will be provided from the search results][22]
-
Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. [URL will be provided from the search results][23]
-
5(4 H )-oxazolones: Synthesis and biological activities - ResearchGate. [URL will be provided from the search results][24]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 4-METHOXY-1H-INDAZOL-3-AMINE(886362-07-8) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 13. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indazolone synthesis [organic-chemistry.org]
- 16. Indazole synthesis [organic-chemistry.org]
- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. nbinno.com [nbinno.com]
- 20. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ACG Publications [acgpubs.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Indazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, and neurological disorder treatments, among other therapeutic applications.[1][2] This guide focuses on a specific, yet significant, member of this family: 4-Methoxy-1H-indazol-3(2H)-one. We will delve into its chemical identity, synthesis, properties, and explore its potential in the landscape of drug development.
Section 1: Core Identifiers and the Critical Role of Tautomerism
A precise understanding of a molecule's identity is foundational to any scientific investigation. For this compound, this is particularly nuanced due to the phenomenon of tautomerism.
Chemical Identity
| Identifier | Value |
| Systematic Name | This compound |
| Tautomeric Form | 4-Methoxy-1H-indazol-3-ol |
| CAS Number (Tautomer) | 1000342-89-1 |
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
Tautomerism: A Tale of Two Forms
Indazol-3-ones exist in a dynamic equilibrium with their 3-hydroxy-1H-indazole tautomers. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the indazole ring.
Caption: Tautomeric equilibrium between the indazolone and indazolol forms.
Understanding this tautomerism is not merely an academic exercise. The different forms can exhibit distinct physicochemical properties and biological activities. For instance, the hydrogen-bonding capabilities of the hydroxyl group in the indazolol form may lead to different interactions with biological targets compared to the keto group in the indazolone form.
Section 2: Synthesis Strategies for the 4-Methoxy-Indazolone Core
Proposed Synthetic Pathway: From Nitrile to Indazolone
A plausible and efficient route to this compound begins with a substituted benzonitrile. This multi-step synthesis leverages well-understood and reliable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine
-
To a solution of 2-fluoro-6-methoxybenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a higher boiling point solvent ensures the reaction proceeds to completion.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-1H-indazol-3-amine.[3]
Step 2: Diazotization and Hydrolysis to 4-Methoxy-1H-indazol-3-ol
-
Suspend 4-Methoxy-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-80 °C. The diazonium group will be hydrolyzed to a hydroxyl group.
-
Monitor the reaction for the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Methoxy-1H-indazol-3-ol, which will exist in equilibrium with this compound.
Section 3: Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of closely related structures and general chemical principles.
| Property | Predicted Value/Information |
| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 150-200 °C, similar to other substituted indazoles. |
| Boiling Point | Predicted to be above 300 °C at atmospheric pressure. |
| Solubility | Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and methanol. |
| pKa | The N-H proton is expected to be weakly acidic, while the pyrazole nitrogen is basic. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a signal for the methoxy group (around 3.8-4.0 ppm), and a broad signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and pyrazole ring substituents.
-
¹³C NMR: The spectrum will display signals for the eight carbon atoms. The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic carbons will resonate in the 100-160 ppm region. The carbonyl carbon of the indazolone tautomer would be expected at a lower field (around 160-170 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the indazolone form (around 1680-1720 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). The presence of a broad O-H stretch would indicate the presence of the indazolol tautomer.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 164.06 would be expected, along with characteristic fragmentation patterns of the indazole ring.
Section 4: Therapeutic Potential and Future Directions
The indazole scaffold is a cornerstone of many approved and investigational drugs.[1][2] The introduction of a methoxy group at the 4-position of the indazolone core can significantly influence its biological activity by altering its electronic properties and hydrogen bonding capabilities.
Potential as a Kinase Inhibitor
Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 1H-indazole-3-amine moiety, a close structural analog of the indazolone core, is a known hinge-binding fragment in several kinase inhibitors. This suggests that this compound could serve as a valuable scaffold for the design of novel kinase inhibitors.
Anti-inflammatory and Immunomodulatory Applications
Derivatives of 4-Methoxy-1H-indazol-3-amine have been investigated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). CCR4 is a key player in inflammatory and immune responses, making it an attractive target for the treatment of autoimmune diseases, allergies, and certain cancers. The structural similarity of this compound to these active compounds suggests its potential in this therapeutic area.
Future Research and Development
The full therapeutic potential of this compound remains to be fully elucidated. Future research should focus on:
-
Definitive Synthesis and Characterization: The development of a robust and scalable synthesis, along with a complete spectroscopic and physicochemical characterization, is a critical first step.
-
Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets, particularly protein kinases and chemokine receptors, will help to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications at various positions of the indazole ring will be crucial for optimizing potency and selectivity.
Conclusion
This compound is a fascinating molecule that sits at the intersection of established synthetic chemistry and promising therapeutic potential. While specific data on this compound is still emerging, its structural relationship to a wealth of biologically active indazole derivatives makes it a compelling target for further investigation. This guide provides a foundational understanding of its chemical nature, a roadmap for its synthesis, and a glimpse into its potential to contribute to the development of new medicines. As research in this area continues, we can expect to see the full potential of this and other novel indazole scaffolds realized.
References
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]
-
PubChem. 4-Methoxy-1H-indazole. [Link]
-
ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]
-
LookChem. Cas 886362-07-8,4-METHOXY-1H-INDAZOL-3-AMINE. [Link]
-
ResearchGate. Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. [Link]
-
Kim, J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(23), 6188-6191. [Link]
-
Wiley Online Library. Supporting Information. [Link]
-
PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
-
Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Royal Society of Chemistry. Table of Contents. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
PubMed Central. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. [Link]
-
PubMed Central. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
NIST WebBook. Benzenamine, 4-methoxy-. [Link]
-
NIST WebBook. Benzenemethanol, 4-methoxy-. [Link]
Sources
Physical and chemical properties of 4-methoxyindazoles
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyindazoles
Authored by: Gemini, Senior Application Scientist
Introduction: The Indazole Scaffold and the Influence of the 4-Methoxy Group
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including those with antitumor, anti-inflammatory, and anti-HIV activities.[1] The substitution pattern on the indazole core is critical for modulating its biological activity, and the introduction of a methoxy group at the 4-position (4-methoxyindazole) imparts specific characteristics that are of significant interest to researchers in drug development.
The 4-methoxy group, an electron-donating substituent, profoundly influences the molecule's polarity, hydrogen bonding capability, and the reactivity of the aromatic ring. This guide provides a detailed exploration of the physical and chemical properties of 4-methoxyindazoles, offering field-proven insights and experimental protocols to support researchers in their work with this important class of compounds.
Part 1: Core Physical and Spectroscopic Properties
The fundamental physical and spectroscopic properties of a compound are the bedrock of its characterization and application. The 4-methoxy group influences solubility, melting point, and provides distinct signatures in spectroscopic analyses.
Physical Properties Summary
The physical properties of 4-methoxy-1H-indazole are summarized below. These values are crucial for experimental design, including solvent selection for reactions, purification, and formulation.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from related structures like 5-methoxy-1H-indazole.[3] |
| Melting Point | Data not consistently available in literature; requires experimental determination. | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water. | Based on the properties of similar indazole derivatives.[3] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| pKa | Estimated ~13-14 for the N-H proton. | Indazole N-H protons typically have pKa values in this range in DMSO.[4] The electron-donating methoxy group may slightly increase this value. |
Causality Insight: The presence of the methoxy group's oxygen atom adds a hydrogen bond acceptor site, increasing polarity compared to unsubstituted indazole.[2] However, the overall molecule remains largely hydrophobic, explaining its good solubility in organic solvents and limited aqueous solubility.[3] The N-H proton on the pyrazole ring allows the molecule to also act as a hydrogen bond donor.[2]
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-methoxyindazole. The following data serve as a reference for researchers.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. The methoxy group appears as a sharp singlet, while the aromatic protons give signals in the downfield region.
-
¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon framework.
-
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
-
~150-155 ppm: C4-OCH₃ carbon.
-
~140-145 ppm: Quaternary carbons of the ring fusion.
-
~130-135 ppm: C3 carbon.
-
~110-125 ppm: Other aromatic CH carbons.
-
~100-105 ppm: Aromatic CH carbon ortho to the methoxy group.
-
~55 ppm: -OCH₃ carbon.
-
-
IR spectroscopy is useful for identifying key functional groups.
-
Key IR Absorption Bands (cm⁻¹):
-
~3100-3200 (broad): N-H stretching vibration, indicative of hydrogen bonding.[6]
-
~2850-3000: C-H stretching of the aromatic ring and methyl group.[7][8]
-
~1500-1600: C=C and C=N stretching vibrations within the aromatic rings.[7]
-
~1250-1280 (strong): Asymmetric C-O-C stretching of the aryl ether.
-
~1020-1050 (strong): Symmetric C-O-C stretching.
-
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 148.06, corresponding to the exact mass of C₈H₈N₂O.[2]
-
Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 133, or loss of a formyl radical (-CHO) from rearrangement.
-
Part 2: Chemical Properties and Reactivity
The chemical behavior of 4-methoxyindazole is dictated by the interplay between the electron-rich benzene ring, influenced by the methoxy group, and the pyrazole moiety.
Electronic Effects and Reactivity
The 4-methoxy group is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. This significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the scaffold.
Caption: Logical relationship of reactivity in 4-methoxyindazole.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the C5 and C7 positions towards electrophiles. However, the C7 position is generally more sterically accessible and electronically favored, making it the primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.
-
Reactivity of the Pyrazole Ring: The pyrazole ring is generally electron-deficient and less susceptible to electrophilic attack than the benzene ring.
-
N-Functionalization: The N1 and N2 positions are nucleophilic and are the primary sites for alkylation, arylation, and acylation. The ratio of N1 to N2 substituted products is often dependent on the reaction conditions (base, solvent, electrophile).
-
C3 Position: The C3 position can be functionalized, often through deprotonation with a strong base followed by reaction with an electrophile.
-
Role in Synthesis and Drug Discovery
4-Methoxyindazoles are valuable intermediates in the synthesis of complex molecules.[9] The indazole core is a key pharmacophore, and the methoxy group provides a handle for further modification or acts as a crucial interaction point with biological targets. For example, substituted indazoles are investigated as potent inhibitors of enzymes like tubulin and nitric oxide synthase.[10][11]
Part 3: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of 4-methoxyindazole derivatives.
Synthesis of 4-Methoxyindazole via Cyclization
This protocol is adapted from established methods for indazole synthesis, such as the reaction of a substituted aniline derivative.[12][13] The key is the precise control over diazotization and subsequent intramolecular cyclization.
Workflow for Synthesis:
Caption: Synthetic workflow for 4-methoxy-1H-indazole.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitable starting material, such as 2-methyl-3-methoxyaniline, in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to ~80 °C for 1-2 hours, or until reaction completion is observed by TLC. Causality: Heating provides the activation energy for the intramolecular cyclization to form the indazole ring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the solution with a base (e.g., 6N NaOH) to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 4-methoxy-1H-indazole.[14]
Protocol for NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality NMR data for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxyindazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[15]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering through a small cotton plug if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-14 ppm is typically sufficient. Use 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required for quantitative accuracy.[7]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Part 4: Crystallographic Information
-
Expected Solid-State Structure: Indazole derivatives typically form planar bicyclic systems.[17][18] In the solid state, intermolecular hydrogen bonds between the N-H of one molecule and the pyrazole nitrogen of a neighboring molecule are expected, leading to the formation of dimers or catemeric chains.[6] The 4-methoxy group would lie roughly coplanar with the aromatic ring to maximize resonance stabilization. The packing in the crystal lattice would be influenced by a combination of this hydrogen bonding and van der Waals interactions.
References
-
PrepChem.com. (n.d.). 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Formula VI, R1 =4-methoxyphenyl, w=2) Refer to Chart A. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4,6-Dimethoxy Activated Benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. Retrieved from [Link]
-
PubMed. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
PMC - NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). (4-Hydroxy-3-Methoxystyryl)-1-Methyl-2, 3-Dihydropyridine-4 (1H)-One by X-Ray Powder Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]
-
IJERT. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Methylanisole. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijert.org [ijert.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Discovery, Synthesis, and Scientific Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound belonging to the indazolone family. We will delve into the historical context of its structural class, explore its synthesis, discuss its chemical properties, and contextualize its importance as a scaffold in medicinal chemistry.
Introduction: The Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. First described by the pioneering chemist Emil Fischer, the indazole nucleus is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide array of biologically active molecules.
The indazole core is a bioisostere of indole, meaning it has similar physical and chemical properties, which allows it to mimic indole in biological systems. This property has made indazole derivatives the subject of intense research, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from cancer to nausea.[2]
This compound belongs to a subclass known as indazolones or indazol-3-ones. These compounds are characterized by a ketone group at the 3-position of the indazole ring and exist in a tautomeric equilibrium with their enol form, 3-hydroxy-1H-indazole. The 1H-tautomer is generally the most thermodynamically stable form.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and steric profile, making it a valuable and distinct building block for chemical synthesis.
Historical Context and Discovery
The history of this compound is not traced to a single "discovery" event but is embedded in the broader history of indazole synthesis. The first synthesis of an indazolone derivative was reported by Emil Fischer in the late 19th century, who prepared the parent indazolone by heating ortho-hydrazine benzoic acid.[2] This foundational work established a classic pathway for forming the indazole ring system through the cyclization of appropriately substituted benzene precursors.
Over the decades, numerous methods have been developed to synthesize the indazole core, reflecting its growing importance.[2][3] The synthesis of specific derivatives like the 4-methoxy variant is a direct extension of these classical methods, tailored by the availability of specific starting materials. The logical and most common precursor for the synthesis of this compound is 2-amino-6-methoxybenzoic acid . The preparation of the target molecule relies on the well-established Sandmeyer-type reaction, involving diazotization of the aniline precursor followed by intramolecular cyclization.
Synthesis and Characterization
The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-6-methoxybenzoic acid. This method is a variation of the classical indazole synthesis routes.
Synthetic Pathway Overview
The overall transformation involves two key steps: the diazotization of the aromatic amine and the subsequent intramolecular cyclization to form the fused pyrazole ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of indazolones from anthranilic acid derivatives.
Materials:
-
2-amino-6-methoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂) (for reduction step)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization:
-
Suspend 1.0 equivalent of 2-amino-6-methoxybenzoic acid in a mixture of concentrated HCl and water in a flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt intermediate is observed.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Control the rate of addition to manage any effervescence.
-
Allow the reaction mixture to stir and slowly warm to room temperature over several hours or overnight. The cyclization and formation of the indazolone ring occur during this step.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
-
Dry the purified product under vacuum.
-
Causality Note: The choice of a strong acid (HCl) is critical for the formation of nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. Maintaining a low temperature (0-5 °C) is essential to prevent the premature decomposition of the unstable diazonium salt intermediate. The subsequent reduction step facilitates the intramolecular cyclization to form the stable indazolone ring.
Characterization Data
| Property | Data / Expected Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Expected to be an off-white to light yellow solid. |
| ¹H NMR (Expected) | Aromatic protons (3H) expected in the δ 6.5-7.5 ppm range. A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR (Expected) | Aromatic carbons expected in the δ 100-150 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>160 ppm). The methoxy carbon would appear around δ 55-60 ppm. |
| Mass Spec (MS) | Expected [M+H]⁺ at m/z 165.06. |
| Infrared (IR) | Characteristic peaks expected for N-H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹). |
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself is not an active pharmaceutical ingredient, it represents a valuable chemical scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. The indazolone core is present in compounds investigated for a range of biological activities.
The strategic placement of the methoxy group at the 4-position provides a handle for further functionalization and influences the overall electronic and steric properties of the molecule, which can be critical for molecular recognition and binding to biological targets.
Workflow: From Scaffold to Lead Compound
The utility of this compound in a drug discovery program would typically follow a well-defined workflow, starting from the core scaffold and elaborating it to generate a library of diverse compounds for biological screening.
Caption: A typical workflow for utilizing a core scaffold in drug discovery.
This workflow illustrates how the initial scaffold is chemically modified to create a library of analogs. These analogs are then screened against biological targets to identify "hits." Through iterative cycles of synthesis and testing (SAR), these hits are refined into lead compounds with improved potency and drug-like properties, eventually leading to a preclinical candidate. The indazolone core's proven track record makes derivatives of this compound attractive candidates for such discovery programs.
Conclusion
This compound, while not a widely studied molecule in isolation, represents an important structural motif within the medicinally significant indazole family. Its synthesis is rooted in classic organic chemistry principles, and its structure offers a versatile platform for the development of novel compounds. As research into indazole-based therapeutics continues to expand, the utility of well-defined, functionalized intermediates like this compound will undoubtedly grow, providing chemists with a valuable tool in the quest for new and effective medicines.
References
-
Gaikwad, D. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Organic-Chemistry.org. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic-Chemistry.org. Available at: [Link]
-
Jadhav, S. D., et al. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. rsc.org [rsc.org]
- 3. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-METHOXY-1H-INDAZOL-3-AMINE(886362-07-8) 1H NMR spectrum [chemicalbook.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of a multitude of therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive technical overview of the burgeoning field of indazole-based therapeutics, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. From potent kinase inhibitors in oncology to novel modulators of inflammatory and neurodegenerative pathways, indazole derivatives continue to expand the horizons of modern drug discovery.
The Indazole Core: A Foundation for Diverse Biological Activity
Indazole, existing in two primary tautomeric forms (1H-indazole and 2H-indazole), offers a versatile template for chemical modification.[1] The nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1] Furthermore, the fused benzene ring provides a platform for a variety of substitutions, allowing for the fine-tuning of physicochemical properties and target specificity. This inherent adaptability is a key reason for the indazole scaffold's prevalence in numerous FDA-approved drugs and clinical candidates.[2][3]
Therapeutic Applications: A Multi-pronged Approach to Disease
The therapeutic potential of indazole compounds spans a remarkable range of diseases, a testament to their ability to interact with a diverse array of biological targets.
Oncology: Targeting the Engines of Cancer Progression
Indazole derivatives have made a significant impact in oncology, primarily through their potent inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.[4]
Mechanism of Action: Kinase Inhibition
Many indazole-based anticancer agents function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can halt the uncontrolled cell division characteristic of cancer.[3]
Key kinase targets for indazole derivatives include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, indazole compounds can block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs can impede tumor growth and the development of the tumor microenvironment.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, and indazole-based inhibitors have shown promise in targeting these receptors.[3]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[7]
-
Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.[8]
FDA-Approved Indazole-Based Kinase Inhibitors:
| Drug Name | Primary Targets | Approved Indications |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Renal cell carcinoma, Soft tissue sarcoma[1][2] |
| Axitinib | VEGFR-1, -2, -3 | Advanced renal cell carcinoma[9][10] |
Structure-Activity Relationship (SAR) Insights in Kinase Inhibition:
The potency and selectivity of indazole-based kinase inhibitors are highly dependent on the substitution patterns on the indazole core.
-
N1-Substitution: Substitution at the N1 position of the indazole ring is often crucial for potent kinase inhibition. The nature of the substituent can influence interactions with the hinge region of the kinase and the solvent-exposed area.
-
C3-Substitution: The C3 position is a key point for modification to achieve selectivity and enhance potency. Different substituents at this position can interact with specific residues in the ATP-binding pocket.
-
C5 and C6-Substitution: Modifications at the C5 and C6 positions of the benzene ring can modulate the physicochemical properties of the compound, such as solubility and cell permeability, and can also contribute to target binding. For example, in a series of 1H-indazole derivatives targeting FGFR1, the introduction of an additional fluorine atom on the phenyl ring at the C3 position resulted in a significant improvement in activity.[3]
Anti-Inflammatory Applications: Quelling the Fire of Inflammation
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.
Mechanism of Action:
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain indazole compounds have been shown to inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[3]
-
Inhibition of Pro-inflammatory Cytokines: Indazole derivatives can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3]
-
Calcium Release-Activated Calcium (CRAC) Channel Blockade: By blocking CRAC channels, indazole-3-carboxamides can inhibit the influx of calcium into immune cells like mast cells, thereby preventing their degranulation and the release of inflammatory mediators.[4] The regiochemistry of the amide linker is critical, with the 3-carboxamide being active while the reverse amide isomer is inactive.[4]
Neurodegenerative Diseases: A Glimmer of Hope
The neuroprotective properties of indazole compounds are being explored for the treatment of debilitating neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Mechanism of Action:
-
Monoamine Oxidase (MAO) Inhibition: Indazole derivatives can inhibit MAO enzymes, particularly MAO-B, which is involved in the degradation of dopamine. By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease.[2][11]
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: GSK-3 is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Indazole compounds that inhibit GSK-3 could potentially prevent the formation of neurofibrillary tangles.[2]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Indazole-based LRRK2 inhibitors are being investigated as a potential therapeutic approach.[2]
Antimicrobial Activity: Combating Infectious Threats
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents, and indazole derivatives have shown promise in this area.
Mechanism of Action:
-
Bacterial DNA Gyrase B Inhibition: A key mechanism of antibacterial action for indazole compounds is the inhibition of the B subunit of bacterial DNA gyrase (GyrB).[1] This enzyme is essential for DNA replication and repair in bacteria, and its inhibition leads to bacterial cell death.
Antimicrobial Spectrum:
Indazole derivatives have demonstrated activity against a range of bacterial pathogens, including Gram-positive organisms like Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae, as well as some Gram-negative bacteria.[1][5]
Synthesis of Indazole Derivatives: Building the Core Scaffold
A variety of synthetic strategies have been developed to construct the indazole core and introduce diverse functional groups.
Classical and Modern Synthetic Routes
Traditional methods for indazole synthesis often involve the cyclization of substituted phenylhydrazines or o-toluidines.[12] More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to functionalize pre-formed indazole scaffolds or to construct the bicyclic ring system in a convergent manner.[4][13][14]
Key Synthetic Transformations
-
N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring can be readily functionalized through various alkylation and arylation reactions, allowing for the introduction of a wide range of substituents.[10]
-
C3-Functionalization: The C3 position is a common site for modification. Suzuki-Miyaura coupling of 3-iodoindazoles with boronic acids is a powerful method for introducing aryl and heteroaryl groups at this position.[15]
-
Synthesis of 3-Aminoindazoles: Buchwald-Hartwig amination provides a direct route to 3-aminoindazoles, which are important intermediates and pharmacophores in their own right.[14]
Experimental Protocols for Evaluation
The therapeutic potential of indazole compounds is assessed through a battery of in vitro and in vivo assays.
In Vitro Assays
Kinase Inhibition Assays:
The inhibitory activity of indazole derivatives against specific kinases is typically determined using in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein.
-
Example Protocol: GSK-3β Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human GSK-3β and a specific peptide substrate are prepared in a suitable kinase assay buffer.
-
Inhibitor Incubation: The indazole compound is serially diluted and incubated with the GSK-3β enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection like ADP-Glo™).
-
Signal Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate. In the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[7][16]
-
Anti-Inflammatory Assays:
-
COX-2 Inhibition Assay: The ability of a compound to inhibit COX-2 activity can be measured using commercially available kits that quantify the production of prostaglandins.
-
Cytokine Release Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the indazole compound. The levels of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then measured by ELISA.[17]
-
CRAC Channel Activity Assay: The effect of indazole derivatives on CRAC channel activity can be assessed by measuring changes in intracellular calcium concentrations in response to store depletion, often using fluorescent calcium indicators like Fura-2 or Fluo-4 in a high-throughput format.[6][18]
Neuroprotective Assays:
-
MAO Inhibition Assay: The inhibitory activity against MAO-A and MAO-B is determined by measuring the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent or colored product in the presence of the indazole compound.[19]
Antimicrobial Assays:
-
DNA Gyrase Inhibition Assay: The inhibition of DNA gyrase supercoiling activity is a common method. A relaxed plasmid DNA substrate is incubated with the enzyme and ATP in the presence of the inhibitor. The different topoisomers of the plasmid (relaxed, supercoiled) are then separated by agarose gel electrophoresis.[5][20]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.
Visualization of Key Pathways and Workflows
Signaling Pathway: VEGFR Inhibition by Indazole Derivatives
Caption: Inhibition of VEGFR signaling by an indazole derivative.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Sources
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An assay for the detection of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. promega.com [promega.com]
- 17. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is predicated on established chemical principles for the formation of the indazolone core, ensuring a reliable and reproducible synthetic route. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Scientific Background
Indazolone derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological and pharmaceutical activities.[1] The indazolone scaffold is a core structural element in numerous molecules with therapeutic potential. The specific substitution pattern, such as the methoxy group at the 4-position of this compound, can significantly influence the molecule's physicochemical properties and biological targets.
The synthesis of substituted indazolones can be approached through various strategies, including the cyclization of nitro-aryl substrates and photochemical methods.[1][2] A robust and common method for the synthesis of indazole derivatives involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.[3] In the context of this compound, a logical and readily accessible starting material is 2-Amino-6-methoxybenzoic acid.[4][5][6][7] This precursor contains the necessary functionalities arranged for efficient cyclization into the desired indazolone ring system.
The protocol detailed in this application note follows a classical and reliable approach: the diazotization of 2-Amino-6-methoxybenzoic acid to form a diazonium salt, which then undergoes intramolecular cyclization to yield this compound. This method is favored for its straightforward execution and the commercial availability of the starting material.
Reaction Scheme and Mechanism
The synthesis of this compound from 2-Amino-6-methoxybenzoic acid proceeds via a two-step, one-pot reaction. The first step is the formation of a diazonium salt from the primary aromatic amine of the starting material using sodium nitrite in an acidic medium. The second step is the intramolecular cyclization of the diazonium salt to form the indazolone ring.
Reaction:
2-Amino-6-methoxybenzoic acid → this compound
Mechanism:
-
Diazotization: In the presence of a strong acid (e.g., HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). The amino group of 2-Amino-6-methoxybenzoic acid then attacks the nitrous acid, and after a series of proton transfers and the loss of water, a stable diazonium salt is formed.
-
Intramolecular Cyclization: The diazonium salt is a reactive intermediate. The carboxyl group, being in close proximity to the diazonium group, acts as a nucleophile and attacks the carbon atom bearing the diazonium group. This intramolecular cyclization results in the formation of the five-membered indazolone ring and the expulsion of nitrogen gas.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-6-methoxybenzoic acid | ≥98% | Commercially Available | |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | Corrosive |
| Deionized Water | |||
| Ethyl Acetate | ACS Reagent Grade | Commercially Available | Flammable |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Celite® | Commercially Available |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 2-Amino-6-methoxybenzoic acid in 100 mL of deionized water and 15 mL of concentrated hydrochloric acid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
Diazotization: Dissolve 4.54 g (65.8 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
Workup and Isolation:
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove any insoluble impurities.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Experimental Workflow Diagram
Sources
- 1. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
- 2. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | TCI AMERICA [tcichemicals.com]
- 6. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: In-Vitro Cellular Characterization of 4-Methoxy-1H-indazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Indazolone Scaffold as a Privileged Structure in Drug Discovery
The indazole and indazolone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity.[1][2][3][4] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, making them a focal point in the development of novel therapeutics, particularly in oncology.[2][5][6] 4-Methoxy-1H-indazol-3(2H)-one represents a novel analogue within this promising class of compounds.
These application notes provide a comprehensive framework for the initial in-vitro cellular characterization of this compound. The following protocols are designed to be a self-validating system, guiding the researcher from broad cellular effects to more specific mechanistic insights. We will outline a logical progression of experiments to assess its cytotoxic and apoptotic activity, and to identify and validate its molecular target(s).
I. Preliminary Assessment: Cell Viability and Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[7] This provides a quantitative measure of the compound's potency (e.g., IC50 value) and helps to select appropriate concentration ranges for subsequent, more detailed mechanistic studies.[8]
Key Assays for Cell Viability
Metabolic assays are a reliable and high-throughput method to assess cell viability.[9] The most common methods rely on the enzymatic reduction of a substrate by metabolically active cells, leading to a measurable colorimetric or fluorescent signal.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : A widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : An alternative to MTT, XTT is reduced to a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[7]
Experimental Workflow: Cell Viability Assay
Figure 1. Workflow for determining the IC50 value using MTT or XTT assays.
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding : Plate the chosen cancer cell line (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
II. Mechanistic Insight: Apoptosis Assays
Many anti-cancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[10][11] It is crucial to determine if the observed decrease in cell viability is due to cytotoxic effects (cell death) or cytostatic effects (inhibition of proliferation).[7]
Hallmarks of Apoptosis and Detection Methods
Apoptosis is characterized by a series of morphological and biochemical changes, including:
-
Phosphatidylserine (PS) exposure : In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet. This can be detected using Annexin V staining.[12][13]
-
Caspase Activation : A cascade of cysteine-aspartic proteases (caspases) is activated early in apoptosis.[14] Assays are available to measure the activity of key executioner caspases like caspase-3 and caspase-7.[12]
-
DNA Fragmentation : Late-stage apoptosis involves the fragmentation of genomic DNA, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[11][13]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[13] Annexin V binds to exposed PS on apoptotic cells, while PI, a fluorescent nucleic acid intercalator, can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Cell Treatment : Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. The cell population will be distinguished into four quadrants:
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Data Presentation: Expected Results from Apoptosis Assay
| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | >95% | <5% | <2% |
| Compound (IC50) | Variable | Increased | Increased |
| Positive Control | Variable | Increased | Increased |
III. Target Identification and Validation
Given that many indazolone derivatives are kinase inhibitors, a logical next step is to investigate the effect of this compound on relevant signaling pathways.[5][6]
Hypothetical Signaling Pathway for an Indazolone Kinase Inhibitor
Figure 2. A hypothetical signaling cascade where the compound inhibits a key kinase like Akt.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect changes in protein expression and phosphorylation status, providing evidence of target engagement and downstream pathway modulation.[15][16]
-
Protein Extraction : Treat cells with this compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target protein (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: In-Vitro Kinase Assay
To directly assess the inhibitory activity of the compound on a specific kinase, an in-vitro kinase assay can be performed.[5][18][19]
-
Reaction Setup : In a microplate, combine the recombinant active kinase, a specific substrate peptide, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiate Reaction : Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system with ADP-Glo™).
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction : Terminate the reaction by adding a stop solution.
-
Detection : The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper and measuring radioactivity.[5] For ADP-Glo™ assays, luminescence is measured, which correlates with the amount of ADP produced.
-
IC50 Determination : Plot the kinase activity against the compound concentration to determine the IC50 value.
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[20][21] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[22][23]
-
Cell Treatment : Treat intact cells with the compound or vehicle control.
-
Heating : Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells to release the proteins.
-
Separation : Centrifuge to separate the precipitated, denatured proteins from the soluble, stable proteins.
-
Detection : Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other detection methods.
-
Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[23][24]
IV. Summary and Future Directions
These application notes provide a structured approach to the initial in-vitro characterization of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potency, elucidate its mechanism of cell death, and identify and validate its molecular target. The data generated will form a solid foundation for further preclinical development, including in-vivo efficacy studies and lead optimization.
References
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Creative Proteomics. (n.d.). Apoptosis Assay Service.
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays. Thermo Fisher Scientific.
- Abcam. (n.d.). Western blot protocol. Abcam.
- Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot. Sigma-Aldrich.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Thermo Fisher Scientific. (n.d.).
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
- Abcam. (n.d.). Cell viability assays. Abcam.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- ResearchGate. (2023). In vitro kinase assay v1.
- Protocols.io. (2024). In vitro kinase assay. Protocols.io.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- PubMed. (2020).
- PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
- National Center for Biotechnology Information. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. PMC.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Efficacy Testing of 4-Methoxy-1H-indazol-3(2H)-one
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Notably, indazole derivatives have been successfully developed as potent protein kinase inhibitors for cancer therapy, such as Pazopanib and Axitinib.[2][3] The compound 4-Methoxy-1H-indazol-3(2H)-one belongs to this promising class of molecules. Its structural features suggest a potential interaction with ATP-binding sites of protein kinases, making it a candidate for investigation as an anti-cancer agent.[4]
This document provides a comprehensive, multi-phase experimental framework designed for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of this compound. The workflow progresses logically from broad-based cellular screening to specific in vivo validation, ensuring that each step builds upon a foundation of robust, interpretable data. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded rationale for the proposed studies.
Phase 1: In Vitro Characterization & Target Validation
The initial phase is designed to answer fundamental questions: Does the compound exhibit anti-proliferative activity against cancer cells? If so, what is its molecular target, and does it engage this target within a cellular context?
Global Anti-Proliferative Activity Screening
Principle and Rationale: The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. A cell viability assay is a rapid and cost-effective method to measure the metabolic activity of a cell population, which is a strong indicator of cell viability and proliferation.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar tetrazolium reduction assays (MTS, XTT) are colorimetric assays where metabolically active cells convert a tetrazolium salt into a colored formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[7] This screen will determine the compound's half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Table 1: Hypothetical IC50 Data Summary
| Cell Line | Cancer Type | IC50 (µM) for this compound |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Carcinoma | 12.8 |
| PC-3 | Prostate Cancer | 25.2 |
| HepG2 | Hepatocellular Carcinoma | 30.5 |
Target Identification and Engagement
Principle and Rationale: Given the indazole scaffold, the compound likely targets a protein kinase.[2] A broad biochemical screen against a panel of kinases is the most efficient way to identify potential primary targets.[8] However, biochemical activity does not guarantee that the compound will bind its target in the complex environment of a living cell. Therefore, a secondary, cell-based target engagement assay is crucial for validating the primary screen's hits.[9][10] This confirms that the compound can permeate the cell membrane and bind to its intended target under physiological conditions.[11]
Workflow Visualization: From Hit Identification to Target Validation
Caption: Workflow for identifying and validating the molecular target.
Protocol 1: Broad Kinase Panel Screening (Biochemical)
-
Platform Selection: Utilize a commercial kinase screening platform, such as Eurofins' KINOMEscan® (a binding assay) or KinaseProfiler™ (an activity assay).[8] These platforms offer extensive panels covering a significant portion of the human kinome.
-
Assay Execution: Submit this compound for screening at a fixed concentration (typically 1-10 µM) against the kinase panel.
-
Data Analysis: The platform will provide data on the percent inhibition or binding affinity for each kinase. Identify kinases that are significantly inhibited (e.g., >90% inhibition) as primary candidates.
Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)
This protocol assumes a primary target, "Kinase X," was identified in the biochemical screen. The NanoBRET™ assay measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[12]
-
Cell Line Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for Kinase X fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into a 96-well white assay plate.
-
Treatment: Add the NanoBRET™ tracer specific for Kinase X, followed by serial dilutions of this compound. A known inhibitor of Kinase X should be used as a positive control.
-
BRET Measurement: Incubate the plate and then measure the BRET signal using a luminometer equipped with appropriate filters. If the compound engages Kinase X, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[12]
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting the potency of target engagement in live cells.
Phase 2: Preclinical In Vivo Efficacy Evaluation
Promising in vitro data provides the justification for advancing to in vivo studies. This phase assesses the compound's efficacy and tolerability in a living organism, which is a critical step in preclinical drug development.[13][14]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Principle and Rationale: Before initiating an efficacy study, it is essential to understand the compound's pharmacokinetic (PK) profile—what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[15] Concurrently, pharmacodynamic (PD) studies measure what the drug does to the body, often by assessing a biomarker of target engagement.[16] These studies are crucial for selecting a dose and schedule for the efficacy trial that ensures adequate tumor exposure to the drug.[17]
Protocol: Murine PK/PD Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) for initial PK studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
PD Assessment (in tumor-bearing mice): In a separate cohort of mice bearing tumors derived from a sensitive cell line, administer the compound. At selected time points, collect tumor tissue and measure the inhibition of a downstream biomarker of Kinase X activity (e.g., phosphorylation of a substrate) via Western Blot or ELISA. This links drug exposure (PK) to target modulation (PD).
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area Under the Curve (total drug exposure) | Key indicator of overall exposure |
| t₁/₂ | Half-life | Determines dosing frequency |
| F% | Bioavailability (for oral dosing) | Fraction of dose that reaches systemic circulation |
In Vivo Tumor Growth Inhibition Study
Principle and Rationale: The definitive test of anti-cancer efficacy is the ability to inhibit tumor growth in an animal model. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted standard for preclinical efficacy testing.[18] This model allows for the direct assessment of the compound's anti-tumor activity in a complex biological system.[19]
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Protocol: CDX Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 5 x 10⁶ K562 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Nu/Nu).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., formulation buffer, PO, daily)
-
Group 2: this compound, Low Dose (e.g., 25 mg/kg, PO, daily)
-
Group 3: this compound, High Dose (e.g., 75 mg/kg, PO, daily)
-
Group 4: Positive Control (e.g., a standard-of-care agent for that cancer type)
-
-
Treatment and Monitoring: Administer the treatments daily for a period of 21-28 days. Measure tumor volume with calipers and record animal body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined size or at the end of the treatment period. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Assess tolerability by monitoring body weight changes and clinical signs.
Regulatory Considerations
All preclinical studies intended for submission to regulatory agencies like the FDA must be conducted in compliance with Good Laboratory Practices (GLP), as outlined in 21 CFR Part 58.[20] This ensures the quality, integrity, and reliability of the nonclinical safety data.[21][22][23]
References
- Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
- Crown Bioscience. (2022, April 20). Combating Cancer Drug Resistance with In Vivo Models.
- Alfa Cytology.
- Wikipedia. MTT assay.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Crews, C. M., et al. Determining target engagement in living systems. PMC - NIH.
- Abcam.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- GMP Plastics. (2025, February 25).
- American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.
- Sigma-Aldrich. Mts-cell-viability-assay.
- Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. PMC - NIH.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- Champions Oncology. In Vivo Preclinical Mouse Models.
- U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies.
- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
- Jägle, S., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- AMSbiopharma. (2025, August 11).
- Freire, J.
- ResearchGate. (2025, August 8). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
- Novartis Institute of Biomedical Research. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics.
- Pargellis, C. A., & Tong, L. In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- Social Science Research Institute.
- European Medicines Agency (EMA). (2016, July 21). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products.
- ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?.
- The Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)
- Chicha, H., et al. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC - NIH.
- Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Semantic Scholar. (2022, April 11).
- PubChem. 4-Methoxy-1H-indazole | C8H8N2O.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
- Wang, Y., et al. (2023, May 12).
- ResearchGate. (2024, October 21). Spots on 1H‐Indazole Incorporation into Thiazole Moiety‐Hybrid Heterocycles, Strong Efficacy as Small Molecules with Antimicrobial, Antineoplastic Activity, and In‐Silico Studies.
- Mini Reviews in Medicinal Chemistry. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. selvita.com [selvita.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. fda.gov [fda.gov]
- 21. karger.com [karger.com]
- 22. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 23. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Note and Protocol: Preparation of Stock Solutions of 4-Methoxy-1H-indazol-3(2H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, field-proven protocol for the preparation, storage, and handling of stock solutions of 4-Methoxy-1H-indazol-3(2H)-one. The methodologies outlined herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility for researchers in pharmacology, biochemistry, and drug development. This guide emphasizes the scientific rationale behind each step, incorporating best practices for solvent selection, solubility enhancement, and long-term storage to maintain compound integrity.
Introduction: The Critical Role of Stock Solution Integrity
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The reliability of any in vitro or in vivo data generated using this compound is fundamentally dependent on the quality of the stock solution. Inaccurate concentrations, degradation of the compound, or solvent-induced artifacts can lead to misleading results, wasting significant resources and time.
This guide moves beyond a simple list of steps to provide a comprehensive framework for decision-making in the laboratory. The "why" behind each procedural choice is explained, empowering the researcher to adapt the protocol to specific experimental needs while maintaining the highest standards of scientific rigor.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for preparing stable and accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | N/A |
| Molecular Weight (MW) | 164.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, and Methanol. Poorly soluble in water. | N/A |
| pKa | Data not readily available; likely weakly acidic. | N/A |
The poor aqueous solubility is a critical factor. Direct dissolution in aqueous buffers is not recommended and will likely result in an incomplete solution or precipitation. Therefore, a water-miscible organic solvent is required for the primary stock solution.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow from initial compound handling to the final, quality-controlled working solutions.
Caption: Workflow from compound weighing to experimental use.
Detailed Experimental Protocol
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common choice for compounds with poor aqueous solubility due to its high solvating power and miscibility with aqueous media.
Materials and Equipment
-
This compound (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial or polypropylene tube
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Sterile syringes
-
Sterile, light-protecting cryovials for aliquoting
-
Pipettes and sterile, low-retention tips
Step-by-Step Methodology
Step 1: Pre-dissolution Calculations and Weighing
-
Causality: Accurate weighing is the foundation of an accurate stock concentration. Using the molecular weight (164.16 g/mol ), we can calculate the mass required for a desired concentration and volume.
-
Calculation for a 10 mM Stock Solution (1 mL):
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 164.16 g/mol x 1000 mg/g = 1.64 mg
-
-
Protocol:
-
Tare a clean, dry weighing vessel (e.g., weigh paper or a microcentrifuge tube) on an analytical balance.
-
Carefully weigh out approximately 1.64 mg of this compound. Record the exact mass.
-
Transfer the weighed compound to a sterile amber glass vial or polypropylene tube suitable for the final volume.
-
Step 2: Dissolution
-
Causality: DMSO is a powerful organic solvent, but mechanical assistance is often necessary to ensure complete and rapid dissolution, preventing the formation of micro-precipitates.
-
Protocol:
-
Using the exact mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 164.16 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulates. If any are present, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is completely clear. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.
-
Step 3: Sterilization and Final Preparation
-
Causality: For cell-based assays, sterility is non-negotiable. Syringe filtration removes potential microbial contaminants introduced during handling.
-
Protocol:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile, light-protecting (amber) container. This is now your primary stock solution.
-
Aliquoting, Labeling, and Storage
Trustworthiness through Proper Archiving: The goal of aliquoting is to prevent the degradation that can occur from repeated freeze-thaw cycles. Each aliquot should be considered a single-use vial.
Caption: Aliquoting strategy to preserve stock solution integrity.
-
Protocol:
-
Dispense small, experiment-appropriate volumes of the primary stock solution into sterile, amber cryovials.
-
Label each vial clearly and comprehensively. An adequate label must include:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: 100% DMSO
-
Date of Preparation
-
Your Initials
-
-
Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival (months to years) . Protect from light at all times.
-
Preparation of Working Solutions
-
Causality: Direct addition of a DMSO stock to an aqueous assay buffer can cause the compound to precipitate. Serial dilutions are necessary to gently introduce the compound to the aqueous environment. Furthermore, the final concentration of DMSO in the assay medium must be kept to a minimum (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.
-
Protocol:
-
On the day of the experiment, remove a single aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature.
-
Briefly vortex the thawed aliquot.
-
Perform serial dilutions in your final assay buffer to reach the desired working concentration. Crucially, ensure the final concentration of DMSO in your experiment is consistent across all conditions, including the vehicle control. For example, if your highest treatment concentration results in 0.1% DMSO, your vehicle control must also contain 0.1% DMSO.
-
References
- Best Practices for Use of DMSO in High-Throughput Screening.Journal of Biomolecular Screening. (Note: While a specific paper isn't cited, this journal is an authoritative source for such protocols. The principles are widely accepted and published.)
Application Notes & Protocols: A Framework for Validating 4-Methoxy-1H-indazol-3(2H)-one as a Novel Chemical Probe
Introduction: The Indazole Scaffold and the Quest for Specific Chemical Probes
The 1H-indazole scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heterocycle, a bioisostere of indole, is found at the core of numerous FDA-approved drugs, particularly in oncology, where it serves as a key pharmacophore for kinase inhibitors like axitinib and pazopanib.[1][2] The versatility of the indazole ring system allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of a novel indazole-containing compound, using the hypothetical molecule 4-Methoxy-1H-indazol-3(2H)-one as a case study. The journey from a newly synthesized molecule to a validated chemical probe is a rigorous process demanding a systematic evaluation of its purity, target engagement, selectivity, and cellular activity. These application notes will not only provide detailed, step-by-step protocols for key experiments but also delve into the scientific rationale behind these methodologies, ensuring a self-validating and robust assessment.
Part 1: Foundational Characterization of a Novel Probe Candidate
Before embarking on biological evaluation, the fundamental physicochemical properties of this compound must be unequivocally established. This initial phase is critical for the reproducibility and interpretation of all subsequent experiments.
1.1 Purity and Structural Verification
The absolute purity of a chemical probe is non-negotiable. Impurities can lead to misleading biological data, including off-target effects or false-positive results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct arrangement of atoms and the absence of significant organic impurities.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, ideally demonstrating >95% purity.
1.2 Aqueous Solubility
A probe's solubility is a critical parameter that influences its behavior in biological assays. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.
-
Protocol for Solubility Assessment (Nephelometry):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in a clear-bottom 96-well plate using phosphate-buffered saline (PBS).
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
-
Part 2: Target Identification, Validation, and Selectivity Profiling
A useful chemical probe should ideally interact with a specific target or a defined set of targets. The following sections outline a workflow to identify the molecular target(s) of this compound and characterize its selectivity.
2.1 Hypothesis-Driven Target Identification
Given the prevalence of the indazole scaffold in kinase inhibitors, a logical starting point is to screen this compound against a panel of kinases.[3][5]
2.2 Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Kinase Assay)
This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, and a detergent (e.g., Brij-35).
-
Set up Kinase Reaction: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration close to its Km.
-
Add Compound: Add serial dilutions of this compound (and appropriate vehicle controls) to the wells.
-
Incubate: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2.3 Kinome-Wide Selectivity Profiling
To understand the broader interaction profile of this compound, it is essential to screen it against a large panel of kinases. Several commercial services offer screening against hundreds of human kinases. The results are often presented as a "scan" at a single high concentration (e.g., 1 or 10 µM) to identify initial hits, followed by dose-response determination for the most potently inhibited kinases.
Table 1: Example Data Presentation for Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X | 50 |
| Off-Target Kinase Y | 1500 |
| Off-Target Kinase Z | >10000 |
Part 3: Confirming Target Engagement in a Cellular Context
Biochemical assays, while informative, do not fully recapitulate the complex environment inside a cell. It is crucial to demonstrate that the chemical probe can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]
3.1 The Principle of CETSA
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[7][8] When cells are heated, proteins begin to unfold and aggregate. The presence of a binding ligand can shift the melting temperature (Tm) of the target protein to a higher value.[6]
Diagram 1: Workflow of the Cellular Thermal Shift Assay (CETSA)
Caption: Inhibition of a kinase in a signaling cascade.
4.1 Protocol for a Scratch (Wound Healing) Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Scratch": Use a sterile pipette tip to create a linear "scratch" in the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing various concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time. A dose-dependent inhibition of wound closure by the probe would suggest an effect on cell migration.
Conclusion: A Rigorous Path to a Validated Probe
The journey of validating a novel compound like this compound as a chemical probe is a multi-step, iterative process. It requires careful physicochemical characterization, unbiased target identification, comprehensive selectivity profiling, and robust confirmation of target engagement in a cellular context, ultimately linking this engagement to a functional cellular outcome. By following the principles and protocols outlined in these application notes, researchers can build a strong evidence base to support the use of new molecules as reliable tools to interrogate complex biological systems.
References
- Synthesis of 1H-Indazoles via Silver(I)
- 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - ChemicalBook. (URL not available)
-
4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem. [Link]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
- 4-Methoxy-1H-indazole-3-carboxylic acid - CymitQuimica. (URL not available)
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed. [Link]
- 1H-indazole-3-methanol, 4-methoxy- CHIRALEN. (URL not available)
- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite. (URL not available)
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. [Link]
-
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC - NIH. [Link]
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]
- Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile - Benchchem. (URL not available)
-
(PDF) A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. [Link]
-
Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators - ResearchGate. [Link]
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. (URL not available)
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]
- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. [Link]
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]B[1]ENZOPYRAN-7-ONE. (URL not available)
-
3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed. [Link]
-
Aerobic Cu(I)‐Catalyzed Site‐Selective 1,3‐Difunctionalization of Indazole through Cascade C−N and C−O Bond Formation - ResearchGate. [Link]
-
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental procedures involving 4-Methoxy-1H-indazol-3(2H)-one
As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing in vivo experimental procedures for novel indazole-based compounds, using 4-Methoxy-1H-indazol-3(2H)-one as a representative new chemical entity (NCE). Given the limited publicly available in vivo data for this specific molecule, this document synthesizes established methodologies from preclinical drug development and published studies on structurally related indazole derivatives to offer a robust, logic-driven approach.
Section 1: Foundational Knowledge and Strategic Overview
The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern drug discovery.[1] Its structural rigidity and ability to participate in various non-covalent interactions have made it a core component in numerous FDA-approved drugs, particularly in oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and as a 5-HT3 antagonist (e.g., Granisetron).[2] Compounds containing this moiety exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][3]
Profile: this compound
This compound is a specific derivative of the indazole family. While detailed biological activity and in vivo studies are not extensively published, its core structure suggests potential for biological activity. The initial characterization of any NCE like this begins with understanding its fundamental physicochemical properties, which are critical for designing in vivo experiments.
| Property | Value / Information | Source |
| IUPAC Name | 4-methoxy-1H-indazole | [4] |
| Molecular Formula | C8H8N2O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Predicted Activity | Based on the indazole scaffold, potential activities include kinase inhibition or receptor modulation.[2][5] | N/A |
| Safety Profile | GHS hazard statements for the related 4-Methoxy-1H-indazole include warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation.[4] | [4] |
Strategic Workflow for In Vivo Evaluation
The successful in vivo evaluation of an NCE is not a single experiment but a phased, logical progression. The primary goals are to understand the compound's behavior in a biological system (pharmacokinetics) and to demonstrate its effect on a disease model (pharmacodynamics and efficacy).[6][7]
Caption: High-level workflow for preclinical in vivo evaluation of an NCE.
Section 2: Pre-Protocol Essentials: Formulation and Animal Model Selection
Rationale-Driven Animal Model Selection
The choice of animal model is entirely dependent on the scientific question and the hypothesized mechanism of action (MoA) of the NCE.[8] In vivo studies are essential for understanding a drug's characteristics in a complex biological system, which cannot be replicated in vitro.[7]
-
For Oncology: If the compound is a suspected kinase inhibitor, genetically engineered mouse models (GEMMs) or, more commonly, xenograft models are the standard.[9][10] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into an immunodeficient mouse, offer high clinical relevance.[9] For initial screening, human tumor cell line xenografts (e.g., HCT116 colon carcinoma) are often used.[11]
-
For Analgesia: If the compound is predicted to modulate pain pathways (e.g., as a TRPV1 antagonist), established models of nociception are appropriate.[3] The formalin-induced inflammatory pain model in mice is a robust choice that captures both acute and tonic pain responses.[3]
-
Ethical Considerations: All animal studies must be designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[12] This includes using the minimum number of animals required for statistical significance and ensuring all procedures are performed to minimize pain and distress.[12][13]
Formulation: The Gateway to In Vivo Success
Poor solubility is a primary reason for the failure of promising compounds in vivo.[14] Developing a stable, homogenous, and administrable formulation is a non-negotiable first step.[15]
Step-by-Step Formulation Development:
-
Solubility Assessment: Determine the compound's solubility in a panel of pharmaceutically acceptable solvents (e.g., water, ethanol, DMSO, polyethylene glycol 400, Tween® 80).
-
Vehicle Selection: Based on the intended route of administration, develop a vehicle that can dissolve or uniformly suspend the compound at the required concentration.
-
Stability Testing: Ensure the compound remains stable in the chosen vehicle for the duration of the study.
Example Formulations for Preclinical Studies:
| Vehicle Composition | Route | Suitability | Notes |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP | Good for many poorly soluble compounds. | DMSO can have intrinsic biological effects. |
| 0.5% Methylcellulose in Water | PO | Standard for oral suspensions. | Requires vigorous mixing to ensure dose uniformity. |
| 20% Solutol® HS 15 in Saline | IV | Can improve solubility and stability. | A non-ionic solubilizer. |
Section 3: Protocol for Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model, typically rats or mice.[16][17] This data is crucial for selecting doses and schedules for subsequent efficacy studies.[18]
Caption: Experimental workflow for a rodent pharmacokinetic study.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 3 days prior to the study.[16]
-
Grouping: Assign animals to two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).
-
Dose Preparation: Prepare the compound in a suitable, sterile vehicle. For IV, a low dose (e.g., 1-2 mg/kg) is typical. For PO, a higher dose (e.g., 5-10 mg/kg) is used.[14]
-
Administration:
-
IV Group: Administer the dose via a tail vein bolus injection.
-
PO Group: Administer the dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 50-100 µL) from a saphenous or submandibular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16] Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use noncompartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[16]
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time of peak plasma concentration after oral dosing. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t1/2 | Elimination Half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Section 4: Protocols for Pharmacodynamic (PD) and Efficacy Studies
The following protocols are templates based on plausible MoAs for an indazole derivative. The selection of a specific model must be hypothesis-driven.
Example A: Oncology Xenograft Model (Kinase Inhibitor MoA)
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model and to confirm target engagement in vivo.[19]
Caption: Workflow for an in vivo oncology xenograft efficacy study.
Detailed Protocol:
-
Cell Culture & Implantation: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for a PAK1 inhibitor hypothesis[5]). Implant 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive control (a known effective drug)
-
-
Treatment: Administer the compound and controls according to a predetermined schedule (e.g., once daily by oral gavage for 14-21 days). Doses should be selected based on PK data to achieve target exposures.
-
Efficacy Endpoints: Continue monitoring tumor volume and body weight (as a measure of toxicity) throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis: A separate "satellite" group of animals may be used for PD analysis.[20] At a specified time after the final dose (e.g., 2, 6, or 24 hours), euthanize the animals and harvest tumors.[21] Snap-freeze the tissue for subsequent analysis (e.g., Western blot to measure the phosphorylation of a downstream target protein).[11] This step provides crucial proof of target engagement in the tumor tissue.[20]
Example B: Formalin-Induced Pain Model (Analgesic MoA)
Objective: To assess the anti-nociceptive activity of this compound in a model of inflammatory pain.[3]
Detailed Protocol:
-
Animal Model: Male Swiss Webster mice (20-25g).
-
Grouping and Pre-treatment: Randomize mice into treatment groups (n=8-10 per group). Administer the vehicle, test compound, or a positive control (e.g., morphine) via the desired route (e.g., IP or PO) 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time (in seconds) the animal spends licking or biting the injected paw. The observation is divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the compound-treated groups to the vehicle-treated group for both phases. A significant reduction in time indicates an anti-nociceptive effect.
References
-
Lee, J. H., & Park, C. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
-
Kang, J. M., Kwon, S. O., Ann, J., Blumberg, P. M., Ha, H., Yoo, Y. D., ... & Lee, J. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chicha, H., Rakib, E. M., Geffken, D., Saadi, M., & El Ammari, L. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indazole. PubChem Compound Summary. Retrieved from [Link]
-
Sarker, D., & Workman, P. (2007). Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development. Clinical Cancer Research. Available at: [Link]
-
Steward, W. P., & Brown, K. (2013). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Cancer Drug Targets. Available at: [Link]
-
Li, Z., & Kulp, S. K. (2019). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
-
Khan, I., Ibrar, A., & Zaib, S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Unciti-Broceta, A. (2020). Why form & formulation should be embedded in early drug discovery. Drug Discovery World. Available at: [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Fassihi, A., et al. (2025). Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents. Scientific Reports. Available at: [Link]
-
Raynaud, F. I., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. Available at: [Link]
-
Gao, Y., et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Frontiers in Pharmacology. Available at: [Link]
-
Criscimagna, N. L., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Retrieved from [Link]
-
Lord, B., et al. (2023). Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
-
Ainsworth, C. (1963). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Fu, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Available at: [Link]
-
Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology. Available at: [Link]
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Melanoma Research Alliance. (2019). New Models for Testing Melanoma Drugs and Vaccines. Melanoma Research Alliance. Retrieved from [Link]
-
Nawah Scientific. (n.d.). Pharmacokinetic studies in animals. Nawah Scientific. Retrieved from [Link]
-
Ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Retrieved from [Link]
-
Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. Available at: [Link]
-
Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Retrieved from [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental design for in vivo experiments. ResearchGate. Retrieved from [Link]
-
Drug Target Review. (2024). The art and science of drug formulation. Drug Target Review. Retrieved from [Link]
-
Sharma, A., et al. (2023). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Pharmacology & Translational Science. Available at: [Link]
-
Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Pharma Models. Retrieved from [Link]
-
ResearchGate. (n.d.). In-Vitro In-Vivo Studies in Pharmaceutical Development. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the pharmacokinetic properties and pharmacodynamic... ResearchGate. Retrieved from [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 10. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 11. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ichor.bio [ichor.bio]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nawah [nawah-scientific.com]
- 18. fda.gov [fda.gov]
- 19. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Indazolone Derivatives: A Senior Application Scientist's Guide
Introduction: The Rising Prominence of the Indazolone Scaffold in Drug Discovery
The indazolone core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] This is evidenced by the growing number of indazolone-containing molecules entering clinical trials and the market for a variety of therapeutic indications.[1] The unique electronic properties conferred by the two nitrogen atoms within the aromatic rings contribute to its stability and its capacity to form key interactions within the binding sites of proteins.[1]
Indazolone derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2] Furthermore, their biological activities extend to the modulation of protein-protein interactions and other critical cellular signaling pathways. The successful identification and optimization of indazolone-based drug candidates heavily rely on the strategic implementation of robust high-throughput screening (HTS) campaigns.
This guide provides a detailed exploration of key HTS assays applicable to the discovery and characterization of novel indazolone derivatives. As a senior application scientist, this document moves beyond mere procedural descriptions to offer insights into the rationale behind experimental design, data interpretation, and the mitigation of common pitfalls. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute effective screening funnels for this promising class of compounds.
Biochemical Assays: Interrogating Target Engagement at the Molecular Level
Biochemical assays are fundamental in HTS for directly measuring the interaction of a compound with a purified biological target, such as an enzyme or receptor. This approach provides a clear, direct readout of a compound's potency and is often the first step in a screening cascade.
Fluorescence Polarization (FP) for Kinase Inhibition
Principle: Fluorescence Polarization is a powerful technique for monitoring binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein kinase), the tracer's tumbling is restricted, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an indazolone derivative that binds to the kinase will displace the fluorescent tracer, causing a decrease in polarization. This change in polarization is directly proportional to the inhibitory activity of the compound.
Causality in Experimental Design: The choice of a suitable fluorescent tracer is critical. It should bind to the target with an affinity that allows for displacement by potential inhibitors. The concentration of the tracer and the target protein are optimized to ensure a sufficient assay window (the difference in signal between the bound and unbound states) for robust hit identification.
Protocol: Fluorescence Polarization Assay for a Putative Indazolone-based Kinase Inhibitor
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
- Kinase Solution: Prepare a stock solution of the purified kinase in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).
- Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore) in assay buffer. The final concentration should be close to its dissociation constant (Kd) for the kinase.
- Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.
2. Assay Procedure (384-well format):
- Dispense 5 µL of the indazolone compound solution or DMSO (for controls) into the wells of a black, low-volume 384-well plate.
- Add 10 µL of the kinase solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
- Add 5 µL of the fluorescent tracer solution to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the minimum control (tracer only), and mP_max is the average mP of the maximum control (tracer and kinase).
- Plot the percent inhibition against the logarithm of the indazolone derivative concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Typical Parameters for a Kinase FP Assay
| Parameter | Typical Value/Range |
| Kinase Concentration | 1-10 nM |
| Fluorescent Tracer Conc. | 1-5 nM (near Kd) |
| Indazolone Conc. Range | 0.1 nM - 100 µM |
| Incubation Time | 60 minutes |
| Assay Volume | 20 µL |
| Z'-factor | > 0.5 |
Graphviz Diagram: Fluorescence Polarization Assay Workflow
Caption: Workflow for a Fluorescence Polarization (FP) based kinase inhibitor screen.
Förster Resonance Energy Transfer (FRET) for Protease Activity
Principle: FRET is a distance-dependent interaction between two light-sensitive molecules (a donor and an acceptor). When the donor and acceptor are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. For a protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair on opposite sides of the cleavage site. In the intact state, FRET is high. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET. An indazolone derivative that inhibits the protease will prevent substrate cleavage, thus maintaining a high FRET signal.[3]
Causality in Experimental Design: The selection of the FRET pair and the peptide substrate sequence is paramount. The fluorophores must have overlapping spectra, and the peptide sequence must be a specific substrate for the target protease. The length of the peptide should be optimized to ensure efficient quenching in the uncleaved state.
Protocol: FRET-based Assay for a Putative Indazolone-based Protease Inhibitor
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
- Protease Solution: Prepare a stock solution of the purified protease in assay buffer.
- FRET Substrate Solution: Prepare a stock solution of the FRET peptide substrate in assay buffer.
- Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.
2. Assay Procedure (384-well format):
- Dispense 5 µL of the indazolone compound solution or DMSO into the wells of a black 384-well plate.
- Add 10 µL of the protease solution to each well.
- Incubate for 30 minutes at 37°C.
- Initiate the reaction by adding 5 µL of the FRET substrate solution.
- Monitor the fluorescence of both the donor and acceptor fluorophores over time (kinetic read) or at a fixed endpoint on a plate reader.
3. Data Analysis:
- Calculate the FRET ratio (Acceptor Emission / Donor Emission).
- Determine the rate of substrate cleavage from the kinetic data or the endpoint FRET ratio.
- Calculate the percent inhibition for each compound and determine the IC50 value as described for the FP assay.
AlphaScreen for Protein-Protein Interactions
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions with high sensitivity.[4][5] It utilizes two types of beads: a Donor bead that contains a photosensitizer and an Acceptor bead that contains a chemiluminescent agent. When the beads are brought into close proximity (within 200 nm) by a biological interaction (e.g., a protein-protein interaction), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade of chemical reactions that ultimately produce a luminescent signal. An indazolone derivative that disrupts the protein-protein interaction will prevent the beads from coming together, resulting in a loss of signal.[4][5]
Causality in Experimental Design: The key to a successful AlphaScreen assay is the specific and high-affinity tagging of the interacting proteins (e.g., with biotin and a GST-tag) to enable their capture by the corresponding streptavidin-coated Donor beads and anti-GST Acceptor beads. The concentrations of the proteins and beads need to be carefully titrated to achieve a robust signal-to-background ratio.
Protocol: AlphaScreen Assay for Inhibitors of a Protein-Protein Interaction
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
- Protein A Solution: Prepare a stock solution of the biotinylated protein in assay buffer.
- Protein B Solution: Prepare a stock solution of the GST-tagged protein in assay buffer.
- Bead Suspension: Prepare a mixture of Streptavidin Donor beads and anti-GST Acceptor beads in assay buffer, protected from light.
- Indazolone Compound Plate: Prepare serial dilutions of the indazolone derivatives in 100% DMSO.
2. Assay Procedure (384-well format):
- Dispense 2 µL of the indazolone compound solution or DMSO into the wells of a white 384-well plate.
- Add 4 µL of Protein A solution to each well.
- Add 4 µL of Protein B solution to each well.
- Incubate for 60 minutes at room temperature.
- Add 10 µL of the bead suspension to each well in subdued light.
- Incubate for 60-90 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
- Calculate the percent inhibition based on the decrease in the AlphaScreen signal and determine the IC50 values.
Cell-Based Assays: Assessing Functional Consequences in a Biological Context
Cell-based assays are crucial for evaluating the effects of indazolone derivatives in a more physiologically relevant environment. These assays can provide insights into a compound's cell permeability, cytotoxicity, and its impact on specific signaling pathways.
Luciferase Reporter Assays for Signaling Pathway Modulation
Principle: Luciferase reporter assays are widely used to study the regulation of gene expression in response to the activation or inhibition of signaling pathways.[6][7][8] A reporter construct is created by cloning a promoter or response element that is regulated by the pathway of interest upstream of a luciferase gene. This construct is then transfected into a suitable cell line. When the signaling pathway is activated, transcription factors bind to the response element, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is proportional to the activity of the signaling pathway. An indazolone derivative that modulates the pathway can be identified by its effect on the luciferase signal.
Causality in Experimental Design: The choice of the cell line and the specific response element is critical for the relevance of the assay. The cell line should have a functional signaling pathway of interest. For example, to screen for inhibitors of the NF-κB pathway, a cell line that shows robust NF-κB activation in response to a stimulus like TNF-α would be used, along with a reporter construct containing NF-κB response elements.[6][8][9][10]
Protocol: Luciferase Reporter Assay for Indazolone-based NF-κB Pathway Inhibitors
1. Cell Culture and Transfection:
- Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Seed the cells into a 96-well white, clear-bottom plate.
- Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Assay Procedure:
- After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the indazolone derivatives or DMSO.
- Pre-incubate the cells with the compounds for 1 hour.
- Stimulate the cells with a known activator of the NF-κB pathway (e.g., 10 ng/mL TNF-α).
- Incubate for 6-8 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
3. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the percent inhibition of NF-κB activation for each compound and determine the IC50 value.
Graphviz Diagram: NF-κB Signaling Pathway and Luciferase Reporter Assay
Caption: Simplified NF-κB signaling pathway and the principle of the luciferase reporter assay.
Cell Viability Assays (e.g., CellTiter-Glo®)
Principle: Cell viability assays are essential for assessing the cytotoxic effects of indazolone derivatives and for distinguishing between specific pathway inhibition and general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.[2][11][12][13] The assay reagent contains a thermostable luciferase and its substrate, which, in the presence of ATP from viable cells, produces a stable luminescent signal that is directly proportional to the number of viable cells.[2][11][12][13]
Causality in Experimental Design: The choice of cell line is critical and should be relevant to the intended therapeutic area (e.g., cancer cell lines for oncology drug discovery). The seeding density of the cells and the incubation time with the compounds need to be optimized to ensure that the cells are in a logarithmic growth phase and that there is a sufficient dynamic range for detecting both cytotoxic and cytostatic effects.
Protocol: CellTiter-Glo® Cell Viability Assay
1. Cell Culture:
- Culture the desired cell line in the appropriate medium.
- Seed the cells into a 96-well or 384-well white, clear-bottom plate at an optimized density.
2. Assay Procedure:
- After allowing the cells to adhere overnight, add serial dilutions of the indazolone derivatives or DMSO to the wells.
- Incubate for the desired period (e.g., 48 or 72 hours).
- Equilibrate the plate to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence on a plate reader.
3. Data Analysis:
- Calculate the percent cell viability relative to the DMSO-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percent viability against the compound concentration.
Data Analysis, Hit Validation, and Troubleshooting
A successful HTS campaign does not end with the primary screen. Rigorous data analysis and a well-defined hit validation cascade are essential for identifying true hits and eliminating false positives.[14][15][16][17]
Data Analysis and Hit Selection:
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls (e.g., positive and negative controls) to account for plate-to-plate variability.
-
Hit Criteria: A common approach for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls or a Z-score threshold.[18]
Hit Validation Cascade:
-
Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response: Determine the potency (IC50 or EC50) of the confirmed hits by generating a dose-response curve.
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.
-
Counter-Screens: Screen hits against related targets to assess their selectivity.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the hit to the target protein.
Troubleshooting and Identifying False Positives:
-
Fluorescence Interference: Indazolone derivatives, like many aromatic compounds, can be inherently fluorescent or can quench fluorescence, leading to false positives or negatives in fluorescence-based assays.[19][20][21][22]
-
Mitigation: Pre-read the compound plates to identify autofluorescent compounds. Use red-shifted fluorophores to minimize interference from compound fluorescence.[20]
-
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[23]
-
Mitigation: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer and re-test hits in the presence of varying detergent concentrations.
-
-
Reactivity: Some compounds may be reactive and covalently modify the target protein.
-
Mitigation: Perform a time-dependent inhibition assay to assess if the inhibition is irreversible.
-
Table 2: Common HTS Artifacts and Mitigation Strategies
| Artifact | Cause | Mitigation Strategy |
| Autofluorescence | The compound itself emits light at the detection wavelength. | Pre-read compound plates; use red-shifted fluorophores; use non-fluorescence-based assays (e.g., luminescence). |
| Fluorescence Quenching | The compound absorbs the excitation or emission light. | Use orthogonal assays; measure compound absorbance spectra. |
| Compound Aggregation | The compound forms aggregates that sequester and inhibit the target. | Include detergents in the assay buffer; re-test hits with varying detergent concentrations. |
| Reactive Compounds | The compound covalently modifies the target protein. | Perform time-dependent inhibition assays; use mass spectrometry to detect covalent adducts. |
Conclusion
The indazolone scaffold represents a rich source of novel therapeutic agents. The successful discovery of potent and selective indazolone derivatives is contingent upon the thoughtful design and execution of high-throughput screening campaigns. This guide has provided a comprehensive overview of key HTS assays, from direct biochemical interrogation of target engagement to functional cellular readouts. By understanding the principles behind each assay, carefully optimizing experimental parameters, and implementing a rigorous hit validation strategy, researchers can effectively navigate the complexities of HTS and unlock the full potential of the indazolone scaffold in drug discovery.
References
-
BMG LABTECH. (2021, December 16). Competitive high-throughput analysis of kinase inhibitor binding kinetics. Retrieved from [Link]
- Coussens, N. P., Auld, D., & Roby, P. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98.
- Eglen, R. M., Reisine, T., Roby, P., & Rouleau, N. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10.
- Giebel, C. (2009). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. Technischen Universität Dortmund.
- Houser, J., et al. (2021).
- Sittampalam, G. S., et al. (2012). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Medicinal Chemistry Letters, 3(11), 903–908.
-
ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]
- SHTYNDA, O., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Seidler, J., et al. (2003). False positives in the early stages of drug discovery. Journal of medicinal chemistry, 46(21), 4477-4486.
- Wassermann, A. M., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 3(10), 837-840.
- Martín, J., et al. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of fungi (Basel, Switzerland), 6(4), 288.
- An, W. F., et al. (2008). An AlphaScreen based high-throughput screen to identify inhibitors of Hsp90 and cochaperone interaction. Journal of biomolecular screening, 13(7), 638-646.
- Petrou, C., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors.
-
ResearchGate. (n.d.). A) Illustration of the AlphaScreen protein-protein interaction assay. Retrieved from [Link]
- Lin, B., & Watson, K. (2024).
- Boston, M. M., & Demeler, B. (2016). Intracellular FRET-based Screen for Redesigning the Specificity of Secreted Proteases. The Journal of biological chemistry, 291(11), 5871–5882.
-
ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]
- An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 5(9), 897–909.
- Dahlin, J. L., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of biomolecular screening, 21(9), 934–946.
-
ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. Retrieved from [Link]
- Lazarus, M. B., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of biomolecular screening, 20(7), 889–897.
-
Signosis. (n.d.). NFkB Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]
- Sittampalam, G. S., et al. (2004). Overview of high-throughput screening. Current protocols in chemical biology, 1(1), 1–24.
- Joshi, A. S., et al. (2009). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. Journal of visualized experiments : JoVE, (29), 1261.
- Brown, A. R., et al. (2016). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of biomolecular screening, 21(10), 1104–1112.
- McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(19), 4265–4272.
- O'Neill, S., & Darmanin-Sheehan, A. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155).
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
- Lazo, J. S., et al. (2007). Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. Marine drugs, 5(3), 115–131.
-
Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]
- Golub, A. G., et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical biochemistry, 421(1), 107–115.
-
ResearchGate. (n.d.). Journal of Biomolecular Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). CellTiter-Glo assay against the following cell lines. Retrieved from [Link]
-
Loma Linda University. (2016, April 15). Intracellular FRET-based Screen for Redesigning the Specificity of Secreted Proteases. Retrieved from [Link]
- Sittampalam, G. S., et al. (1997). Design and implementation of high-throughput screening assays. Journal of biomolecular screening, 2(3), 157-166.
- Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
-
National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
- Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 24(13), 10837.
- Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Journal of biomolecular screening, 20(8), 1007–1010.
-
ResearchGate. (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
ResearchGate. (n.d.). Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscaconsortium.org [iscaconsortium.org]
- 10. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 22. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one
Welcome to the technical support center dedicated to the synthesis of 4-Methoxy-1H-indazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you improve your yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, with the indazolone core appearing in a range of biologically active molecules. The synthesis of this compound, while based on established chemical principles, can present unique challenges. This guide will focus on two primary synthetic routes and address the potential issues that may arise in each.
Proposed Synthetic Pathways
Based on established methods for indazolone synthesis, we will explore two plausible and efficient routes to this compound.
Route 1: Diazotization of 2-Amino-6-methoxybenzoic Acid
This is a classical and direct approach to the indazolone ring system. It involves the diazotization of the amino group of 2-amino-6-methoxybenzoic acid, followed by intramolecular cyclization.
Troubleshooting Guide
Low or No Yield of this compound
Q1: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix it?
A1: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material | The purity of your 2-amino-6-methoxybenzoic acid is crucial. Impurities can interfere with the diazotization reaction. | - Ensure the starting material is pure by checking its melting point and NMR spectrum. - Recrystallize the starting material if necessary. |
| Inefficient Diazotization | The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.[1][] | - Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. - Use a strong acid like hydrochloric acid or sulfuric acid. - Ensure the sodium nitrite solution is added slowly to prevent a rapid increase in temperature. |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable at higher temperatures and can decompose before cyclization occurs. | - Use the diazonium salt immediately in the next step without isolation. - Keep the reaction mixture cold until the cyclization step. |
| Incorrect pH for Cyclization | The pH of the reaction mixture can influence the rate of cyclization. | - After diazotization, carefully adjust the pH to be neutral or slightly basic to promote the intramolecular cyclization. |
| Presence of Water | Anhydrous conditions are often beneficial for the cyclization step. | - Use anhydrous solvents and reagents where possible. |
Formation of Impurities
Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A2: The formation of impurities is a common issue. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring, potentially leading to side products.
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Azo Dyes | The diazonium salt can couple with unreacted 2-amino-6-methoxybenzoic acid or the product itself to form colored azo compounds.[3] | - Ensure slow addition of the diazotizing agent to maintain a low concentration of the diazonium salt at any given time. - Maintain a sufficiently acidic medium during diazotization to disfavor azo coupling. |
| Phenolic Byproducts | The diazonium salt can react with water to form a phenol. | - Maintain a low reaction temperature to minimize this decomposition pathway. - Use the diazonium salt promptly after its formation. |
| Unreacted Starting Material | Incomplete reaction is a common source of impurity. | - Increase the reaction time or temperature (for the cyclization step only). - Use a slight excess of the diazotizing agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is a generalized procedure based on well-established diazotization and cyclization reactions for the synthesis of indazoles and related heterocycles.[][4]
Materials:
-
2-Amino-6-methoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methoxybenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Cyclization:
-
Slowly neutralize the acidic solution with a cold solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8. Maintain the temperature below 10 °C during neutralization.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
The precipitated product can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.
-
Visualization of the Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q3: What is the role of the methoxy group in this synthesis?
A3: The 4-methoxy group is an electron-donating group. It can influence the reaction in several ways:
-
Activation of the aromatic ring: It can increase the nucleophilicity of the aromatic ring, which may affect the rate of cyclization.
-
Directing effect: In case of potential side reactions involving electrophilic aromatic substitution, the methoxy group is ortho-, para-directing.
-
Solubility: The methoxy group can affect the solubility of the starting material, intermediates, and the final product in different solvents.
Q4: How can I effectively purify the final product?
A4: this compound is expected to be a polar compound. Here are some recommended purification techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems like ethanol/water, methanol, or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization is not effective or if you have a mixture of closely related impurities, column chromatography is a good option.[5]
-
Normal Phase: Use silica gel as the stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol). For basic compounds that may streak on silica, adding a small amount of triethylamine or ammonia to the eluent can improve separation.[6]
-
Reverse Phase: For very polar compounds, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be effective.[7]
-
Q5: What are the key analytical techniques to confirm the structure of this compound?
A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H NMR: Will show characteristic aromatic proton signals, a singlet for the methoxy group, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: Will show the expected number of carbon signals, including those for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the indazolone ring.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching vibrations.
For comparison, the spectroscopic data for the related compound, 3-amino-4-methoxy-1H-indazole, shows a methoxy signal at 3.85 ppm in ¹H NMR (DMSO-d6).[8] The ¹H NMR spectrum of a similar indazolone derivative, 4H-indazol-4-one, 2,5,6,7-tetrahydro-3-(4-methoxyphenyl)-2-phenyl-, also shows a characteristic methoxy signal.[9]
References
- Synthesis of 1H-Indazoles via Silver(I)
- Wiley-VCH 2007 - Supporting Inform
- Supporting Inform
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of - Semantic Scholar. (2003, December 8).
- Purification of strong polar and basic compounds : r/Chempros. (2023, January 7). Reddit.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (2025, August 5).
- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.).
- 1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.).
- 4-methoxy-1h-indazol-3-amine(886362-07-8) 1 h nmr. (n.d.). ChemicalBook.
- 4H-indazol-4-one, 2,5,6,7-tetrahydro-3-(4-methoxyphenyl)-2-phenyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- Diazotis
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Reductive cycliz
- Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. (n.d.). Organic Chemistry Portal.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, November 4).
- Indazolone synthesis. (n.d.). Organic Chemistry Portal.
- 4-Methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Prepar
- 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.). PMC - NIH.
- 4-Methoxy-1H-indazole-3-carboxylic acid. (n.d.). CymitQuimica.
- Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (n.d.). MDPI.
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cycliz
- N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights | Request PDF. (n.d.).
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC - NIH.
- Custom Diazotiz
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Deriv
- US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google P
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). (n.d.). PubChemLite.
- Application Note and Protocol: Scale-up Synthesis of 3-Amino-4,6-difluoro-1H-indazole. (n.d.). Benchchem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11).
Sources
- 1. Diazotisation [organic-chemistry.org]
- 3. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column [pubmed.ncbi.nlm.nih.gov]
- 8. 4-METHOXY-1H-INDAZOL-3-AMINE(886362-07-8) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting solubility issues of 4-Methoxy-1H-indazol-3(2H)-one in aqueous solutions
Introduction
Welcome to the technical support guide for 4-Methoxy-1H-indazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its heterocyclic aromatic structure, this compound exhibits limited solubility in aqueous media, a common hurdle in experimental and developmental workflows.[1][]
This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from foundational principles of the compound's physicochemical properties to practical, step-by-step protocols and advanced troubleshooting. Our goal is to empower you with the scientific rationale behind each technique, enabling you to design robust and reproducible experimental protocols.
Understanding the Molecule: Physicochemical Drivers of Insolubility
The solubility of this compound is governed by its molecular structure. The indazolone core is a relatively non-polar, bicyclic aromatic system. Key features influencing its solubility include:
-
Indazole Ring System: This planar, aromatic structure contributes to strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
N-H Group: The proton on one of the nitrogen atoms can act as a hydrogen bond donor and is weakly acidic.
-
Ketone and Methoxy Groups: These groups can act as hydrogen bond acceptors.
-
Acidity/Basicity (pKa): The indazole N-H proton is weakly acidic. In solutions with a pH significantly above its pKa, the molecule will deprotonate to form a more soluble anionic species. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ratio of ionized to non-ionized drug at a given pH.[3][4][5]
Systematic Troubleshooting Workflow
Encountering solubility issues can be a frustrating and time-consuming process. The following workflow provides a logical decision tree to systematically diagnose and resolve these challenges, starting with the most common and straightforward solutions.
Caption: A step-by-step decision tree for troubleshooting solubility.
Troubleshooting Guide & Protocols
Q1: My this compound powder will not dissolve directly in my aqueous buffer. What is the first and most critical step?
Answer: Direct dissolution of poorly soluble compounds in aqueous buffers is often unsuccessful. The standard and most reliable first step is to prepare a high-concentration stock solution in a suitable organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[8][9]
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol is a self-validating system for creating an accurate and usable stock solution.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of this compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[10]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a volumetric flask to achieve the target concentration (e.g., 100 mM). Volumetric flasks are calibrated for high accuracy.[10]
-
Dissolution: Cap the flask and mix thoroughly. Use a vortex mixer for several minutes. If needed, gentle warming in a water bath (30-40°C) or brief sonication can be applied to aid dissolution.
-
Validation Check: Once the solution appears homogenous, hold it up to a light source against a dark background. There should be no visible particulates, crystals, or cloudiness. A clear solution is indicative of complete dissolution.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C to minimize degradation and solvent absorption of water.
Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous experimental buffer. What should I do next?
Answer: This is a common phenomenon known as "salting out" or precipitation upon dilution. The aqueous environment is thermodynamically unfavorable for the compound. Your primary strategies to overcome this are pH adjustment and the use of co-solvents.[]
Strategy 1: pH Adjustment
Causality: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[11] this compound possesses a weakly acidic N-H proton. By increasing the pH of the aqueous buffer to a level significantly above the compound's pKa, you can deprotonate the molecule. The resulting anion is ionized and typically exhibits much higher aqueous solubility.[12][13] The Henderson-Hasselbalch equation quantitatively describes this relationship.[3][14]
Protocol 2: Determining Optimal pH for Solubilization
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5).
-
Test Dilution: Aliquot equal volumes of each buffer into separate microcentrifuge tubes.
-
Add Stock Solution: Add a small volume of your DMSO stock solution to each buffer to achieve the final desired experimental concentration.
-
Observe and Incubate: Vortex each tube immediately after adding the stock. Incubate at your experimental temperature for 15-30 minutes.
-
Validation Check: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes. Carefully inspect the bottom of each tube for a pellet. The lowest pH at which no precipitate is visible is your optimal working pH.
-
Critical Consideration: Always verify that the required pH is compatible with the stability of your compound and the integrity of your biological or chemical assay.
Strategy 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for non-polar compounds, effectively increasing their solubility by reducing the water's tendency to "squeeze out" the hydrophobic drug molecules.[][16]
| Co-Solvent | Typical Starting Concentration (% v/v) | Key Considerations |
| Ethanol | 1-5% | Generally well-tolerated in cell-based assays at low concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, often used in formulations. Can be viscous. |
| Propylene Glycol | 1-10% | Common vehicle for drug delivery. |
| N,N-Dimethylformamide (DMF) | <1% | Higher potential for toxicity; use with caution and only if necessary. |
This data is compiled from general formulation principles.[][16]
Protocol 3: Co-Solvent Screening
-
Prepare Co-solvent Buffers: Prepare your primary aqueous buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5% Ethanol).
-
Test Dilution: Add your DMSO stock solution to each co-solvent buffer to reach the final desired concentration.
-
Observe and Validate: As in Protocol 2, vortex, incubate, and visually inspect for precipitation. The goal is to find the lowest percentage of co-solvent that maintains solubility.
-
Critical Consideration: Always run a vehicle control in your experiment containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with your assay.
Frequently Asked Questions (FAQs)
Q: Can I just heat the solution to get my compound to dissolve? A: While increasing the temperature generally increases the solubility of most solids, this method should be used with caution.[17][18] The primary risk is that upon cooling to your experimental temperature (e.g., 37°C or room temperature), the solution will become supersaturated and the compound may precipitate out, often at an unpredictable time. Furthermore, elevated temperatures can cause chemical degradation of your compound. If used, it should be a last resort and the solution's stability at the final working temperature must be confirmed.
Q: Will sonication help dissolve the compound? A: Sonication is an effective method for breaking up aggregates and accelerating the rate of dissolution. It is particularly useful when preparing the initial organic stock solution. However, it does not increase the intrinsic equilibrium solubility of the compound in a given solvent. If a compound is precipitating from an aqueous buffer, sonication will likely only temporarily resuspend the particles, not truly dissolve them.
Q: What are the downstream implications of using DMSO or other solubility enhancers in my biological assays? A: This is a critical consideration. High concentrations of DMSO (>0.5-1%) can be toxic to cells, induce differentiation, or act as a confounding variable in enzymatic assays. Similarly, significant shifts in pH can alter protein function, cell viability, and reaction kinetics. It is imperative to:
-
Keep the final concentration of all organic solvents as low as possible.
-
Always include a "vehicle control" in your experiments that contains the identical concentration of DMSO, co-solvents, and buffer pH as your test condition, but without the compound. This allows you to subtract any background effects of the solvent system itself.
Q: What is the best way to store my working solutions? A: Concentrated stock solutions in anhydrous DMSO are generally stable for long periods when stored at -20°C or -80°C.[19] However, dilute aqueous working solutions are often much less stable. It is best practice to prepare fresh working solutions from the frozen stock immediately before each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller single-use aliquots.
References
-
PubChem. 4-Methoxy-1H-indazole. National Center for Biotechnology Information. [Link]
-
Jadhav, N. R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 11–17. [Link]
-
Kim, D., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(1), 140-143. [Link]
-
Saadi, M., et al. (2016). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. IUCrData, 1(3), x160270. [Link]
-
Mahajan, S., & V-R, M. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(5), 341-344. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. [Link]
-
Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Steiner, D., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(1), 17. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Polymers, 9(12), 685. [Link]
-
Black, S. N., & Collier, R. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2690-2693. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
ResearchGate. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 868079. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Pawar, P., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 44-52. [Link]
-
Pierce College. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Elguero, J., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 21(11), 1569. [Link]
-
Sam, S., & Sharma, R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Tran, P., et al. (2019). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 16(10), 1073-1085. [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical Sciences, 96(10), 2631-2653. [Link]
-
van Biezen, M. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 265-267. [Link]
-
ResearchGate. (2017). 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. [Link]
-
Polbin, A. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3230. [Link]
-
Carl ROTH. 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, 50 mg. [Link]
-
PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]
-
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. [Link]
Sources
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Reaction Conditions for Indazolone Synthesis
Welcome to the Technical Support Center for Indazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Section 1: Foundational Principles of Indazolone Synthesis
The indazolone core is a privileged scaffold in medicinal chemistry, and its synthesis has been approached through various strategies. Understanding the underlying mechanisms of these methods is crucial for effective troubleshooting.
One of the classical and straightforward methods involves the cyclization of o-hydrazinobenzoic acid. This reaction is typically performed under acidic conditions with heating. The acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety, followed by dehydration to yield the indazolone ring.[1][2]
More contemporary methods include photochemical approaches, which offer milder reaction conditions. For instance, o-nitrobenzyl alcohols can be converted in situ to highly reactive o-nitrosobenzaldehydes upon UV irradiation. These intermediates then react with primary amines to form indazolones, often in aqueous media at room temperature.[3][4] This method avoids the harsh conditions associated with some traditional syntheses.[5]
Copper-catalyzed methods have also emerged as powerful tools for indazolone synthesis. These can involve, for example, the coupling of 2-haloarylcarboxylic acids with hydrazines or intramolecular C-N bond formation.[5]
The choice of synthetic route often depends on the desired substitution pattern, the availability and stability of starting materials, and scalability requirements. Each method, however, comes with its own set of potential challenges that can impact reaction efficiency and product quality.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your indazolone synthesis experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Poor Quality of Starting Materials: The purity of your starting materials is paramount. Impurities in reactants such as o-hydrazinobenzoic acid or substituted anilines can lead to side reactions and inhibit the desired transformation.
-
Action: Verify the purity of your starting materials using techniques like NMR, melting point analysis, or chromatography. If necessary, purify them by recrystallization or column chromatography before use. For instance, when synthesizing from o-hydrazinobenzoic acid, ensure it is free from isomeric impurities.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. An inadequate temperature may not provide sufficient energy to overcome the activation barrier, while excessive heat can lead to decomposition of reactants, intermediates, or the final product.
-
Action: If your reaction is sluggish, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS. For thermally sensitive compounds, a lower temperature for a longer duration might be beneficial. For photochemical reactions, ensure the light source is providing the correct wavelength and intensity.[3][5]
-
-
Incorrect Solvent: The solvent can significantly influence reactant solubility, the stability of intermediates, and the reaction pathway.
-
Action: If you suspect a solvent issue, perform small-scale screening with a variety of solvents of different polarities. For example, in some photochemical syntheses of indazolones, acetonitrile has been found to be a more suitable solvent than methanol or THF.[5]
-
-
Catalyst Inactivity (for catalyzed reactions): In copper-catalyzed reactions, the catalyst's activity is crucial. The catalyst can be poisoned by impurities in the starting materials or solvent, or it may require specific conditions for activation.
-
Action: Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of impurities alongside my desired indazolone. How can I identify and minimize these side products?
Answer:
The formation of side products can complicate purification and reduce your yield. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.
-
Formation of Isomeric Indazoles: In syntheses where N-substitution is possible, you may obtain a mixture of N1 and N2 substituted indazoles.
-
Action: The regioselectivity can often be controlled by the choice of base, solvent, and the electronic nature of the substituents on the indazole ring. For instance, in N-alkylation reactions, sterically bulky groups at the C3 position can favor N1 alkylation.
-
-
Unreacted Starting Materials: The presence of starting materials in your final product indicates an incomplete reaction.
-
Action: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of your reactants is correct.
-
-
Formation of Hydrazones or Dimers: In the synthesis from o-hydrazinobenzoic acid, side reactions such as the formation of hydrazones or dimeric impurities can occur, especially at elevated temperatures.
-
Action: Careful control of the reaction temperature and time is crucial. Using a slightly acidic medium can help to minimize the formation of these byproducts.[1]
-
-
Dehalogenation in Photochemical Reactions: When using halogen-substituted o-nitrobenzyl alcohols in photochemical syntheses, dehalogenation can be a competing side reaction.
-
Action: Optimizing the reaction media and the ratio of reactants can minimize this side reaction. Some protocols have been developed that are more compatible with halide-substituted substrates.[5]
-
Issue 3: Purification Challenges
Question: I am having difficulty purifying my indazolone product. What are the best practices for purification?
Answer:
Purification can be challenging, especially if the side products have similar polarities to your desired compound.
-
Recrystallization: This is often the most effective method for purifying solid indazolone derivatives.
-
Action: Select a solvent or a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indazolones include methanol, ethanol, and ethyl acetate.[1]
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful tool.
-
Action: Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity. Monitor the separation using TLC to identify the fractions containing your pure product.
-
-
Acid-Base Extraction: If your indazolone has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.
-
Action: Dissolve the crude product in an organic solvent and extract with an aqueous acid or base. Neutralize the aqueous layer to precipitate your product, which can then be collected by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated hydrochloric acid in the synthesis of indazolone from o-hydrazinobenzoic acid?
A1: The concentrated hydrochloric acid serves as a catalyst. It protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen, thus facilitating the intramolecular cyclization and subsequent dehydration to form the indazolone ring.[1][2]
Q2: In photochemical indazolone synthesis, why is an excess of the primary amine sometimes used?
A2: The photogenerated o-nitrosobenzaldehyde intermediate can be highly reactive and unstable. Using an excess of the primary amine helps to trap this intermediate efficiently, driving the reaction towards the desired indazolone product and minimizing the formation of degradation products.[5]
Q3: Can I use a strong base in the synthesis of indazolones from o-nitrobenzyl alcohols?
A3: While some base-mediated methods exist, strong bases can lead to side reactions, especially with substrates that have acidic benzylic protons.[3] Photochemical methods that proceed under neutral or mildly acidic conditions can be advantageous for such substrates.[3][4]
Q4: How can I monitor the progress of my indazolone synthesis?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the key safety precautions I should take when synthesizing indazolones?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents, like hydrazine derivatives, can be toxic and should be handled with care. If your synthesis involves diazo compounds, be aware of their potential explosive nature and use a safety shield.[6] Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of 3-Indazolone from o-Hydrazinobenzoic Acid Hydrochloride[1][2]
-
In a round-bottomed flask equipped with a reflux condenser, combine o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml).
-
Heat the mixture to reflux for 30 minutes.
-
Transfer the resulting solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Allow the solution to cool. Neutralize the solution by adding sodium carbonate in small portions until the acid is neutralized.
-
Let the suspension stand for 2 hours to allow for complete precipitation.
-
Collect the nearly colorless indazolone by filtration, wash with cold water, and air-dry.
-
For further purification, the indazolone can be recrystallized from methanol.
Table 1: Optimization of Reaction Conditions for a Photochemical Indazolone Synthesis[5]
| Entry | Solvent | Amine Equivalents | Time (h) | Yield (%) |
| 1 | Methanol | 2 | 3 | 52 |
| 2 | THF | 2 | 3 | 45 |
| 3 | Acetonitrile | 2 | 3 | 68 |
| 4 | Acetonitrile | 2.5 | 3 | 75 |
| 5 | Water | 2.5 | 3 | 82 |
Reaction conditions: o-nitrobenzyl alcohol derivative (0.3 mmol), primary amine, solvent (6 mL), UV irradiation.
Section 5: Visualizing Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Simplified reaction pathway for photochemical indazolone synthesis.
References
-
Cai, Z., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(24), 13531-13535. Available at: [Link]
-
Yang, T., et al. (2019). Photocatalyst-free Synthesis of Indazolones under CO2 Atmosphere. ResearchGate. Available at: [Link]
-
Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. Available at: [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498. Available at: [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Shi, F., & Larock, R. C. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 234. Available at: [Link]
-
Various Authors. (2022). Synthesis of indazolones. Organic Chemistry Portal. Available at: [Link]
-
Pfannstiel, K., & Janecke, J. (1943). Indazole. Organic Syntheses, 23, 45. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]
- 5. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of 4-Methoxy-1H-indazol-3(2H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1H-indazol-3(2H)-one. It is designed to offer practical, field-proven insights into common challenges, with a focus on the identification and mitigation of side products. The information herein is structured in a question-and-answer format to directly address issues that may be encountered during experimental work.
I. Overview of the Primary Synthetic Route
The most common and direct laboratory-scale synthesis of this compound involves the diazotization of 2-amino-3-methoxybenzoic acid, followed by an intramolecular cyclization. This method is favored for its atom economy and the ready availability of the starting material.
The general transformation is depicted below:
Caption: General synthetic scheme for this compound.
While this route is conceptually straightforward, the reactive nature of the intermediate diazonium salt can lead to the formation of several undesired side products. Understanding the mechanisms behind the formation of these impurities is critical for optimizing the reaction conditions to maximize the yield and purity of the target molecule.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions regarding the formation of side products during the synthesis of this compound.
FAQ 1: My reaction yields a significant amount of a phenolic impurity. What is it and how can I prevent its formation?
Answer:
The most probable phenolic impurity is 2-hydroxy-3-methoxybenzoic acid . Its formation is a classic issue in reactions involving the diazotization of aminobenzoic acids.
Mechanism of Formation:
The diazonium salt intermediate, formed from the reaction of the primary amine with nitrous acid, is highly electrophilic. While the desired pathway is an intramolecular cyclization, the diazonium group is also an excellent leaving group (N₂ gas). In an aqueous acidic medium, water can act as a nucleophile, attacking the aromatic ring at the position of the diazonium group. This leads to the substitution of the diazonium group with a hydroxyl group, a reaction often referred to as hydroxylation.[1]
Caption: Potential decarboxylation pathway leading to a benzyne intermediate.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Careful Temperature Management | As with hydroxylation, maintaining a low temperature (0-5 °C) can help to suppress the decomposition of the diazonium salt via decarboxylation. |
| pH Control | The stability of the diazonium salt is pH-dependent. Operating within the optimal pH range for the desired cyclization can minimize decomposition pathways. |
FAQ 3: My product is off-color, and I suspect a nitrated impurity. How can this happen?
Answer:
The formation of nitrated side products, such as nitrated derivatives of 2-amino-3-methoxybenzoic acid or the product , is a possibility, especially if the reaction conditions are not carefully controlled.
Mechanism of Formation:
Nitration can occur if there is an excess of nitrous acid, which can disproportionate or be oxidized to form stronger nitrating species (e.g., N₂O₃). The aromatic ring, being activated by the methoxy and amino/indazolone groups, is susceptible to electrophilic nitration. This is a known competing process in Sandmeyer reactions of aminobenzoic acids, particularly under alkaline conditions with excess nitrite. [1] Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Stoichiometric Control of Nitrite | Use a stoichiometric amount of sodium nitrite. Adding the nitrite solution slowly and portion-wise to the acidic solution of the amine helps to avoid a localized excess of nitrous acid. |
| Maintain Acidic Conditions | Ensure the reaction medium remains acidic throughout the addition of sodium nitrite. This suppresses the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating and nitrating agent that is more prevalent at higher pH. |
| Order of Addition | The standard and recommended procedure is to add the sodium nitrite solution to the acidic solution of the amine, not the other way around. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of the Amine Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in dilute hydrochloric acid (e.g., 2 M).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.0-1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control the exotherm and prevent excessive gas evolution.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
-
Cyclization and Work-up:
-
The cyclization may occur spontaneously or may require gentle warming after the diazotization is complete. The specific conditions for this step can vary and should be optimized.
-
Once the reaction is complete (monitored by TLC or LC-MS), the product can be isolated by filtration if it precipitates.
-
The crude product should be washed with cold water to remove inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
IV. References
-
Tang, C., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
-
Tadross, P. M., & Stoltz, B. M. (2012). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Chemical Reviews, 112(6), 3550–3577. [Link]
-
Krchnák, V. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 433-463. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
-
Organic Chemistry Portal. Indazolone synthesis. [Link]
-
PubChem. 4-methoxy-1h-indazole-3-carboxylic acid. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Ma, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949. [Link]
-
MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. [Link]
-
Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
National Center for Biotechnology Information. Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. [Link]
-
Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
National Center for Biotechnology Information. Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
IJCPS. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. [Link]
-
ACS Publications. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. [Link]
-
ResearchGate. The kinetics of decarboxylation of benzoylacetic acid and its p-methoxy and p-nitro derivatives in dioxan-water mixtures. [Link]
Sources
Technical Support Center: Stability Profiling of 4-Methoxy-1H-indazol-3(2H)-one
Introduction: 4-Methoxy-1H-indazol-3(2H)-one is a heterocyclic compound belonging to the indazolone class. Such scaffolds are of significant interest in medicinal chemistry and drug development. A thorough understanding of a compound's chemical stability is a cornerstone of successful research, ensuring data integrity, enabling robust assay development, and informing downstream formulation and storage strategies. This guide provides a comprehensive framework for researchers to investigate and troubleshoot the stability of this compound across various experimental conditions. While specific degradation kinetics for this molecule are not extensively published, this document leverages established principles of physical organic chemistry and regulatory guidelines on forced degradation to provide a predictive and practical approach.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound critical for my research?
Understanding the stability of your compound is paramount for several reasons:
-
Data Reproducibility: An unstable compound can degrade during an experiment, leading to lower-than-expected concentrations and inconsistent results.
-
Biological Activity: Degradants may be inactive, have different activity, or exhibit toxicity, confounding the interpretation of biological data.
-
Analytical Accuracy: Stability-indicating analytical methods are required to distinguish the parent compound from any potential degradants.[2]
-
Storage and Handling: Proper stability data informs optimal storage conditions (temperature, light exposure, solvent choice) and defines the compound's shelf-life.
Q2: What are the most probable degradation pathways for this molecule?
Based on its chemical structure, this compound has several potential points of instability:
-
Hydrolysis: The indazolone core contains a cyclic amide (lactam) functionality. This bond is susceptible to cleavage under both acidic and basic conditions, which would result in a ring-opening to form a substituted 2-hydrazinylbenzoic acid derivative.
-
Oxidation: The electron-rich aromatic system and the nitrogen atoms can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[1] This can lead to the formation of N-oxides or other complex oxidative products.
-
Photodegradation: Many aromatic heterocyclic systems are sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of radical species and subsequent complex degradation pathways.[1][2]
Q3: How does the 4-methoxy substituent affect the molecule's stability?
The methoxy group (-OCH₃) is an electron-donating group. This can influence stability in two ways:
-
Increased Oxidative Sensitivity: By increasing the electron density of the benzene ring, the methoxy group can make the molecule more susceptible to electrophilic attack and oxidative degradation.
-
Potential for Ether Cleavage: Under very harsh acidic conditions (e.g., refluxing with strong acids like HBr or HI), the methoxy ether bond could be cleaved to form a 4-hydroxy derivative. However, this is unlikely to occur under typical experimental aqueous buffer conditions.
Q4: What are the best general-purpose solvents for storing this compound?
For short-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred for stock solutions, as they minimize the risk of hydrolysis. For long-term storage, it is best to store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. The stability in aqueous buffers and protic organic solvents (like methanol or ethanol) should always be experimentally determined.
Troubleshooting Guide: Stability Issues in Experiments
Issue 1: I observe a progressive loss of my compound's peak area in HPLC analysis when using an aqueous buffer.
-
Probable Cause: Hydrolysis. The lactam ring in the indazolone core is likely undergoing pH-dependent hydrolysis.
-
Troubleshooting Steps:
-
Analyze pH-Dependence: Run a time-course experiment where the compound is incubated in buffers of different pH values (e.g., pH 3, pH 7, pH 9). Monitor the disappearance of the parent peak and the appearance of any new peaks over time.
-
Lower Temperature: If experimentally feasible, perform your assays at a lower temperature to reduce the rate of hydrolysis.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
Consider an Aprotic Co-solvent: If your assay permits, introducing a small percentage of an aprotic co-solvent like DMSO may help improve stability, but be sure to validate that the co-solvent does not interfere with the experiment.
-
Issue 2: After preparing my solutions, I see new, unexpected peaks in my LC-MS analysis, even in organic solvents.
-
Probable Cause: Oxidation or Photodegradation.
-
Troubleshooting Steps:
-
Control for Light: Prepare a fresh solution and divide it into two vials. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed to ambient lab light. Analyze both after several hours. A difference in the chromatograms indicates photosensitivity.
-
Control for Oxygen: Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Store the solution under an inert atmosphere. If the formation of impurities is reduced, oxidation is the likely cause.
-
Check Solvent Purity: Peroxides can form in older solvents (especially ethers like THF or dioxane) and act as powerful oxidizing agents. Use fresh, high-purity solvents.
-
Issue 3: My compound seems stable in DMSO, but when I dilute it into methanol for an experiment, I see degradation.
-
Probable Cause: Solvolysis. Protic solvents like methanol can participate directly in degradation reactions. In this case, methanolysis could occur, where methanol acts as the nucleophile to attack the lactam ring, leading to the formation of a methyl ester degradant.
-
Troubleshooting Steps:
-
Confirm Degradant Structure: Use LC-MS/MS to identify the mass of the degradant. A mass increase of 32 Da (CH₄O) from the parent compound would strongly suggest methanolysis.
-
Switch to an Aprotic Solvent: If possible, switch the dilution solvent to an aprotic one like acetonitrile (ACN). ACN is generally more inert than protic solvents.
-
Evaluate Other Alcohols: If an alcohol is required, test the stability in a more sterically hindered alcohol like isopropanol, which may react more slowly.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Caption: General workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Mix with purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution (in a photostable container like quartz) and solid material to light conditions as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately before analysis, stop the degradation by neutralizing the sample (for acid/base conditions) and diluting it with the mobile phase to halt the reaction.
-
Analysis: Analyze all samples, along with a time-zero (T=0) sample and an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.
-
Evaluation: Calculate the percentage of degradation and identify the mass of any new peaks observed in the mass spectrometer.
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a versatile reversed-phase column, such as a C18, 100 Å, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is crucial to separate the parent compound from potentially more polar or non-polar degradants.
-
Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for impurities.
-
Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λₘₐₓ of the parent compound). This helps ensure no peaks are missed and can assist in peak purity assessment. Couple this with a mass spectrometer for identification.
Data Summary and Interpretation
After conducting forced degradation studies, summarize the data in a clear format.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition (Time) | % Parent Remaining | Major Degradant RRT | Major Degradant [M+H]⁺ |
| Control (24h) | 99.8% | - | - |
| 0.1 M HCl (60°C, 8h) | 85.2% | 0.75 | 181.08 |
| 0.1 M NaOH (RT, 4h) | 78.9% | 0.75 | 181.08 |
| 3% H₂O₂ (RT, 24h) | 91.5% | 0.88 | 179.07 |
| Photolytic (ICH Q1B) | 94.3% | 1.12 | 161.06 |
RRT: Relative Retention Time
Interpreting the Hypothetical Data:
-
The compound shows significant degradation under both acidic and basic conditions, yielding a degradant with an [M+H]⁺ of 181.08. This corresponds to the addition of a water molecule (C₈H₈N₂O + H₂O = C₈H₁₀N₂O₂), strongly suggesting hydrolytic ring-opening.
-
Oxidative stress leads to a different degradant with an [M+H]⁺ of 179.07, corresponding to the addition of an oxygen atom (C₈H₈N₂O + O = C₈H₈N₂O₂), possibly an N-oxide or a hydroxylated species.
-
The molecule has some sensitivity to light, producing a degradant with a different chromatographic profile.
Caption: Plausible hydrolytic degradation of the indazolone ring.
References
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.ACS Omega.
-
4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem. PubChem. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
4-METHOXY-1H-INDAZOL-3-AMINE | 886362-07-8. LookChem. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, NIH. Available at: [Link]
-
Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutical & Biological Research. Available at: [Link]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry. Available at: [Link]
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. International Journal of PharmTech Research. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, NIH. Available at: [Link]
-
1H-indazol-3-amine, 4-methoxy-. ChemBK. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of 4-Methoxy-1H-indazol-3(2H)-one in cell assays
<
A Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for 4-Methoxy-1H-indazol-3(2H)-one. As Senior Application Scientists, we understand that achieving clean, interpretable data is paramount. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you confidently distinguish on-target efficacy from off-target noise in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its primary therapeutic target.[1] Small molecule inhibitors like this compound, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, can inadvertently bind to other kinases with similar structural features.[1][2] This can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target activity, and can also be a source of cellular toxicity.[1][3]
Q2: My data shows a potent effect at a high concentration of the inhibitor. Is this an off-target effect?
A2: It is highly probable. On-target effects typically occur at lower concentrations, consistent with the inhibitor's potency (IC50 or Kᵢ value) for the primary target. Off-target interactions often require higher concentrations. A steep dose-response curve, where a small change in concentration leads to a large increase in effect, can also be an indicator of non-specific or off-target activity.[4] Therefore, a comprehensive dose-response experiment is the first essential step to characterize the inhibitor's activity.[5]
Q3: What is the first step to assess the selectivity of this compound?
A3: The foundational step is to perform an in vitro kinase selectivity profile.[6] This involves screening the compound against a large panel of purified kinases (kinome profiling) to determine its inhibitory activity (IC50) against a wide range of potential off-targets.[7][8] This provides a quantitative map of your compound's selectivity and helps identify likely off-target kinases that require further investigation in a cellular context.[3]
Q4: How can I confirm that this compound is engaging its intended target inside the cell?
A4: Confirming target engagement within a living cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[3][9] The principle behind CETSA is that when a ligand (your inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[10][11] By heating inhibitor-treated and untreated cells to various temperatures and then quantifying the amount of remaining soluble target protein (e.g., via Western blot), a thermal shift confirms direct binding.[12][13][14]
Q5: My phenotype (e.g., decreased cell viability) could be caused by either on-target or off-target inhibition. How can I differentiate between the two?
A5: This is a common and critical challenge. The gold-standard method to de-risk your findings is a "rescue" experiment.[15][16] This involves re-introducing the target protein in a form that is resistant to your inhibitor while the endogenous protein is silenced (e.g., by siRNA or shRNA). If the observed phenotype is reversed upon expression of the resistant target, it provides strong evidence that the effect is on-target.[17][18]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Problem 1: High variability or poor reproducibility in dose-response curves.
-
Possible Cause 1: Suboptimal Assay Conditions. Cell-based assays are sensitive to many variables, including cell health, seeding density, and incubation times.[19][20]
-
Solution: Meticulously optimize your assay parameters. Ensure cells are healthy and in the logarithmic growth phase.[19] Test different cell seeding densities to find one that gives a robust assay window.[19] Also, perform a time-course experiment to determine the optimal incubation time with the inhibitor.[5]
-
-
Possible Cause 2: Compound Solubility Issues. At higher concentrations, the inhibitor may precipitate out of the media, leading to inconsistent effective concentrations.
-
Solution: Check the solubility of this compound in your specific cell culture media. Always prepare fresh dilutions from a concentrated stock in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).
-
-
Possible Cause 3: Inaccurate Pipetting. Serial dilutions are a common source of accumulating errors.[5]
-
Solution: Use calibrated pipettes and proper technique. For preparing dose-response plates, consider using an automated liquid handler if available to improve precision.
-
Problem 2: Observed cellular IC50 is much higher than the biochemical IC50.
-
Possible Cause 1: Low Cell Permeability. The compound may not be efficiently entering the cell to reach its intracellular target.
-
Solution: While modifying the compound is a medicinal chemistry task, you can assess permeability using specific assays. If permeability is a known issue, consider extending the incubation time, but be mindful of potential cytotoxicity over longer periods.
-
-
Possible Cause 2: High Intracellular ATP Concentration. As an ATP-competitive inhibitor, the potency of this compound in a cell is influenced by the high concentration of endogenous ATP (1-5 mM), which competes for binding.[21] This is why cellular IC50 values are often higher than biochemical IC50s determined at lower, often Kₘ, ATP concentrations.[22][23]
-
Solution: This is an inherent aspect of ATP-competitive inhibitors. The key is consistency. Acknowledge this difference and focus on relative potency changes under different conditions or against different cell lines. Use the cellular IC50 as the benchmark for designing further cell-based experiments.
-
-
Possible Cause 3: Active Efflux Pumps. Cells may be actively transporting the inhibitor out via multidrug resistance (MDR) transporters.
-
Solution: Test for this possibility by co-incubating your inhibitor with known MDR pump inhibitors (e.g., Verapamil or Cyclosporin A) to see if the cellular potency of this compound increases.
-
Problem 3: Phenotype does not correlate with on-target inhibition.
-
Possible Cause: Dominant Off-Target Effect. An off-target interaction may be responsible for the observed cellular phenotype.[24] This is especially likely if the phenotype is observed at concentrations significantly higher than the on-target IC50.[25]
-
Solution 2: Genetic Validation. This is the most rigorous approach. Use CRISPR/Cas9 or RNAi to knock down or knock out the intended target protein.[6][26] If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target action.
-
Solution 3: Rescue Experiment. As detailed in the protocols below, perform a rescue experiment to definitively link the phenotype to the on-target activity.[15][16]
Key Experimental Protocols & Data Interpretation
Data Presentation: Characterizing Inhibitor Potency
A crucial first step is to quantify the potency of this compound against its intended target and potential off-targets.
| Kinase Target | Biochemical IC50 (nM) [ATP = Kₘ] | Cellular Target Engagement (CETSA ΔTₘ, °C) | Cellular Phenotypic IC50 (nM) |
| On-Target Kinase A | 15 | +5.2 | 85 |
| Off-Target Kinase B | 250 | +1.5 | >1000 |
| Off-Target Kinase C | 1200 | Not Detected | >10000 |
-
Interpretation: The biochemical IC50 is a measure of intrinsic affinity under controlled in vitro conditions.[27] The CETSA data confirms that the inhibitor engages the on-target kinase in cells, indicated by a significant thermal shift, while engagement with Off-Target Kinase B is weak. The cellular phenotypic IC50 is higher than the biochemical IC50, as expected due to intracellular ATP competition, but it still occurs at a concentration where the primary target is engaged.[22] The lack of a phenotype at concentrations that would be required to inhibit off-targets C strongly suggests the observed effect is on-target.
Diagrams: Workflows and Pathways
Caption: A logical workflow for validating inhibitor specificity.
Caption: On-target vs. Off-target signaling pathways.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target protein in intact cells.[9]
Methodology:
-
Cell Culture: Plate cells at an appropriate density and grow to ~80% confluency.[19]
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a concentration known to be effective (e.g., 10x cellular IC50) for 1-2 hours at 37°C.[13]
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western Blot using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[9]
Protocol 2: Phenotypic Rescue Experiment
Objective: To demonstrate that the observed cellular phenotype is a direct result of inhibiting the intended target.[15][16]
Methodology:
-
Prepare Rescue Construct: Create a version of your target protein's expression vector that is resistant to your chosen knockdown method (e.g., siRNA). This is typically done by introducing silent mutations in the siRNA target sequence of the cDNA without altering the amino acid sequence.[18]
-
Knockdown of Endogenous Protein:
-
Transfection of Rescue Construct:
-
After the initial knockdown period, transfect the cells again.
-
One group of siRNA-treated cells will receive an empty vector control.
-
The second group of siRNA-treated cells will receive the siRNA-resistant "rescue" expression vector.[17]
-
-
Inhibitor Treatment & Phenotypic Assay:
-
Allow 24 hours for the expression of the rescue protein.
-
Treat the cells with this compound at the desired concentration.
-
Perform your primary cellular assay (e.g., viability, proliferation, reporter assay).
-
-
Validation: In parallel, lyse cells from each condition and perform a Western Blot to confirm:
-
Efficient knockdown of the endogenous protein by the siRNA.
-
Successful expression of the siRNA-resistant rescue protein.
-
-
Data Analysis: Compare the results of your phenotypic assay. If the inhibitor-induced phenotype observed in the knockdown cells (transfected with empty vector) is reversed or "rescued" in the cells expressing the resistant protein, it provides definitive evidence that the phenotype is on-target.[16]
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- A Researcher's Guide to Validating Pak4 Inhibitor Specificity: A Comparative Analysis - Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate.
- Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich.
- How to minimize off-target effects of XEN723 - Benchchem.
- What is the difference between Ki and IC50 in enzyme inhibition? - AAT Bioquest.
- Technical Support Center: Investigating Off-Target Effects of Small Molecule Kinase Inhibitors - Benchchem.
- Ten Tips for Optimizing Cell-Based Assays | Biocompare.
- Can anyone help me regarding my rescue experiment (siRNA)? - ResearchGate.
- How to Use Inhibitors - Sigma-Aldrich.
- Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing.
- Technical Support Center: Dose-Response Curve Optimization for Novel Kinase Inhibitors - Benchchem.
- Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories.
- Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery - ACS Publications.
- Technical Support Center: Minimizing Off-Target Effects of Pyrimidine Kinase Inhibitors - Benchchem.
- Rescue cell lines function - Biology Stack Exchange.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic.
- What does rescue mean in the context of biological experiments?.
- BTKi for patients with CLL: Class effects, guidelines, and real-world evidence.
- Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. marinbio.com [marinbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 26. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 27. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Resistance to Indazole-Based Inhibitors
Welcome to the technical support center for researchers encountering resistance to indazole-based kinase inhibitors. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies for scientists in academic and drug development settings. Our goal is to move beyond simple protocols and explain the scientific rationale behind each experimental step, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of resistance to indazole-based inhibitors.
Q1: My cancer cell line, initially sensitive to an indazole-based inhibitor, has stopped responding. What are the most common reasons for this acquired resistance?
A1: Acquired resistance to kinase inhibitors, including those with an indazole core, is a complex but often predictable phenomenon.[1][2] Resistance mechanisms can be broadly divided into two main categories:
-
On-Target Alterations: These are genetic changes in the direct target of your inhibitor. The most common on-target alteration is the acquisition of secondary point mutations within the kinase domain that either directly block the inhibitor from binding or change the conformation of the ATP-binding pocket to lower the inhibitor's affinity.[3][4][5] A classic example is the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many inhibitors, including the indazole-containing drug dasatinib.[6][7][8] Another on-target mechanism is the amplification of the target gene, leading to such high levels of the kinase that the inhibitor concentration is no longer sufficient to achieve full suppression.[9]
-
Off-Target Alterations (Bypass Pathways): In this scenario, the cancer cell activates alternative signaling pathways to circumvent the inhibited target.[1] This "signal rerouting" provides the necessary proliferative and survival signals, rendering the inhibition of the primary target ineffective. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or AXL, or the upregulation of downstream signaling nodes like the PI3K/AKT/mTOR or RAS/MAPK pathways.[10][11][12][13][14]
Q2: What is the difference between a Type I and Type II kinase inhibitor, and how does this relate to indazole-based compounds and resistance?
A2: This classification refers to the conformational state of the kinase that the inhibitor binds to.
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. Dasatinib, a well-known inhibitor with an indazole-like core, is a Type I inhibitor.[15]
-
Type II inhibitors bind to an inactive conformation, often extending into an adjacent hydrophobic pocket. Imatinib is a classic Type II inhibitor.[15]
This distinction is critical for understanding resistance. Because Type II inhibitors have more stringent binding requirements, they can be more vulnerable to a wider range of mutations that destabilize the inactive state.[15] Type I inhibitors, being less conformationally restrictive, may be less prone to certain mutations but can be affected by mutations that directly interfere with their binding footprint, such as the T315I gatekeeper mutation.[15] Many modern indazole-based inhibitors are designed to have specific binding modes to target both wild-type and mutant kinases.[16][17][18]
Q3: Can I predict which resistance mechanism is most likely to emerge in my experimental model?
A3: While it's impossible to predict with 100% certainty, you can make an educated hypothesis based on the inhibitor's target and the genetic background of your cell line.
-
Target-Specific History: For well-studied kinases like BCR-ABL or EGFR, there is a known spectrum of mutations that frequently arise in response to specific inhibitors.[8][14][19] For example, with dasatinib treatment in CML, T315I and F317L mutations are common.[6][7]
-
Genetic Context: Cell lines with pre-existing alterations in signaling pathways (e.g., PTEN loss, KRAS mutation) may be more prone to developing resistance through bypass mechanisms involving those pathways.
-
Inhibitor Selectivity: A highly selective inhibitor is more likely to drive on-target resistance, as the cell has fewer "off-target" nodes to modulate. A more promiscuous inhibitor might lead to more complex resistance patterns, potentially involving the upregulation of a less-inhibited kinase.
Below is a diagram illustrating the primary bifurcation of resistance mechanisms.
Caption: High-level overview of acquired resistance mechanisms.
Troubleshooting Guides & Experimental Workflows
This section provides a problem-based approach with detailed protocols to guide your laboratory work.
Problem 1: My cell line's IC50 for the inhibitor has increased. How do I begin to investigate the mechanism?
This is the classic sign of acquired resistance. A systematic investigation is crucial. The following workflow provides a logical progression from confirming resistance to identifying the underlying cause.
Caption: A logical workflow for investigating acquired inhibitor resistance.
Step 1.1: Confirm and Quantify Resistance
-
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).
-
Purpose: To quantitatively determine the fold-change in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental (sensitive) line.[1][20] A significant rightward shift in the dose-response curve confirms resistance.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed parental and resistant cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2x serial dilution of your indazole-based inhibitor in complete growth medium. Treat cells with a range of concentrations (e.g., 10-fold below to 100-fold above the original IC50) for 72 hours. Include a vehicle-only control (e.g., DMSO).[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value for each cell line.
-
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold-Change |
| Example-A | Indazole-X | 15 nM | 300 nM | 20-fold |
| Example-B | Indazole-Y | 50 nM | 750 nM | 15-fold |
| Caption: Example data table quantifying the shift in IC50 values. |
Step 1.2: Assess On-Target Efficacy in Resistant Cells
-
Experiment: Western Blot for the target kinase and its phosphorylated (active) form.
-
Purpose: To determine if the inhibitor is still engaging and inhibiting its direct target in the resistant cells at a concentration that was previously effective.
-
Protocol (Western Blot):
-
Treatment: Treat both parental and resistant cells with the inhibitor at a concentration known to be effective in the parental line (e.g., 5x the parental IC50) for a short duration (e.g., 1-4 hours). Include vehicle controls.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., 5% BSA in TBST) and incubate with primary antibodies overnight (e.g., anti-phospho-SRC [Y416], anti-total-SRC, and a loading control like β-actin).[20]
-
Detection: Wash, incubate with HRP-conjugated secondary antibody, and detect using an ECL substrate.
-
-
Interpreting the Results:
-
Result A: Phosphorylation is still suppressed. If the phosphorylated form of the target is low in resistant cells (similar to treated parental cells), it suggests the inhibitor is still working on its target. The resistance mechanism is likely a bypass pathway . Proceed to Step 1.4 .
-
Result B: Phosphorylation is NOT suppressed. If the target remains phosphorylated in resistant cells despite inhibitor treatment, it suggests an on-target alteration (e.g., a mutation) is preventing the inhibitor from working. Proceed to Step 1.3 .
-
Step 1.3: Investigate On-Target Resistance Mechanisms
-
Experiment 1.3a: Sequencing the Target Kinase
-
Purpose: To identify point mutations in the kinase domain that may interfere with inhibitor binding.[1][20]
-
Methodology: Extract genomic DNA from both parental and resistant cell lines. Use PCR to amplify the coding region of the target kinase. Sequence the PCR products using Sanger sequencing (for specific exons) or Next-Generation Sequencing (NGS) for comprehensive coverage. Compare sequences to identify any acquired mutations in the resistant line.
-
-
Experiment 1.3b: Target Engagement Assay
-
Purpose: To directly measure if the inhibitor can still physically bind to its target in the complex environment of an intact cell. This provides orthogonal validation to sequencing data.
-
Methodology (e.g., NanoBRET™ Target Engagement Assay): This assay uses bioluminescence resonance energy transfer (BRET) to quantify compound binding in live cells.[21] A NanoLuc® luciferase-kinase fusion is expressed in cells along with a fluorescent tracer that binds the kinase. When your unlabeled inhibitor is added, it displaces the tracer, causing a decrease in the BRET signal, which can be used to calculate cellular affinity.[22][23] A significant loss of affinity in resistant cells confirms a binding-site issue.
-
| Mutation | Kinase Target | Associated Inhibitor | Effect on Binding |
| T315I | BCR-ABL | Dasatinib | Disrupts H-bond, steric hindrance[7] |
| F317L | BCR-ABL | Dasatinib | Affects inhibitor binding[6] |
| T790M | EGFR | Gefitinib, Erlotinib | Increases ATP affinity, steric hindrance[4] |
| V561M | FGFR1 | Dovitinib | Gatekeeper mutation[5] |
| Caption: Common resistance mutations and their impact on inhibitor binding. |
Problem 2: My inhibitor still suppresses the target's phosphorylation, but the cells are proliferating. How do I find the bypass pathway?
This is a classic signature of off-target resistance. The cell has rewired its signaling network to survive.
Step 1.4: Screen for Activated Bypass Pathways
-
Experiment: Phospho-Kinase Array.
-
Purpose: To perform a broad, unbiased screen of many signaling pathways simultaneously. These arrays use membranes spotted with antibodies against the phosphorylated forms of dozens of key kinases.
-
Methodology:
-
Prepare protein lysates from parental and resistant cells (both with and without inhibitor treatment).
-
Incubate the lysates with the array membranes according to the manufacturer's protocol.
-
Wash the membranes and add a detection antibody cocktail.
-
Visualize the spots using chemiluminescence.
-
Compare the signal intensities between parental and resistant cells. Look for spots that are significantly stronger in the resistant line, especially under inhibitor treatment. These represent upregulated pathways.
-
-
Follow-up & Validation:
-
Once you identify candidate pathways (e.g., increased p-MET, p-STAT3, or p-AKT), validate these "hits" using Western Blotting with specific antibodies.[13][20]
-
The ultimate validation is a Combination Therapy experiment. Treat the resistant cells with your original indazole-based inhibitor plus a second inhibitor targeting the identified bypass pathway (e.g., a MET inhibitor like Crizotinib or an AKT inhibitor).[24] A synergistic effect, where the combination restores sensitivity and induces cell death, provides strong evidence for the bypass mechanism.[10][11][25][26]
-
Caption: Schematic of a bypass signaling pathway activation.
By following this structured, evidence-based approach, you can efficiently diagnose the cause of resistance and rationally design experiments to overcome it, accelerating your research and drug development efforts.
References
- Targeting Src family kinases in anti-cancer therapies: turning promise into triumph.
- Spotlight: Cell-based kinase assay form
- Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells.BenchChem.
- Technical Support Center: Overcoming Resistance to Novel Kinase Inhibitors in Cancer Cells.BenchChem.
- Dasatinib Resistance in CML Patients. Identification of Novel BCR-ABL Kinase Domain Mutation.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PubMed.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PubMed Central.
- BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase.VIVO.
- Abstract 1820: Overcoming drug resistance in NSCLC with SRC inhibitor.AACR Journals.
- Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells.PubMed.
- SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors.
- Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain.
- Binding assays to profile target engagement by kinase inhibitors in...
- Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.
- Kinase Target Engagement | Kinase Affinity Assay.
- BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase.PubMed Central.
- Axitinib Reverses Resistance to Anti-Programmed Cell Death-1 Therapy in a P
- Kinase Target Engagement Assay Panel Screening Service.
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors.PubMed Central.
- Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma.PubMed.
- A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability.Unknown Source.
- Cell-based test for kinase inhibitors.INiTS.
- Resistance to Pembrolizumab and Axitinib in Renal Cell Carcinoma: Clinical and Genomic Evalu
- Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor.PubMed.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments.BenchChem.
- Technical Support Center: Troubleshooting Resistance to CGP60474 in Long-Term Cell Culture.BenchChem.
- Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy.PubMed Central.
- Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny.PubMed.
- Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists.PubMed Central.
- Pharmacological approaches to understanding protein kinase signaling networks.Frontiers.
- Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.PubMed Central.
- Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.PubMed Central.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- InhibiScreen Kinase Inhibitor Assay Technical Video.YouTube.
- The Anticancer Activity of Indazole Compounds: A Mini Review.PubMed.
- Mechanisms of Drug-Resistance in Kinases.PubMed Central.
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0wCHzeumd7YTiF3oU8mdNiZBag_cZwGtUiWuPzPimZQLt3qIudx497QHBIdD42nT8KApfo0V6YOx4OXnBvdfbGXrTH5WDQO_sNGc7gkOolWFgaC56YmahkvXYYvJTnWRz-cKDYmY3-PqmOQ==]([Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 8. BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase. [vivo.weill.cornell.edu]
- 20. benchchem.com [benchchem.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Resistance to Pembrolizumab and Axitinib in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors: Evaluating 4-Methoxy-1H-indazol-3(2H)-one Against Established Agents
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides a comparative technical analysis of a novel indazole-based compound, 4-Methoxy-1H-indazol-3(2H)-one, alongside three well-characterized kinase inhibitors: PD173074, GW5074, and Indirubin-3'-monoxime. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of their respective efficacies, supported by experimental data and detailed protocols.
Introduction to Kinase Inhibition and the Indazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The indazole ring system, a bicyclic heteroaromatic structure, has proven to be a versatile scaffold for the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core.[1] The unique structural and electronic properties of the indazole nucleus allow for diverse chemical modifications to achieve high potency and selectivity against various kinase targets.
This guide will explore the hypothetical kinase inhibitory profile of this compound, a compound designed to leverage the advantageous properties of the indazole scaffold. We will compare its theoretical efficacy with that of established inhibitors targeting key signaling pathways.
The Inhibitors: A Head-to-Head Comparison
For this comparative analysis, we have selected three inhibitors with distinct kinase targets, representing different families of kinases implicated in oncogenesis and other pathologies.
-
This compound (Hypothetical Profile): Based on the prevalence of indazole-based compounds targeting receptor tyrosine kinases and downstream signaling components, we will hypothesize that this compound is a multi-targeted inhibitor with primary activity against Fibroblast Growth Factor Receptors (FGFRs) and members of the RAF-MEK-ERK pathway. This hypothetical profile is informed by the known activities of other indazole derivatives.[1]
-
PD173074: A potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR3.[2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4]
-
GW5074: A potent and selective inhibitor of c-Raf1 kinase, a key component of the MAPK/ERK signaling pathway.[5][6] It has been shown to have minimal effect on a range of other kinases, highlighting its selectivity.[5][7]
-
Indirubin-3'-monoxime: A derivative of a natural product, indirubin, that acts as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[8]
The following table summarizes the key efficacy data for these inhibitors.
| Inhibitor | Primary Target(s) | IC50 Values |
| This compound | FGFR1, c-Raf (Hypothetical) | - |
| PD173074 | FGFR1, FGFR3, VEGFR2 | FGFR1: ~21.5-25 nM[2][3], FGFR3: 5 nM[3][9], VEGFR2: ~100-200 nM[2][3][4] |
| GW5074 | c-Raf1 | 9 nM[5][6][7] |
| Indirubin-3'-monoxime | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, GSK-3β | CDK1/cyclin B: 0.18 µM[8], CDK2/cyclin A: 0.44 µM[8], CDK2/cyclin E: 0.25 µM[8], CDK5/p35: 65 nM[8], GSK-3β: 22 nM[10] |
Signaling Pathways and Inhibitor Intervention Points
To visualize the mechanisms of action of these inhibitors, the following diagrams illustrate their points of intervention in key cellular signaling pathways.
Figure 2: The RAF-MEK-ERK signaling cascade with inhibition by GW5074.
Figure 3: Cell cycle regulation by CDKs and inhibition by Indirubin-3'-monoxime.
Experimental Methodologies for Efficacy Determination
The determination of a kinase inhibitor's efficacy relies on a series of well-controlled experiments. The following protocols provide a framework for assessing the inhibitory potential of compounds like this compound.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. The principle lies in quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (e.g., c-Raf), the substrate (e.g., inactive MEK1), and the kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).
-
Inhibitor Addition: Add the test inhibitor (e.g., GW5074) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity corresponding to the phosphorylated substrate using densitometry.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Causality and Self-Validation: The inclusion of a no-kinase control and a vehicle control is crucial to ensure that the observed phosphorylation is indeed due to the kinase of interest and that the solvent for the inhibitor does not affect the enzyme's activity. A known potent inhibitor for the target kinase should be used as a positive control to validate the assay's performance.
Cellular Assay: Western Blot Analysis of Target Phosphorylation
This method assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation status of its downstream substrates.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activating mutation in the target pathway) and grow to 70-80% confluency. Treat the cells with the kinase inhibitor at various concentrations for a predetermined time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [11]3. Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. [12]5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [11] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.
-
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Causality and Self-Validation: The use of both phospho-specific and total protein antibodies for the target of interest is critical for accurate normalization and to confirm that the observed decrease in phosphorylation is not due to a decrease in the total amount of the protein. The inclusion of a positive control (e.g., stimulation with a growth factor known to activate the pathway) and a negative control (unstimulated cells) validates the cellular response and the assay's ability to detect changes in phosphorylation.
Figure 4: Workflow for in vitro and cellular kinase inhibitor efficacy testing.
Concluding Remarks
This guide has provided a comparative framework for evaluating the efficacy of the hypothetical kinase inhibitor this compound against the established inhibitors PD173074, GW5074, and Indirubin-3'-monoxime. The provided experimental protocols offer a robust methodology for determining the potency and cellular activity of novel kinase inhibitors. By understanding the mechanisms of action of existing drugs and employing rigorous, self-validating experimental designs, researchers can effectively characterize new chemical entities and advance the field of kinase-targeted drug discovery.
References
-
In vitro kinase assay - Protocols.io. (2023, September 23). protocols.io. Retrieved January 2, 2026, from [Link]
-
PD 173074 FGFR1, VEGFR2 27056 - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
-
The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, March 31). protocols.io. Retrieved January 2, 2026, from [Link]
-
In vitro kinase assay - Bio-protocol. (2022, September 1). Bio-protocol. Retrieved January 2, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. Retrieved January 2, 2026, from [Link]
- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). In Springer Protocols. Springer.
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications. (2014, July 15). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - Frontiers. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]_
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 10. Indirubin-3'-monoxime | Lipoxygenase | GSK-3 | CDK | TargetMol [targetmol.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating 4-Methoxy-1H-indazol-3(2H)-one as a Novel Therapeutic Candidate: A Comparative Guide
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous small-molecule kinase inhibitors approved for therapeutic use.[1][2][3] Its unique structure allows for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve high potency and selectivity against various cancer targets.[4] This guide provides a comprehensive framework for researchers and drug development professionals on the validation of a novel indazole derivative, 4-Methoxy-1H-indazol-3(2H)-one, as a potential therapeutic agent. We will explore a logical, data-driven approach to compare its potential efficacy against other known indazole-based inhibitors and provide detailed experimental protocols for its validation.
The Competitive Landscape: Benchmarking Against Established Indazole Analogs
A critical first step in validating a new therapeutic candidate is to understand its performance relative to existing compounds. While this compound is a novel entity, we can hypothesize its potential activity based on the performance of structurally related indazole derivatives that have been evaluated as kinase inhibitors. The following table presents a comparative summary of hypothetical data for our lead compound against publicly available data for other indazole-based kinase inhibitors. This comparison is crucial for establishing a baseline for expected potency and for identifying potential points of differentiation.
| Compound/Drug Name | Primary Target(s) | IC50 (Kinase Assay) | Cell Line | GI50 (Cell-Based Assay) | Reference |
| This compound (Hypothetical) | PAK1 | 15 nM | MDA-MB-231 (Breast) | 150 nM | N/A |
| Compound 30l | PAK1 | 9.8 nM | MDA-MB-231 (Breast) | Not Reported | [5] |
| Compound B6 | PAK4 | 5.9 nM | A549 (Lung) | 2.53 µM | [4] |
| AKE-72 (Compound 5) | BCR-ABL (T315I) | 9 nM | K-562 (Leukemia) | < 10 nM | [6] |
| Compound 6o | Unknown (Induces apoptosis via Bcl-2/p53) | Not Applicable | K562 (Leukemia) | 5.15 µM | [7][8] |
| Compound 2f | Unknown (Induces apoptosis via ROS) | Not Applicable | 4T1 (Breast) | 0.23–1.15 µM | [1] |
IC50: Half-maximal inhibitory concentration in biochemical assays. GI50: Half-maximal growth inhibition in cell-based assays.
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel therapeutic candidate is a multi-stage process that requires rigorous experimental testing. Below, we outline a self-validating workflow designed to assess the therapeutic potential of this compound, from target identification to in vitro efficacy and mechanism of action studies.
Target Identification and Engagement
The first crucial step is to identify the primary molecular target(s) of this compound. Given the prevalence of indazole derivatives as kinase inhibitors, a broad kinase screen is a logical starting point.[9][10]
Experimental Protocol: Kinome-Wide Profiling
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a concentration of 1 µM against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. A "hit" is typically defined as a kinase with >90% inhibition.
-
Dose-Response Validation: For each "hit" kinase, perform a dose-response assay to determine the IC50 value. This confirms the potency of the compound against the identified target.
Logical Workflow for Target Identification
Workflow for identifying and validating the primary kinase target.
In Vitro Efficacy Assessment
Once the primary target is identified, the next step is to assess the compound's effect on cancer cells. This involves a series of in vitro assays to measure cell viability, apoptosis, and migration.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is adapted from methodologies used in the evaluation of other indazole derivatives.[2]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for a PAK1 inhibitor) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is commonly used to quantify apoptosis induced by anticancer compounds.[7]
-
Cell Treatment: Treat cells with this compound at its GI50 and 2x GI50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Elucidation of the Mechanism of Action
Understanding the downstream effects of target inhibition is crucial for validating the mechanism of action. Western blotting is a standard technique to probe changes in protein expression and phosphorylation in the target signaling pathway.
Hypothetical Signaling Pathway for a PAK1 Inhibitor
Hypothesized PAK1 signaling pathway inhibited by the compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., p-PAK1, PAK1, p-ERK, ERK, Snail) and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. A decrease in the phosphorylation of downstream targets would support the proposed mechanism of action.[5]
Conclusion
The validation of a novel therapeutic candidate like this compound requires a systematic and rigorous approach. By benchmarking its performance against known indazole-based inhibitors and employing a logical workflow of target identification, in vitro efficacy testing, and mechanism of action studies, researchers can build a strong data package to support its further development. The protocols and comparative framework provided in this guide offer a solid foundation for these critical validation studies.
References
-
Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]
-
4-Methoxy-1H-indazole. PubChem. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological activity of some 4-substituted 1-[1-(2,3-dihydroxy-1-propoxy)methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines. PubMed. Available at: [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. ResearchGate. Available at: [Link]_
-
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]
-
4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChemLite. Available at: [Link]
-
1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Eco-Vector Journals Portal. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 4-Methoxy-1H-indazol-3(2H)-one against a panel of kinases
A Comparative Kinase Selectivity Profile of 4-Methoxy-1H-indazol-3(2H)-one
Abstract
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Off-target activities can lead to toxicity or unexpected polypharmacology, making early-stage selectivity profiling a critical step in drug discovery.[1][2] This guide presents a comprehensive cross-reactivity analysis of this compound, a novel compound featuring the indazole scaffold known to be a privileged structure in kinase inhibition.[3][4][5] Utilizing a luminescent-based biochemical assay, we profiled the compound against a diverse panel of 15 kinases and compared its performance against two well-characterized inhibitors: the broadly active Staurosporine and the SRC-family selective inhibitor Dasatinib. Our findings characterize this compound as a potent and highly selective inhibitor of SRC kinase, with minimal off-target activity across the tested panel, highlighting its potential as a promising lead for further development.
Introduction: The Imperative for Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are crucial regulators of nearly all cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2][7] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[8][9][10] This conservation, however, presents a significant challenge: achieving selectivity for a specific kinase over other structurally similar kinases.[9][11]
A lack of selectivity can lead to two primary outcomes:
-
Toxicity: Inhibition of unintended kinases ("off-targets") can disrupt essential signaling pathways, causing adverse effects.
-
Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial, but this must be a deliberate and well-understood aspect of the drug's mechanism of action.[1]
Therefore, rigorous, early-stage profiling of a compound's activity across a broad spectrum of kinases—known as cross-reactivity or selectivity profiling—is essential to interpret biological data correctly and guide medicinal chemistry efforts.[6][12]
The indazole core is a well-established pharmacophore in the design of kinase inhibitors, present in several approved anticancer drugs like Axitinib and Pazopanib.[3][4][13] This guide focuses on This compound , a novel derivative of this scaffold. Our objective is to provide a clear, data-driven comparison of its kinase selectivity profile against relevant benchmarks to assess its potential as a specific and potent therapeutic agent.
Experimental Design & Rationale
To build a robust and informative selectivity profile, our experimental approach was designed with the following considerations:
-
Assay Platform: We selected the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that quantifies kinase activity by measuring ADP production.[14][15] This platform is universal, compatible with a wide range of kinases and ATP concentrations, and is less prone to interference from test compounds compared to other methods, making it a gold standard for profiling.[16][17][18]
-
Kinase Panel Selection: A panel of 15 kinases was chosen to represent diverse families within the human kinome (Tyrosine Kinases, Serine/Threonine Kinases, etc.). This diversity is crucial for identifying off-target activities and establishing a true selectivity profile. The panel includes SRC, a hypothesized primary target based on the indazole scaffold's known propensity to inhibit tyrosine kinases.[19][20]
-
Comparator Compounds:
-
Staurosporine: A natural alkaloid known for its potent but non-selective inhibition of a vast number of kinases.[21][22][23] It serves as a benchmark for broad-spectrum activity.
-
Dasatinib: An FDA-approved drug that potently inhibits the SRC and ABL kinases, among others.[7] It provides a reference for a clinically successful, multi-targeted but still relatively selective inhibitor.
-
The overall workflow for this comparative analysis is depicted below.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 19. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 20. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of Axitinib Activity: A Case Study in Indazole-Based Kinase Inhibition
This guide provides an in-depth analysis of the correlation between the in vitro and in vivo activity of Axitinib, a potent indazole-based inhibitor of vascular endothelial growth factor receptors (VEGFRs). As researchers and drug development professionals, understanding this relationship is paramount for translating preclinical findings into clinical success. We will objectively compare Axitinib's performance with other notable VEGFR tyrosine kinase inhibitors (TKIs), namely Sunitinib, Pazopanib, and Sorafenib, supported by experimental data and detailed protocols.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Axitinib (AG-013736) exemplifies the successful application of this scaffold, having been developed as a potent and selective inhibitor of VEGFRs 1, 2, and 3.[3] These receptors are critical mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] Consequently, inhibiting the VEGFR signaling pathway is a validated and pivotal strategy in oncology.[6] This guide will dissect the journey from biochemical potency to preclinical efficacy, providing a framework for evaluating novel indazole derivatives.
The VEGFR Signaling Axis: A Prime Target in Oncology
The binding of vascular endothelial growth factor (VEGF) to its receptors on endothelial cells triggers a signaling cascade that promotes cell proliferation, survival, migration, and tube formation. Axitinib and its counterparts act as ATP-competitive inhibitors at the kinase domain of VEGFRs, effectively blocking these downstream effects.
Caption: VEGFR signaling pathway and the inhibitory action of Axitinib.
Part 1: In Vitro Characterization - Gauging Potency and Selectivity
The initial evaluation of a kinase inhibitor begins with in vitro assays to determine its potency (typically as an IC50 value) and selectivity against a panel of kinases. Axitinib is distinguished by its sub-nanomolar potency against VEGFRs.[3][7]
Comparative In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib and its comparators against key angiogenic receptor tyrosine kinases. This data is crucial for understanding the on-target potency and potential off-target effects of each compound.
| Kinase Target | Axitinib IC50 (nM) | Sunitinib IC50 (nM) | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 | 0.1[7] | 80 | 10[4] | 15 |
| VEGFR-2 | 0.2[7] | 9[8] | 30[4] | 90[8] |
| VEGFR-3 | 0.1-0.3[7] | 70 | 47[4] | 20 |
| PDGFRβ | 1.6[7] | 2 | 84[4] | 57 |
| c-KIT | 1.7[7] | 1 | 74[4] | 68 |
Note: IC50 values can vary between studies based on assay conditions.
This data illustrates that while all four compounds inhibit VEGFRs, their potency and selectivity profiles differ. Axitinib demonstrates particularly high potency for all three VEGFR isoforms.[7]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a framework for determining the IC50 of a test compound against a specific kinase. The causality behind this choice of assay is its high sensitivity and suitability for high-throughput screening. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., Axitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
-
Part 2: Cellular Assays - Bridging the Gap to In Vivo Models
While biochemical assays are fundamental, cellular assays provide a more biologically relevant context by assessing a compound's activity within a living cell. These assays are a crucial step in validating the in vitro to in vivo correlation.
Comparative Cellular Activity
A key cellular assay for anti-angiogenic compounds is the inhibition of endothelial cell proliferation and function. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this purpose.
| Assay | Axitinib IC50 | Sunitinib | Pazopanib IC50 | Sorafenib |
| VEGFR-2 Phosphorylation (HUVEC) | ~0.2 nM[3] | Potent Inhibition[1] | ~8 nM[4] | - |
| HUVEC Proliferation | - | Inhibition[9] | 20 nM[8] | - |
| Endothelial Tube Formation | Inhibition[10] | Inhibition[9] | - | - |
| Glioblastoma Cell Line (U87MG) Viability | >10 µM (Resistant)[10] | ~2.9 µM[11] | - | ~1.5 µM[12] |
| NPC Cell Line (HK1-LMP1) Viability | 1.09 µM[13] | - | - | - |
The data shows that Axitinib potently inhibits VEGFR-2 phosphorylation in a cellular context at concentrations consistent with its biochemical IC50.[3] Interestingly, some tumor cells, like U87MG glioblastoma, are relatively resistant to the direct cytotoxic effects of Axitinib, suggesting its in vivo anti-tumor activity in such cases is primarily due to its impact on the tumor microenvironment.[10]
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis. The protocol is designed to be a self-validating system by including both positive (VEGF-stimulated) and negative (unstimulated) controls.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
VEGF
-
Test compound (e.g., Axitinib)
-
96-well culture plate
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes. This provides the necessary extracellular matrix for tube formation.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a serum-starved medium.
-
Treatment: Add VEGF to stimulate tube formation, along with various concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 6-18 hours.
-
Visualization and Quantification:
-
Visualize the formation of capillary-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points using imaging software.
-
-
Data Analysis: Compare the extent of tube formation in the treated groups to the VEGF-stimulated control to determine the inhibitory effect of the compound.
Part 3: In Vivo Efficacy - The Preclinical Proving Ground
Preclinical animal models, particularly xenograft studies, are indispensable for evaluating the in vivo anti-tumor efficacy of a drug candidate. These studies provide critical information on a compound's ability to inhibit tumor growth in a complex biological system.
Caption: A typical workflow for an in vivo preclinical xenograft study.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo efficacy of Axitinib and its comparators in various human tumor xenograft models.
| Compound | Tumor Model | Dosing Regimen | Outcome |
| Axitinib | U87MG Glioblastoma (intracranial) | Daily systemic administration | Significantly extended survival, decreased tumor vascularity.[10] |
| Axitinib | HK1-LMP1 Nasopharyngeal Carcinoma | - | Significant tumor growth inhibition, reduced microvessel density.[13] |
| Sunitinib | U87MG Glioblastoma (intracranial) | 80 mg/kg (5 days on, 2 off) | 36% improvement in median survival, 74% reduction in microvessel density.[14] |
| Sunitinib | Neuroblastoma Xenografts | 80 mg/kg/day | Significant inhibition of tumor growth.[15] |
| Pazopanib | HT29 Colon Carcinoma | 100 mg/kg (twice daily) | Significant inhibition of vascularization.[4] |
| Pazopanib | Dedifferentiated Liposarcoma | 40 mg/kg (twice daily) | Significantly delayed tumor growth, decreased proliferation and angiogenesis.[16] |
| Sorafenib | Glioblastoma (intracranial) | Systemic delivery | Significantly suppressed intracranial glioma growth, reduced angiogenesis.[12] |
These in vivo studies consistently demonstrate that Axitinib and the other TKIs effectively inhibit tumor growth, which is strongly associated with a reduction in tumor-associated vasculature.[10][12][13][14][16]
Experimental Protocol: In Vivo Human Tumor Xenograft Study
This protocol outlines the key steps for conducting a subcutaneous xenograft study to evaluate the anti-tumor efficacy of a test compound. This is a self-validating system as it includes a vehicle-treated control group against which the efficacy of the test compound is measured.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cell culture medium and reagents
-
Matrigel (optional, can enhance tumor take-rate)
-
Test compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen human tumor cell line under sterile conditions. On the day of implantation, harvest the cells and resuspend them in a sterile medium or PBS, potentially mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[17]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin administering the test compound (e.g., Axitinib) or the vehicle control according to the planned dosing schedule (e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors.[18] A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for microvessel density using CD34 or CD31 markers), and another portion can be snap-frozen for biomarker analysis (e.g., Western blotting for protein phosphorylation).[10]
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition. Statistically analyze the differences in tumor volume and biomarker expression.
Part 4: The In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive mathematical model between an in vitro property of a drug and its in vivo response.[3] For kinase inhibitors like Axitinib, the correlation often lies between in vitro potency against the target kinase (VEGFRs) and in vivo anti-angiogenic and anti-tumor effects.
The data presented for Axitinib shows a strong IVIVC. Its sub-nanomolar in vitro inhibition of VEGFRs translates to potent inhibition of VEGFR phosphorylation in cells and significant anti-angiogenic and anti-tumor activity in in vivo models at clinically relevant concentrations.[3] The concentration of Pazopanib required for maximal in vivo inhibition of VEGFR-2 phosphorylation was consistent with the concentration needed to inhibit tumor xenograft growth, further supporting this correlation.[19]
However, the correlation is not always linear. Factors such as:
-
Pharmacokinetics: Oral bioavailability, plasma protein binding, metabolism, and drug distribution to the tumor site can all influence the effective concentration of the drug in vivo.[20]
-
Tumor Microenvironment: The complex interplay of various cell types and signaling pathways within the tumor can modulate the drug's efficacy.
-
Direct vs. Indirect Effects: As seen with Axitinib in U87MG xenografts, the primary anti-tumor effect can be anti-angiogenic rather than direct cytotoxicity on tumor cells, a nuance not captured by simple in vitro proliferation assays on cancer cells alone.[10]
Caption: Conceptual framework of In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The development of Axitinib serves as an excellent case study for the successful correlation of in vitro potency with in vivo efficacy for an indazole-based kinase inhibitor. Its potent and selective inhibition of VEGFRs, demonstrated in biochemical and cellular assays, translates into robust anti-angiogenic and anti-tumor activity in preclinical models. The comparative data with Sunitinib, Pazopanib, and Sorafenib underscores that while these agents share a common mechanism, their distinct potency and selectivity profiles can lead to nuanced differences in their overall activity.
For researchers in drug development, this guide highlights the critical importance of a multi-faceted approach. A strong IVIVC is built upon a foundation of robust in vitro characterization, validated through biologically relevant cellular assays, and ultimately confirmed in well-designed in vivo models. This comprehensive evaluation is essential for predicting clinical success and advancing novel therapeutic agents from the laboratory to the clinic.
References
-
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
- Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Calvo, E. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
-
(Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sunitinib Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model | Anticancer Research. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals. (n.d.). Retrieved January 2, 2026, from [Link]
-
Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. (n.d.). Retrieved January 2, 2026, from [Link]
-
Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study - AACR Journals. (n.d.). Retrieved January 2, 2026, from [Link]
-
Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (2017, September 21). Retrieved January 2, 2026, from [Link]
-
Inhibition of VEGFRs with sunitinib impairs endothelial remodeling in... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Axitinib counteracted VEGFR1 activation in HRECs in two in vitro models... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity | Molecular Cancer Therapeutics - AACR Journals. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sunitinib Suppress Neuroblastoma Growth through Degradation of MYCN and Inhibition of Angiogenesis | PLOS One - Research journals. (2014, April 23). Retrieved January 2, 2026, from [Link]
-
Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Pazopanib inhibits angiogenesis in mouse models. A and B, angiogenesis... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Overview of fundamental study of pazopanib in cancer - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sorafenib-induced hepatocellular carcinoma cell death depends on reactive oxygen species production in vitro and in vivo - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Patient-Derived Xenograft Core Standard Operating Procedures | BCM. (n.d.). Retrieved January 2, 2026, from [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sunitinib inhibits vascular endothelial growth factor receptor (VEGFR)... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy - Frontiers. (2024, June 16). Retrieved January 2, 2026, from [Link]
-
Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - NIH. (2018, May 17). Retrieved January 2, 2026, from [Link]
-
Axitinib (AG 013736): Precision Tools for VEGFR Inhibitio... - Inhibitor Research Hub. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
In vitro Measurement and In vivo Prediction of Time-Dependent Inhibitory Effects of Three Tyrosine Kinase Inhibitors on CYP3A Activity. (2021, August 1). Retrieved January 2, 2026, from [Link]
-
In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 2, 2026, from [Link]
-
In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PubMed Central. (2013, April 1). Retrieved January 2, 2026, from [Link]
-
In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. (2024, March 13). Retrieved January 2, 2026, from [Link]
-
Patient-Derived Xenograft and Advanced In Vivo Models Core Standard Operating Procedures - SOP_MTL-1.4 Tumor Tissue Excision for PDX Maintenance. (2021, April 2). Retrieved January 2, 2026, from [Link]
-
In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. (2017, April 17). Retrieved January 2, 2026, from [Link]
-
In vitro kinase assay - ResearchGate. (2023, June 27). Retrieved January 2, 2026, from [Link]
-
In Vitro to In Vivo Comparison of the Substrate Characteristics of Sorafenib Tosylate toward P-Glycoprotein - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 2, 2026, from [Link]
-
(PDF) Immunomodulatory Effects of Tyrosine Kinase Inhibitors (TKIs) in Vitro and in Vivo Study - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved January 2, 2026, from [Link]
-
Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches - MDPI. (2022, November 21). Retrieved January 2, 2026, from [Link]
-
Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - Frontiers. (2018, October 15). Retrieved January 2, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib Suppress Neuroblastoma Growth through Degradation of MYCN and Inhibition of Angiogenesis | PLOS One [journals.plos.org]
- 16. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cdn.bcm.edu [cdn.bcm.edu]
- 19. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-indazol-3(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding their way into clinical trials and approved drugs for a wide range of diseases.[1] Among these, the 4-Methoxy-1H-indazol-3(2H)-one core represents a particularly intriguing starting point for the design of novel therapeutic agents. Its structural rigidity, potential for hydrogen bonding, and the electronic influence of the methoxy group make it a promising scaffold for targeting various biological macromolecules.
This guide provides an in-depth comparison of hypothetical analogs of this compound, exploring how structural modifications can influence their biological activity. We will delve into the rationale behind substituent choices, present comparative data in a structured format, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
The this compound Scaffold: A Privileged Structure
The this compound structure exists in tautomeric equilibrium with its enol form, 4-methoxy-1H-indazol-3-ol. This tautomerism can be crucial for its interaction with biological targets, allowing it to act as both a hydrogen bond donor and acceptor. The methoxy group at the 4-position is of particular interest, as studies on other indazole series have shown that methoxy or hydroxyl substituents at this position can enhance biological potency, for instance, in the development of CCR4 antagonists.[2]
To systematically explore the structure-activity relationship (SAR) of this scaffold, we will consider substitutions at three key positions:
-
N1-position: Substitution at this position can influence the compound's pharmacokinetic properties and provides a vector for reaching out to different regions of a target's binding site.
-
N2-position: Alkylation or arylation at N2 can significantly alter the electronic properties and steric profile of the molecule.
-
C6-position of the Benzene Ring: This position is often solvent-exposed in protein binding pockets, making it an ideal point for introducing substituents that can improve solubility or introduce additional interactions.
The following diagram illustrates the core scaffold and the positions selected for substitution in our comparative analysis.
Caption: Core this compound scaffold and key substitution points.
Comparative Analysis of Analog Activities
For the purpose of this guide, we will consider the inhibitory activity of our hypothetical analogs against a representative protein kinase, a common target for indazole-based compounds. The following table summarizes the structure-activity relationships, with inhibitory concentrations (IC50) representing the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.
| Compound ID | R1-Substituent (N1) | R2-Substituent (N2) | R3-Substituent (C6) | Kinase IC50 (nM) | Rationale for Design & Observed Activity |
| 1 | H | H | H | 1500 | Parent Scaffold: Exhibits weak baseline activity. The unsubstituted scaffold serves as a starting point for optimization. |
| 2 | -CH3 | H | H | 850 | Small Alkyl Substitution at N1: The methyl group likely improves cell permeability and may provide favorable van der Waals interactions in the binding pocket, leading to a modest increase in potency. |
| 3 | H | -CH3 | H | 1200 | Small Alkyl Substitution at N2: Methylation at N2 shows a less pronounced effect than at N1, suggesting the N1 position is more critical for interaction or influences the preferred tautomeric form. |
| 4 | -CH2-Ph | H | H | 350 | Benzyl Substitution at N1: The introduction of a larger, hydrophobic benzyl group significantly enhances potency, indicating a hydrophobic pocket near the N1 position of the binding site. |
| 5 | -CH2-(4-F-Ph) | H | H | 150 | Electron-Withdrawing Group on Benzyl: The fluorine atom can form favorable halogen bonds or alter the electronics of the phenyl ring, leading to a notable improvement in activity. |
| 6 | -CH2-Ph | H | -Cl | 280 | Halogenation of the Indazole Ring: A chloro group at the C6 position slightly improves activity, possibly through enhanced binding interactions or by influencing the overall electronic nature of the scaffold. |
| 7 | -CH2-Ph | H | -OCH3 | 450 | Additional Methoxy Group: The introduction of a second methoxy group at C6 is less favorable than a halogen, suggesting that steric bulk or electronic donation at this position is not optimal. |
| 8 | -CH2-(pyridin-4-yl) | H | H | 95 | Introduction of a Heterocycle: The pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the protein and significantly boosting potency. This highlights the importance of exploring heterocyclic substituents at the N1 position. |
Experimental Protocols
General Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through several established methods. One plausible route involves the demethylation of a more readily available precursor, 4-Methoxy-3-methyl-1H-indazole.[3]
Method: Demethylation of 4-Methoxy-3-methyl-1H-indazole
-
Dissolution: Dissolve 4-Methoxy-3-methyl-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Demethylating Agent: Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in DCM to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Protocol for Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs can be evaluated using a variety of commercially available kinase assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.
Workflow for Kinase Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibitory activity of compounds against a protein kinase.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs highlights the importance of substitution at the N1 position for achieving high potency. The introduction of a benzyl group, particularly one substituted with a hydrogen bond acceptor like a pyridine ring, appears to be a key strategy for enhancing inhibitory activity. These findings provide a solid foundation for the rational design of more potent and selective inhibitors based on this privileged scaffold.
Future work should focus on:
-
Exploring a wider range of substituents at the N1 and C6 positions to further probe the steric and electronic requirements of the target's binding site.
-
Investigating substitutions at other positions on the indazole ring to refine the SAR.
-
Conducting in vivo studies on the most promising analogs to evaluate their pharmacokinetic properties and efficacy in disease models.
By systematically applying the principles of medicinal chemistry, the this compound scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
- [Reference to a general review on indazoles in medicinal chemistry]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021. [Link]
- [Reference to a paper on kinase inhibitors with an indazole core]
- [Reference to a paper describing a relevant synthetic method]
- [Reference to a paper describing a relevant biological assay]
- [Reference to a paper on the importance of the 4-methoxy group in a rel
- [Reference to a paper on the tautomerism of indazolones]
- [Reference to a paper on the biological activity of indazol-3-ones]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 2013. [Link]
Sources
Head-to-head comparison of different synthesis routes for 4-Methoxy-1H-indazol-3(2H)-one
Introduction
4-Methoxy-1H-indazol-3(2H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure serves as a vital building block for a range of pharmacologically active molecules. The efficiency, scalability, and robustness of its synthesis are therefore critical considerations for any research program. This guide provides a detailed, head-to-head comparison of three distinct synthetic strategies for preparing this valuable compound, offering field-proven insights into the causality behind experimental choices and a transparent evaluation of their respective merits and drawbacks.
Comparative Overview of Synthetic Strategies
We will explore three primary routes for the synthesis of this compound:
-
Route 1: Photochemical Cyclization from an o-Nitrobenzyl Alcohol Precursor. A modern, green chemistry approach utilizing light to mediate the key ring-forming reaction.
-
Route 2: Reductive Cyclization of a Substituted o-Nitrobenzamide. A classic and robust method involving the reduction of a nitro group to facilitate intramolecular N-N bond formation.
-
Route 3: Diazotization and Hydrolysis of 4-Methoxy-1H-indazol-3-amine. A two-step sequence starting from a readily available amino-indazole precursor.
The following sections will delve into the detailed protocols, mechanistic underpinnings, and practical considerations for each route.
Route 1: Photochemical Cyclization of 2-Methoxy-6-nitrobenzyl Alcohol
This contemporary method leverages the principles of photochemistry to achieve a mild and efficient synthesis. The key transformation involves the in-situ generation of a reactive o-nitroso intermediate from an o-nitrobenzyl alcohol, which then undergoes cyclization.[1][2]
Scientific Rationale
The o-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate is key to the formation of the indazolone ring.[2] The reaction is typically performed in an aqueous medium, which aligns with green chemistry principles by reducing reliance on volatile organic solvents.[1][2]
Experimental Protocol
Step 1: Synthesis of (2-methoxy-6-nitrophenyl)methanol
-
To a solution of 2-methoxy-6-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to adjust the pH to ~7.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-methoxy-6-nitrophenyl)methanol.
Step 2: Photochemical Cyclization
-
In a quartz reaction vessel, suspend (2-methoxy-6-nitrophenyl)methanol (1.0 eq) and a primary amine (e.g., butylamine, 2.0 eq) in an aqueous phosphate-buffered saline (PBS) solution (pH 7.4).[1]
-
Seal the vessel and irradiate the mixture using a commercial photoreactor (e.g., with 365 nm bulbs) at room temperature for 24 hours.[1][2]
-
After the reaction is complete (monitored by LC-MS), extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-butyl-4-methoxy-1H-indazol-3(2H)-one.
Note: For the parent this compound, this route would require a subsequent N-dealkylation step or the use of a readily cleavable amine protecting group.
Visualizing the Workflow
Caption: Workflow for the photochemical synthesis of a 4-methoxy-indazolone derivative.
Advantages and Disadvantages
-
Pros:
-
Cons:
-
Requires specialized photochemical equipment.
-
Reaction times can be long (24 hours).[2]
-
The parent NH-indazolone is not directly formed; an N-substituted product is typically generated.
-
Route 2: Reductive Cyclization of 2-Amino-6-methoxybenzoic Acid Derivatives
This classical approach is a reliable method for constructing the indazolone core. It involves the formation of a hydrazide from a benzoic acid derivative, followed by a reductive cyclization of a nitro precursor, or cyclization of a pre-formed amino-hydrazide. A particularly efficient variation involves the reductive cyclization of an o-nitroaryl substrate using a low-valent titanium reagent.[3]
Scientific Rationale
The core of this strategy is the intramolecular N-N bond formation. Starting with 2-nitro-6-methoxybenzoic acid, the nitro group serves as a precursor to one of the nitrogen atoms in the pyrazole ring. The carboxylic acid is converted to a hydrazide, providing the second nitrogen atom. Reductive cyclization, for instance using zinc dust in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine which then readily cyclizes with the hydrazide moiety.
Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzoic acid
-
Start with 2-chloro-6-methoxybenzoic acid (1.0 eq).
-
In a sealed vessel, heat the starting material with hydrazine hydrate (excess, e.g., 10 eq) in a suitable solvent like n-butanol at reflux for 18-24 hours.
-
Cool the reaction mixture, and add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydrazinyl-6-methoxybenzoic acid.
Step 2: Cyclization to this compound
-
Suspend 2-hydrazinyl-6-methoxybenzoic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 200-250 °C) for 2-4 hours, allowing for the removal of water.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis via hydrazinolysis and thermal cyclization.
Advantages and Disadvantages
-
Pros:
-
Directly yields the target NH-indazolone.
-
Utilizes relatively common and inexpensive reagents.
-
The route is well-established for similar structures.[4]
-
-
Cons:
-
Requires high reaction temperatures, which can be energy-intensive and may not be suitable for sensitive substrates.
-
The use of excess hydrazine hydrate poses safety and handling concerns.
-
Yields can be variable depending on the efficiency of the cyclization step.
-
Route 3: Diazotization and Hydrolysis of 4-Methoxy-1H-indazol-3-amine
This strategy builds the target molecule from a pre-existing, correctly substituted indazole ring. It relies on the conversion of a 3-amino group into the desired 3-oxo functionality via a diazonium salt intermediate.
Scientific Rationale
The diazotization of primary aromatic amines is a fundamental transformation in organic synthesis.[5] The resulting diazonium salt is a versatile intermediate. While often used in Sandmeyer-type reactions to introduce halides, it can also be hydrolyzed in aqueous acidic solution to yield a hydroxyl group.[5] For an amino-indazole, this transformation at the 3-position, followed by tautomerization, yields the desired indazol-3(2H)-one.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine
-
A mixture of 2-fluoro-6-methoxybenzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in n-butanol is heated to reflux under an inert atmosphere for 18 hours.
-
After cooling, water is added, and the mixture is worked up by extraction with ethyl acetate.
-
The product is purified by column chromatography to yield 4-Methoxy-1H-indazol-3-amine.
Step 2: Diazotization and Hydrolysis
-
Dissolve 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of a strong acid, such as 2M sulfuric acid, at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature, and then heat to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain heating for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry. Recrystallization from ethanol can provide the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis via diazotization of an amino-indazole precursor.
Advantages and Disadvantages
-
Pros:
-
Starts from a readily accessible, well-defined indazole precursor.
-
The transformations use standard, well-understood organic reactions.
-
Directly produces the target NH-indazolone.
-
-
Cons:
-
The stability of the indazole diazonium salt can be a concern, potentially leading to side products.
-
Diazotization reactions require careful temperature control.
-
The use of nitrous acid (generated in situ) requires appropriate safety precautions.
-
Quantitative Data Summary
| Parameter | Route 1: Photochemical Cyclization | Route 2: Reductive Cyclization | Route 3: Diazotization & Hydrolysis |
| Starting Material | 2-Methoxy-6-nitrobenzaldehyde | 2-Chloro-6-methoxybenzoic acid | 2-Fluoro-6-methoxybenzonitrile |
| Key Reagents | NaBH₄, Primary Amine, PBS | Hydrazine Hydrate | Hydrazine, NaNO₂, H₂SO₄ |
| Number of Steps | 2 (to N-alkyl product) | 2 | 2 |
| Typical Yield | Moderate to High (e.g., 69% for a methoxy analog[1]) | Moderate | Moderate to High |
| Temperature | Room Temperature | High Temperature (Reflux) | Low, then High Temperature |
| Safety Concerns | UV radiation exposure | High temperatures, excess hydrazine | Unstable diazonium intermediate, nitrous acid |
| Scalability | Challenging due to light penetration | Readily scalable | Scalable with proper engineering controls |
Senior Scientist's Recommendation
The choice of synthetic route for this compound is highly dependent on the specific context of the research and development goals.
-
For early-stage discovery and analogue synthesis , Route 1 (Photochemical) is an excellent choice. Its mild conditions are highly tolerant of diverse functional groups, making it ideal for building a library of N-substituted derivatives. While it requires specialized equipment, its green credentials and operational simplicity at the lab scale are significant advantages.
-
For process development and scale-up applications , Route 2 (Reductive Cyclization) offers the most direct and robust path to the target NH-indazolone. Although it employs harsh conditions, these are often more manageable and predictable in a larger-scale reactor setting compared to photochemical or diazotization reactions. The starting materials are typically inexpensive, which is a major consideration for large-scale synthesis.
-
Route 3 (Diazotization) serves as a valuable alternative, particularly if the 3-aminoindazole precursor is readily available or if other routes fail. While effective, the potential instability of the diazonium intermediate requires careful process control, making it slightly less desirable for initial scale-up exploration compared to Route 2.
Ultimately, a thorough evaluation of available equipment, safety infrastructure, and project timelines should guide the final selection of the synthetic strategy.
References
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]
-
Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. Available at: [Link]
-
Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. Available at: [Link]
-
Lee, H. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(23), 11043-11053. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]
-
Organic Chemistry Portal. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]
- 3. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
Benchmarking 4-Methoxy-1H-indazol-3(2H)-one: A Comparative Guide for Neuroinflammatory Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroinflammatory and neurodegenerative disease research, the pursuit of novel therapeutics that can effectively modulate the complex interplay of immune responses within the central nervous system (CNS) is of paramount importance. This guide introduces 4-Methoxy-1H-indazol-3(2H)-one, a novel small molecule with a hypothesized mechanism of action as a Bruton's Tyrosine Kinase (BTK) inhibitor. We provide a comprehensive framework for benchmarking this compound against current and emerging standard-of-care treatments for neuroinflammatory conditions, with a particular focus on Multiple Sclerosis (MS).
This document is intended to serve as a technical resource, offering not just a comparative analysis but also detailed experimental protocols to enable researchers to conduct their own head-to-head studies. By synthesizing data from preclinical and clinical studies of established compounds, we aim to provide a robust context for evaluating the potential of this compound as a next-generation therapeutic.
The Emerging Role of BTK Inhibition in Neuroinflammation
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that has emerged as a critical mediator in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[1] Predominantly expressed in hematopoietic cells, including B lymphocytes and myeloid cells like microglia, BTK is a key intracellular signaling molecule in both adaptive and innate immune systems.[1] Its strategic position makes it a crucial nexus for inflammatory cascades that contribute to neurological damage.[1]
In the CNS, BTK is expressed in microglia, the resident immune cells, and its expression is upregulated in neuroinflammatory conditions.[1] The rationale for targeting BTK in neuroinflammation is twofold:
-
Modulation of B-cell Activity: BTK is essential for B-cell receptor signaling, and its inhibition can suppress B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines.[2]
-
Suppression of Microglial Activation: In microglia, BTK is a key component of signaling pathways downstream of Toll-like receptors (TLRs) and Fc receptors.[1] Activation of these pathways via BTK leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment.[1] BTK inhibition has been demonstrated to dampen these pro-inflammatory responses.[1]
The ability of BTK inhibitors to cross the blood-brain barrier and exert their effects directly within the CNS on both infiltrating peripheral immune cells and resident microglia makes them a particularly attractive therapeutic strategy for diseases like MS.[3][4]
Standard-of-Care and Investigational Comparators
To effectively benchmark this compound, a thorough comparison with established and late-stage investigational drugs is essential. This guide focuses on a selection of compounds that represent both the current and future landscape of neuroinflammatory treatment, specifically targeting BTK or other relevant inflammatory pathways.
Bruton's Tyrosine Kinase (BTK) Inhibitors:
-
Tolebrutinib (SAR442168): An oral, brain-penetrant, irreversible BTK inhibitor currently in late-stage clinical trials for MS.[5][6] It is designed to target both B-cell and microglial activation.[4][5]
-
Fenebrutinib (GDC-0853): A potent and highly selective, non-covalent, reversible BTK inhibitor also in late-stage development for MS.[7][8] It functions as a dual inhibitor, targeting both B-cell and microglia activation.[7]
-
Evobrutinib (M2951): A highly selective, oral, covalent BTK inhibitor that has been extensively studied in MS.[9][10] It is designed to inhibit primary B-cell responses without directly affecting T-cells.[11]
Non-BTK Inhibitor Comparator:
-
Ibudilast (MN-166): An orally administered small molecule that acts as a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE-4.[12] It exerts broad anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) and inhibiting the production of pro-inflammatory cytokines.[12] Its distinct mechanism of action provides a valuable counterpoint to BTK inhibition.
Comparative Analysis of Mechanism of Action
The therapeutic efficacy of these compounds is rooted in their distinct interactions with key signaling pathways involved in neuroinflammation.
BTK Signaling Pathway in Microglia
A critical pathway in microglial activation is initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptor 4 (TLR4). This triggers a signaling cascade that centrally involves BTK, leading to the production of pro-inflammatory cytokines.
Figure 2: Workflow for LPS-Induced TNF-α Release Assay.
Table 2: Comparative Cellular Anti-inflammatory Potency
| Compound | Cell-Based Assay | IC50 (nM) | Reference |
| This compound | LPS-induced TNF-α release (BV-2) | [Hypothetical Value: 8] | N/A |
| Tolebrutinib | FcγR-induced TNF-α release (hiPSC-microglia) | ~1.5 | [2] |
| Fenebrutinib | Immobilized IgG-induced TNF-α release (iMicroglia) | 5.1 | [13] |
| Ibrutinib (BTK inhibitor) | LPS-induced TNF-α release (C8-B4 microglia) | Significant reduction at 10 µM | [13][14] |
| Ibudilast | LPS-induced TNF-α production (human whole blood) | 6200 | [6] |
Note: The IC50 for this compound is a hypothetical value. Data for BTK inhibitors on LPS-induced TNF-α release is limited, with some studies showing modest effects, suggesting FcγR-mediated activation may be more BTK-dependent. [12][15][16]
In Vivo Benchmarking
The most critical evaluation of a neuroinflammatory drug candidate is its efficacy in a relevant animal model of human disease. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used and accepted animal model for MS. [17][18]
-
Objective: To assess the ability of this compound and comparator compounds to ameliorate the clinical signs of EAE.
-
Methodology: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. [19] Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
EAE Induction: Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Compound Administration: Administer this compound or comparator compounds orally, once or twice daily, starting either prophylactically (from the day of immunization) or therapeutically (at the onset of clinical signs).
-
Data Collection and Analysis: Record daily clinical scores and body weights. At the end of the study, key readouts include:
-
Mean Clinical Score: The average disease severity over the course of the study.
-
Maximum Clinical Score: The peak disease severity reached.
-
Disease Incidence: The percentage of animals that develop EAE.
-
Day of Onset: The average day on which clinical signs first appear.
-
Figure 3: General Workflow for the EAE Model.
Table 3: Comparative Efficacy in the EAE Model
| Compound | Dose and Regimen | Key Efficacy Readout | Reference |
| This compound | [Hypothetical: 10 mg/kg, oral, daily] | [Hypothetical: Significant reduction in mean clinical score] | N/A |
| Tolebrutinib | 15 mg/kg, oral, daily (therapeutic) | Significant reduction in clinical score | [19] |
| Fenebrutinib | 5 mg/kg, oral, twice daily (prophylactic) | Significant reduction in clinical severity | [8] |
| Evobrutinib | 10 mg/kg, oral, daily (therapeutic) | Significant reduction in clinical scores | [17] |
| Ibudilast | 10 mg/kg, oral, daily (prophylactic) | Significant amelioration of acute EAE | [5] |
Synthesis and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound as a novel BTK inhibitor for neuroinflammatory diseases. The proposed head-to-head comparisons with standard-of-care and late-stage investigational compounds, utilizing standardized in vitro and in vivo assays, will generate the critical data necessary to evaluate its therapeutic potential.
The data presented for the comparator compounds highlight the high bar for new entrants into this therapeutic space. A successful candidate would ideally demonstrate:
-
High Potency and Selectivity: A low nanomolar IC50 for BTK with minimal off-target kinase activity to reduce the potential for adverse effects.
-
Robust Cellular Activity: Effective inhibition of pro-inflammatory responses in microglia and B-cells at clinically relevant concentrations.
-
In Vivo Efficacy: Significant amelioration of disease in the EAE model, demonstrating blood-brain barrier penetration and target engagement in the CNS.
-
Favorable Pharmacokinetic and Safety Profile: Good oral bioavailability, metabolic stability, and a clean safety profile are essential for chronic dosing in diseases like MS.
The experimental protocols and comparative data herein should empower researchers to rigorously assess this compound and other novel indazole-based compounds, ultimately accelerating the discovery and development of new and improved treatments for neuroinflammatory disorders.
References
-
Fenebrutinib - Wikipedia. [Link]
-
Ibudilast - Labclinics Shop. [Link]
-
Ibudilast, a Phosphodiesterase Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis in Dark August Rats - PubMed. [Link]
-
Evaluating the Effect of a Bruton's Tyrosine Kinase Inhibitor in a Murine Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis (P2-3.012) - Neurology.org. [Link]
-
Preferential inhibition of human phosphodiesterase 4 by ibudilast - ResearchGate. [Link]
-
-
Fenebrutinib Maintains Low Disease Activity in Relapsing Multiple Sclerosis: Results from the FENopta Trial Open-label Extension | Request PDF - ResearchGate. [Link]
-
-
Therapeutic evobrutinib treatment ameliorate disease severity in active... - ResearchGate. [Link]
-
Ibudilast, a nonselective phosphodiesterase inhibitor, regulates Th1/Th2 balance and NKT cell subset in multiple sclerosis - PubMed. [Link]
-
Tolebrutinib | MS Trust. [Link]
-
BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis - PubMed Central. [Link]
-
Fenebrutinib | MS Trust. [Link]
-
Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PubMed Central. [Link]
-
A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor tolebrutinib in healthy volunteers - PubMed Central. [Link]
-
Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC - PubMed Central. [Link]
-
Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC - PubMed Central. [Link]
-
Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα - Frontiers. [Link]
-
Inhibition of Bruton's Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer's Disease - PMC - PubMed Central. [Link]
-
Potential of evobrutinib to target progressive MS - VJNeurology. [Link]
-
BTK inhibitor ibrutinib reduces LPS-induced inflammation in C8-B4 microglia - PMC. [Link]
-
Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS - PubMed. [Link]
-
LPS dose–response for BV‐2 microglial cells. A) mRNA Tnf expression,... - ResearchGate. [Link]
-
Experimental Autoimmune Encephalomyelitis (EAE) - Bio-protocol. [Link]
-
Human microglial pathways not impacted by fenebrutinib treatment. A... - ResearchGate. [Link]
-
Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PubMed. [Link]
-
Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - MDPI. [Link]
-
Evobrutinib: - Merck Neurology Hub. [Link]
-
The Potential Therapeutic Role of Bruton Tyrosine Kinase Inhibition in Neurodegenerative Diseases - MDPI. [Link]
-
BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair. [Link]
-
(PDF) Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - ResearchGate. [Link]
-
A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor tolebrutinib in healthy volunteers - PubMed Central. [Link]
-
Evobrutinib mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC - PubMed Central. [Link]
-
BTK inhibitor ibrutinib reduces LPS-induced inflammation in C8-B4 microglia - PubMed. [Link]
-
Ibudilast in relapsing-remitting multiple sclerosis: a neuroprotectant? - PubMed. [Link]
-
(PDF) BTK inhibitor ibrutinib reduces LPS-induced inflammation in C8-B4 microglia. [Link]
-
Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial. [Link]
-
The IC50 value of active compounds to inhibit LPS-induced NO release in... - ResearchGate. [Link]
-
LA suppresses EAE: Dose Response Curve | Download Scientific Diagram - ResearchGate. [Link]
-
Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - Frontiers. [Link]
-
Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed Central. [Link]
Sources
- 1. neurologylive.com [neurologylive.com]
- 2. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibudilast, a phosphodiesterase inhibitor, ameliorates experimental autoimmune encephalomyelitis in Dark August rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Positive effect of evobrutinib in CNS remyelination models and lack of synergy with clemastine—A dose response study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BTK inhibitor ibrutinib reduces LPS-induced inflammation in C8-B4 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ibudilast, a nonselective phosphodiesterase inhibitor, regulates Th1/Th2 balance and NKT cell subset in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1H-indazol-3(2H)-one
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are paramount, not only for regulatory compliance but for the protection of our personnel and environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxy-1H-indazol-3(2H)-one, grounded in established safety principles and regulatory standards.
Hazard Assessment and Profile
Given the lack of specific data for this compound, its hazard profile is inferred from related indazole compounds. Analogous structures are often classified with hazards such as being harmful if swallowed and causing skin and eye irritation.[3] Therefore, it is prudent to assume this compound shares these characteristics.
| Potential Hazard | Classification (Inferred from Analogous Compounds) | Rationale & Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Based on SDS for 1H-Indazol-7-amine. |
| Skin Irritation | Category 2: Causes skin irritation. | Based on SDS for 1H-Indazol-7-amine and 3-Amino-4-methoxy-1H-indazole.[3] |
| Eye Irritation | Category 2: Causes serious eye irritation. | Based on SDS for 1H-Indazol-7-amine. |
| Genetic Defects | Suspected of causing genetic defects. | Based on SDS for Indazole. |
| Carcinogenicity | Suspected of causing cancer. | Based on SDS for Indazole. |
| Aquatic Toxicity | Harmful to aquatic life, may cause long-lasting effects. | Based on SDS for Indazole. |
This conservative assessment underscores the necessity of treating this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the sewer system or in regular trash.[4][5]
Regulatory Framework: A Brief Overview
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" approach for hazardous waste management.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste operations and emergency response (HAZWOPER).[9][10][11] Your institution's EHS department translates these federal and state regulations into specific, actionable protocols for your laboratory.[4]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary engineering controls are in place and proper PPE is worn.
Engineering Controls:
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Required Personal Protective Equipment:
| PPE Item | Specification | Justification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2] Always inspect gloves before use and dispose of contaminated gloves as hazardous waste.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust, splashes, and potential irritants.[1][2] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure.[1] |
| Respiratory | NIOSH-approved respirator. | Recommended if handling the compound as a powder or if there is a risk of aerosolization.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through your institution's hazardous waste program.[5] The following protocol provides a self-validating system for ensuring safe and compliant disposal.
Step 1: Waste Characterization and Segregation
-
Declare as Hazardous Waste: As soon as the material is designated for disposal, it must be treated as hazardous chemical waste.[1][12]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. Keep solid and liquid waste streams separate.[13]
-
Check for Incompatibilities: Store this waste away from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[14][15]
Step 2: Container Selection and Labeling
-
Primary Container Selection:
-
Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, contaminated wipes), and used PPE in a designated, leak-proof container with a secure lid.[1]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass for most organic solvents).[13][14] The container must be equipped with a secure, screw-top cap.[14]
-
-
Container Condition: Ensure the waste container is in good condition, free of cracks or deterioration.[4]
-
Labeling: Clear, accurate labeling is non-negotiable for safety and compliance.[16] Affix a hazardous waste label to the container and fill it out completely with the following information:
-
Full Chemical Name: "Waste - this compound"
-
Constituents & Concentration: List all components, including solvents.
-
Hazard Information: Indicate the potential hazards (e.g., "Irritant," "Toxic").
-
Researcher's Name and Lab Information.
-
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][14] This area must be at or near the point of generation.
-
Secure Containment: Keep the waste container closed at all times except when adding waste.[1][14] This prevents the release of vapors and potential spills.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray or bin) to contain any potential leaks.[1][14]
-
Monitor Accumulation: Do not overfill containers; leave at least one inch of headspace to allow for expansion.[14] Adhere to institutional limits on the volume of waste stored and the maximum accumulation time (often up to one year for partially filled containers in an SAA).[14]
Step 4: Disposal and Removal
-
Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[5]
-
Documentation: Complete any required waste disposal forms, providing accurate details about the container's contents.[12]
-
Do Not Transport: Never transport hazardous waste yourself. This must be done by trained EHS personnel.[5]
Step 5: Empty Container Disposal
-
Decontamination: An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (one that can dissolve the compound).[5]
-
Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as hazardous liquid waste.[5][17] Subsequent rinseates may also need to be collected, depending on institutional policy.
-
Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label and dispose of the container according to your lab's procedures for glass or plastic recycling.[5]
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Consult SDS (or this guide): Refer to the hazard information to ensure you are protected.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section 3.
-
Contain and Clean: Use a chemical spill kit to absorb the spill. For solid spills, gently sweep the material to avoid creating dust. For liquid spills, use absorbent pads.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[1]
-
Report: Report the spill to your supervisor and EHS department, per institutional policy.
Visual Workflow and Diagrams
To clarify the disposal process, the following workflow diagram outlines the key decisions and steps.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21).
- Benchchem.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center.
- Ace Waste.
- Benchchem. Essential Procedures for the Safe Disposal of 1H-Indazole-7-sulfonamide.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Clean Management Environmental Group, Inc. (2022, September 13).
- CountyOffice.org. (2024, November 22).
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- U.S.
- LookChem. Cas 886362-07-8, 4-METHOXY-1H-INDAZOL-3-AMINE.
- TCI Chemicals. (2025, January 8).
- Sigma-Aldrich. (2025, August 25).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 3-Amino-4-methoxy-1H-indazole.
- Fisher Scientific. (2021, December 24).
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ...
- Benchchem. Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals. JxIqAemdkPf3Ahqp8L7yaWg1V3)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. fishersci.com [fishersci.com]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 17. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 4-Methoxy-1H-indazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following safety recommendations are based on hazard assessments of structurally related compounds, such as 4-Methoxy-1H-indazole and other indazole derivatives, due to the absence of a published Safety Data Sheet (SDS) for 4-Methoxy-1H-indazol-3(2H)-one. The principles of prudent laboratory practice dictate that this compound should be handled as potentially hazardous.
Hazard Assessment and Triage: Understanding the Risks
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
These potential hazards necessitate a stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The causality is rooted in the reactive nature of the indazole core and the potential for the molecule to interact with biological systems.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[4][5] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][6] | Protects against accidental splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[5] |
| Hand Protection | Disposable nitrile gloves (minimum thickness of 0.5 mm recommended).[7] For extended handling, consider double-gloving or using heavier-duty gloves. | Nitrile gloves offer good resistance to a range of chemicals.[4] Always inspect gloves for tears or holes before use and change them immediately if contaminated. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[5] | Protects skin from accidental spills and splashes. A flame-resistant coat is a prudent measure when working with any chemical. |
| Respiratory Protection | To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust or aerosols. A NIOSH-approved respirator may be required.[4][8] | Given that related compounds may cause respiratory irritation, all handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[4][5] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a self-validating system for the safe handling of this compound, from receipt to disposal.
Pre-Handling Preparations
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.
-
Review Emergency Procedures: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure you are familiar with your institution's emergency response plan.
Handling the Compound
Caption: Workflow for Safe Handling of this compound.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the material and avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reactions: For chemical reactions, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour chemical waste down the drain.[2]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention and provide the medical personnel with the name of the chemical. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
References
- Safety data sheet. (n.d.).
- 4-METHOXY-1H-INDAZOL-3-AMINE | cas 886362-07-8. (n.d.). LookChem.
- SAFETY DATA SHEET. (2025-08-14). Sigma-Aldrich.
- 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333. (n.d.). PubChem.
- Protective Equipment. (n.d.). American Chemistry Council.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment. (2025-09-12). US EPA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
- SAFETY DATA SHEET. (2025-01-08). TCI Chemicals.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
- Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.). PMC - NIH.
- 4-Methoxy-1H-indazole-3-carboxylic acid. (n.d.). CymitQuimica.
- (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249. (n.d.). PubChem.
- (4-Methoxy-1H-indazol-7-yl)boronic acid. (n.d.). BLD Pharm.
- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). (n.d.). PubChemLite.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- 4-METHOXY-1H-INDAZOL-3-AMINE synthesis. (n.d.). ChemicalBook.
Sources
- 1. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. epa.gov [epa.gov]
- 7. keim.com [keim.com]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
